6-(4-(Trifluoromethyl)phenyl)picolinic acid
Description
Properties
IUPAC Name |
6-[4-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)9-6-4-8(5-7-9)10-2-1-3-11(17-10)12(18)19/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAJBPRCHPGONU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647074 | |
| Record name | 6-[4-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924817-68-5 | |
| Record name | 6-[4-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-(4-(Trifluoromethyl)phenyl)picolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and widely applicable synthetic route to 6-(4-(trifluoromethyl)phenyl)picolinic acid, a key building block in the development of pharmaceuticals and agrochemicals. The synthesis is primarily achieved through a two-step process involving a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by ester hydrolysis. This document details the experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic workflow to aid in laboratory-scale production.
Introduction
This compound is a heterocyclic carboxylic acid derivative of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. The picolinic acid scaffold is a versatile chelating agent and a common structural motif in bioactive compounds. A reliable and scalable synthesis of this molecule is therefore crucial for further research and development. The most convergent and widely adopted synthetic strategy involves the formation of the key carbon-carbon bond between the pyridine and phenyl rings via a Suzuki-Miyaura coupling, followed by the unmasking of the carboxylic acid functionality.
Synthetic Pathway Overview
The synthesis of this compound is efficiently accomplished in two primary steps, starting from commercially available materials. The overall transformation is depicted below:
Caption: Overall synthetic route for this compound.
Experimental Protocols
Step 1: Suzuki-Miyaura Coupling for the Synthesis of Methyl 6-(4-(trifluoromethyl)phenyl)picolinate
This procedure outlines a representative method for the palladium-catalyzed cross-coupling of methyl 6-chloropicolinate with 4-(trifluoromethyl)phenylboronic acid. The conditions are based on established protocols for Suzuki-Miyaura reactions involving heteroaryl halides.[1][2][3]
Workflow Diagram:
References
- 1. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
- 2. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
No Publicly Available Data on the Mechanism of Action for 6-(4-(trifluoromethyl)phenyl)picolinic Acid
Despite a comprehensive search of scientific literature and patent databases, no specific information is publicly available regarding the mechanism of action, cellular targets, or signaling pathways for the compound 6-(4-(trifluoromethyl)phenyl)picolinic acid.
This inquiry sought to produce an in-depth technical guide for researchers, scientists, and drug development professionals, complete with quantitative data, experimental protocols, and visualizations of its biological activity. However, the search results indicate that this particular molecule is primarily listed in chemical supplier catalogs and is mentioned in broad patent claims without specific biological data or detailed mechanistic studies.
Therefore, it is not possible to provide the requested in-depth guide, including data tables, experimental methodologies, or signaling pathway diagrams, as no published research appears to exist for this specific compound.
While direct information is unavailable, it is possible to provide a high-level overview of the potential biological activities of related compounds, which may offer some context for future research. This includes the activities of the core picolinic acid structure and compounds containing a trifluoromethylphenyl moiety.
Picolinic Acid: A Tryptophan Metabolite with Diverse Biological Roles
Picolinic acid is an endogenous metabolite of the amino acid tryptophan. Research has shown it to possess a range of biological activities, including:
-
Immunomodulatory Effects: Picolinic acid can influence the immune system by affecting T-cell proliferation and macrophage activation.
-
Antiviral Properties: Some studies have demonstrated that picolinic acid exhibits broad-spectrum antiviral activity against enveloped viruses.
-
Neurological Activity: As a metabolite in the kynurenine pathway, picolinic acid is studied in the context of neuroinflammatory and neurodegenerative diseases.
Trifluoromethylphenyl Moiety in Drug Discovery
The trifluoromethylphenyl group is a common feature in many biologically active molecules and is often incorporated into drug candidates to enhance properties such as:
-
Metabolic Stability: The carbon-fluorine bond is very strong, which can prevent metabolic degradation of the molecule, leading to a longer half-life in the body.
-
Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the molecule, potentially enhancing its binding to target proteins.
-
Lipophilicity: This group can increase the lipophilicity of a compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Compounds containing a trifluoromethylphenyl group have been developed as inhibitors of various enzymes and signaling pathways, including:
-
mTOR Inhibitors: A notable example is Torin1, a potent and selective inhibitor of the mTOR kinase, which plays a central role in cell growth and proliferation.
-
HPPD Inhibitors: Certain herbicides with this moiety function by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in amino acid metabolism.
-
Nrf2 Activators: Some molecules with this feature can activate the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress.
In-Depth Technical Guide: Biological Activity of 6-(4-(trifluoromethyl)phenyl)picolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of 6-(4-(trifluoromethyl)phenyl)picolinic acid is limited in publicly available literature. This guide synthesizes information from structurally related compounds, including 6-aryl-picolinic acids and molecules containing a trifluoromethylphenyl moiety, to infer potential biological activities, mechanisms of action, and relevant experimental protocols. The presented data should be considered representative of this chemical class and not specific to this compound itself.
Introduction
Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are recognized as "privileged" scaffolds in medicinal chemistry and agrochemical research. The incorporation of a trifluoromethylphenyl group can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This guide explores the potential biological activities of this compound, focusing on two primary areas of investigation for related compounds: anticancer and herbicidal activities.
Potential Biological Activities and Mechanisms of Action
Based on the activities of structurally analogous compounds, this compound may exhibit the following biological effects:
Anticancer Activity
The picolinamide scaffold, a derivative of picolinic acid, is present in compounds developed as kinase inhibitors. Specifically, derivatives of picolinamide have been investigated as inhibitors of Aurora B kinase, a key regulator of mitosis. Overexpression of Aurora B kinase is common in various cancers, making it an attractive target for cancer therapy.
Potential Mechanism of Action: Aurora B Kinase Inhibition
This compound, or its amide derivatives, could potentially bind to the ATP-binding pocket of Aurora B kinase, inhibiting its activity. This inhibition would disrupt the proper segregation of chromosomes during mitosis, leading to polyploidy and ultimately inducing apoptosis in cancer cells. The trifluoromethylphenyl group may contribute to favorable binding interactions within the hydrophobic regions of the kinase's active site.
Caption: Potential inhibition of Aurora B kinase by this compound, leading to mitotic disruption and apoptosis.
Herbicidal Activity
Picolinic acid and its derivatives are a well-established class of herbicides that act as synthetic auxins. The introduction of an aryl group at the 6-position of the picolinic acid core has been shown to be a successful strategy for discovering novel synthetic auxin herbicides.
Potential Mechanism of Action: Synthetic Auxin
This compound may mimic the natural plant hormone auxin, indole-3-acetic acid (IAA). It could bind to auxin receptors, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB), leading to the degradation of Aux/IAA transcriptional repressors. This would result in the uncontrolled expression of auxin-responsive genes, causing abnormal plant growth and ultimately leading to the death of susceptible plant species.
The Dawn of a New Era in Therapeutics: An In-depth Technical Guide to Novel Picolinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picolinic acid, an isomer of nicotinic acid, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, paving the way for the development of new therapeutic agents with improved potency and reduced toxicity.[1] This technical guide provides a comprehensive overview of recent discoveries in novel picolinic acid derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action.
Synthesis of Novel Picolinic Acid Derivatives
The versatile structure of picolinic acid allows for a variety of chemical modifications, leading to the synthesis of diverse derivatives with a wide range of biological activities. Below are detailed protocols for the synthesis of select novel picolinic acid derivatives that have shown significant promise in preclinical studies.
Synthesis of Anticancer Picolinic Acid Derivatives
This protocol outlines a two-step synthesis of a picolinic acid derivative incorporating a 1,3,4-oxadiazole moiety, a common pharmacophore in anticancer agents.
Step 1: Synthesis of Picolinic Acid Hydrazide
-
Materials: Ethyl picolinate, Hydrazine hydrate (80%), Absolute ethanol.
-
Procedure:
-
Dissolve ethyl picolinate in absolute ethanol.
-
Add hydrazine hydrate (80%) to the solution.
-
Reflux the reaction mixture for 7 hours.
-
Distill off the excess solvent.
-
Filter the residue, wash with water, and recrystallize from ethanol to obtain picolinic acid hydrazide.
-
Step 2: Synthesis of 2-(5-Mercapto-1,3,4-oxadiazol-2-yl)pyridine
-
Materials: Picolinic acid hydrazide, Carbon disulfide, Potassium hydroxide, Absolute ethanol.
-
Procedure:
-
Dissolve picolinic acid hydrazide in absolute ethanol.
-
Add potassium hydroxide and carbon disulfide to the solution.
-
Reflux the mixture until the evolution of hydrogen sulfide ceases.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid.
-
Filter the resulting precipitate, wash with water, and recrystallize from ethanol to yield 2-(5-mercapto-1,3,4-oxadiazol-2-yl)pyridine.
-
This protocol describes a general method for synthesizing N-methyl-picolinamide-4-thiol derivatives, which have shown potent antitumor activities.
-
Materials: 2-Picolinic acid, Thionyl chloride (SOCl₂), Methylamine, 4-Aminothiophenol, Potassium tert-butoxide, N,N-Dimethylformamide (DMF), Potassium carbonate.
-
Procedure:
-
Synthesize 4-chloro-N-methylpicolinamide from 2-picolinic acid by reacting with thionyl chloride followed by methylamine.
-
Dissolve 4-aminothiophenol in dry DMF and add potassium tert-butoxide. Stir the mixture at room temperature.
-
To this mixture, add the synthesized 4-chloro-N-methylpicolinamide and potassium carbonate.
-
Stir the reaction at 85°C under a nitrogen atmosphere for 15 hours.
-
Cool the mixture to room temperature and perform an aqueous workup with ethyl acetate and brine.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-methyl-picolinamide-4-thiol derivative.[2]
-
Synthesis of Herbicidal Picolinic Acid Derivatives
This protocol details the synthesis of picolinic acid derivatives with potent herbicidal activity.
-
Materials: Substituted acetophenone, Diethyl oxalate, Sodium ethoxide, Hydrazine hydrate, N-Bromosuccinimide (NBS), 4-amino-3,5,6-trichloropicolinic acid, Cesium carbonate, Acetonitrile.
-
Procedure:
-
Synthesize the substituted 1,3-diketone by reacting a substituted acetophenone with diethyl oxalate in the presence of sodium ethoxide.
-
React the resulting diketone with hydrazine hydrate to form the corresponding pyrazole.
-
Brominate the pyrazole using N-bromosuccinimide.
-
In a separate reaction, couple the brominated pyrazole with 4-amino-3,5,6-trichloropicolinic acid in the presence of cesium carbonate in acetonitrile to yield the final product.
-
Biological Evaluation Protocols
Standardized protocols are crucial for the accurate assessment of the biological activities of novel picolinic acid derivatives.
In Vitro Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Procedure:
-
Seed cancer cells in a 96-well plate and incubate to allow for cell attachment.
-
Treat the cells with various concentrations of the picolinic acid derivatives and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Western blotting is used to detect specific proteins in a sample and can be used to assess the induction of apoptosis.
-
Procedure:
-
Treat cancer cells with the picolinic acid derivative at its IC50 concentration for a specified time.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved Caspase-3, cleaved PARP, Bax, Bcl-2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analyze the band intensities to determine the relative expression levels of the target proteins.
-
This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.
-
Procedure:
-
Treat cells with the picolinic acid derivative.
-
Lyse the cells and incubate the lysate with a caspase-specific substrate conjugated to a fluorophore or a chromophore.
-
Cleavage of the substrate by active caspases releases the reporter molecule.
-
Measure the fluorescence or absorbance using a plate reader.
-
Quantify the caspase activity relative to a control.[1]
-
Herbicidal Activity
This assay assesses the effect of picolinic acid derivatives on the root growth of a model plant, such as Arabidopsis thaliana.
-
Procedure:
-
Sterilize and germinate Arabidopsis thaliana seeds on a growth medium.
-
Transfer seedlings to plates containing various concentrations of the picolinic acid derivative.
-
Incubate the plates vertically in a growth chamber for a specified period.
-
Measure the primary root length of the seedlings.
-
Calculate the percentage of root growth inhibition compared to a control and determine the IC50 value.
-
Quantitative Data Summary
The following tables summarize the quantitative data for select novel picolinic acid derivatives, highlighting their potential as therapeutic agents.
Table 1: In Vitro Anticancer Activity of Novel Picolinic Acid Derivatives
| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Compound 5 | A549 (Lung) | MTT | 99.93 | [3] |
| Compound 6p | HepG2 (Liver) | MTT | <10 | [2] |
| HCT-116 (Colon) | MTT | <10 | [2] | |
| SW480 (Colon) | MTT | <10 | [2] | |
| SPC-A1 (Lung) | MTT | <10 | [2] | |
| A375 (Melanoma) | MTT | <10 | [2] | |
| Compound 8l | A549 (Lung) | CCK | 12.5-25.6 | [4] |
| HepG2 (Liver) | CCK | 18.2-37.2 | [4] | |
| Compound 7h | A549 (Lung) | Cytotoxicity | - | [5] |
| Compound 9a | A549 (Lung) | Cytotoxicity | - | [5] |
| Compound 9l | A549 (Lung) | Cytotoxicity | - | [5] |
Table 2: Enzyme Inhibitory Activity of Novel Picolinic Acid Derivatives
| Compound ID | Target Enzyme | Assay | IC50 (nM) | Reference |
| Compound 8l | VEGFR-2 | Kinase Assay | 290 | [4] |
| Compound 7h | VEGFR-2 | Kinase Assay | 87 | [5] |
| Compound 9a | VEGFR-2 | Kinase Assay | 27 | [5] |
| Compound 9l | VEGFR-2 | Kinase Assay | 94 | [5] |
| Compound 6p | Aurora-B Kinase | Kinase Assay | Selective Inhibition | [2] |
Table 3: Herbicidal Activity of Novel Picolinic Acid Derivatives
| Compound ID | Plant Species | Assay | IC50 (µM) | Reference |
| Compound V-7 | Arabidopsis thaliana | Root Growth Inhibition | 45 times lower than halauxifen-methyl | [6] |
| Compound V-8 | Broadleaf Weeds | Post-emergence | Better than picloram at 300 g/ha | [6] |
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms by which novel picolinic acid derivatives exert their biological effects is crucial for their development as therapeutic agents. The following diagrams illustrate key signaling pathways and a typical experimental workflow.
Signaling Pathway Diagrams
Experimental Workflow Diagram
Conclusion
The discovery of novel picolinic acid derivatives represents a significant advancement in the quest for new and effective therapeutic agents. The versatility of the picolinic acid scaffold allows for the generation of a vast chemical space, leading to the identification of compounds with potent and selective activities against a range of diseases, including cancer and agricultural pests. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. Continued exploration of the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the development of next-generation drugs with improved clinical outcomes.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 2. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. atcc.org [atcc.org]
- 5. texaschildrens.org [texaschildrens.org]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Introduction: The Strategic Importance of the Trifluoromethyl Group
An In-depth Technical Guide on the Role of the Trifluoromethyl Group in Picolinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal role the trifluoromethyl (CF₃) group plays in modifying the characteristics of picolinic acid derivatives. The introduction of this unique functional group significantly influences the physicochemical properties, biological activity, and pharmacokinetic profiles of the parent molecule, making it a key strategy in modern drug discovery and agrochemical development.
The incorporation of fluorine and fluorine-containing functional groups into organic molecules is a widely employed strategy in medicinal chemistry. Among these, the trifluoromethyl group stands out for its profound impact on a molecule's properties. The CF₃ group is a potent electron-withdrawing substituent that can dramatically alter the electron density distribution within a molecule. This electronic modulation influences a molecule's pKa, its capacity to form hydrogen bonds, and its binding affinity to biological targets.
Furthermore, the trifluoromethyl group significantly increases lipophilicity, which can enhance a molecule's ability to cross biological membranes, leading to improved absorption and distribution. The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to metabolic degradation. This often results in a longer half-life for drugs containing this moiety, potentially reducing dosing frequency and associated side effects.
This guide will delve into the specific effects of the trifluoromethyl group on picolinic acid derivatives, presenting key data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
Physicochemical Properties of Trifluoromethylated Picolinic Acid Derivatives
The introduction of a trifluoromethyl group to the picolinic acid scaffold imparts significant changes to its physicochemical characteristics. These changes are fundamental to the enhanced biological activity and improved pharmacokinetic profiles observed in many of these derivatives.
Electron-Withdrawing Nature
The three highly electronegative fluorine atoms make the trifluoromethyl group a strong electron-withdrawing moiety. This property significantly influences the electronic distribution within the picolinic acid ring system, affecting the acidity of the carboxylic acid and the basicity of the pyridine nitrogen. This can, in turn, modulate the binding interactions with biological targets.
Lipophilicity
The trifluoromethyl group is highly lipophilic, and its incorporation into a picolinic acid derivative generally increases the overall lipophilicity of the molecule. This enhanced lipophilicity can facilitate the passage of the molecule through biological membranes, a critical factor for drug absorption and bioavailability.
Metabolic Stability
The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic breakdown, particularly oxidative metabolism by cytochrome P450 enzymes. This increased metabolic stability often leads to a longer in vivo half-life of the compound, a desirable characteristic for therapeutic agents.
Data Presentation: Physicochemical Properties
| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 5-(Trifluoromethyl)pyridine-2-carboxylic acid | C₇H₄F₃NO₂ | 191.11 | 133-137 | |
| 6-Methyl-3-(trifluoromethyl)picolinic acid | C₈H₆F₃NO₂ | 205.14 | - | |
| 3-Methoxy-6-(trifluoromethyl)picolinic acid | C₈H₆F₃NO₃ | 221.14 | - | |
| 6-(Trifluoromethyl)nicotinic acid | C₇H₄F₃NO₂ | 191.11 | 193-197 | |
| 3-Chloro-5-(trifluoromethyl)picolinic Acid | C₇H₃ClF₃NO₂ | 225.55 | - |
Biological Activities and Therapeutic Applications
The unique physicochemical properties conferred by the trifluoromethyl group translate into a wide range of biological activities. Trifluoromethylated picolinic acid derivatives have been investigated and developed as potent therapeutic agents and agrochemicals.
Enhanced Bioavailability and Efficacy
The increased lipophilicity and metabolic stability of trifluoromethylated picolinic acid derivatives often lead to improved bioavailability and overall efficacy. These compounds can more readily reach their biological targets and remain active for longer periods.
Modulation of Target Binding
The electron-withdrawing nature of the CF₃ group can alter the electronic landscape of the picolinic acid scaffold, leading to modified binding affinities and selectivities for specific enzymes or receptors.
Notable Examples
-
Sorafenib: A multi-kinase inhibitor approved for the treatment of certain types of cancer, Sorafenib contains a trifluoromethylphenyl moiety linked to a picolinamide scaffold. It targets the Raf/Mek/Erk signaling pathway, inhibiting tumor cell proliferation and angiogenesis.
-
Agrochemicals: Several herbicides and pesticides incorporate the trifluoromethylpyridine motif. These compounds often exhibit enhanced potency and target specificity.
Data Presentation: Biological Activity
| Compound | Target/Activity | IC₅₀/EC₅₀ | Cell Line/Organism | Reference |
| Sorafenib | Raf/Mek/Erk pathway inhibitor | - | Various cancer cell lines | |
| Trifluoromethylpyridine derivatives | Anti-Chlamydia trachomatis | - | Chlamydia trachomatis | |
| Picolinic acid derivative (Compound 5) | Anticancer, induces apoptosis | - | A549 lung cancer cells |
Synthesis of Trifluoromethylated Picolinic Acid Derivatives
Several synthetic strategies have been developed for the introduction of a trifluoromethyl group onto the picolinic acid ring. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Key Synthetic Approaches
-
Chlorine/Fluorine Exchange: This method involves the reaction of a trichloromethylpyridine derivative with a fluorinating agent to produce the corresponding trifluoromethylpyridine.
-
Cyclocondensation Reactions: Trifluoromethyl-containing building blocks can be used in cyclocondensation reactions to construct the trifluoromethyl-substituted pyridine ring.
-
Direct Trifluoromethylation: This approach involves the direct introduction of a trifluoromethyl group onto the pyridine ring using a trifluoromethylating agent.
Experimental Protocols
4.1.1. General Synthesis of Activated Picolinate Esters
This protocol describes a general method for the synthesis of activated picolinate esters, which are versatile intermediates for the preparation of amides and other derivatives.
Materials:
-
Picolinic acid derivative
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalyst)
-
Appropriate alcohol or phenol (e.g., N-hydroxysuccinimide)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous diethyl ether
Procedure:
-
To a stirred mixture of the picolinic acid (1 equivalent) and a catalytic amount of DMF, carefully add thionyl chloride (excess).
-
Allow the reaction to proceed at room temperature until gas evolution ceases and the acid has completely dissolved.
-
Remove the excess thionyl chloride under reduced pressure.
-
Add anhydrous diethyl ether to the residue to precipitate the picolinoyl chloride hydrochloride.
-
Filter the crude product, wash with diethyl ether, and dry under vacuum.
-
Dissolve the picolinoyl chloride hydrochloride in anhydrous THF.
-
Add the desired alcohol or phenol (1 equivalent) and triethylamine (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture and concentrate the filtrate in vacuo.
-
The crude ester can be purified by recrystallization or column chromatography.
4.1.2. Synthesis of a Novel Picolinic Acid Derivative (Compound 5 from a study)
The following is an example of a multi-step synthesis to generate a bioactive picolinic acid derivative.
Synthesis of N'-(4-fluorophenyl)picolinohydrazonamide (Intermediate):
-
A mixture of picolinohydrazide (1 eq.) and 4-fluorobenzaldehyde (1 eq.) in ethanol was refluxed for 4 hours.
-
The reaction mixture was cooled, and the resulting precipitate was filtered, washed with cold ethanol, and dried to yield the intermediate.
Synthesis of 2-(1-(2-(4-fluorobenzylidene)hydrazinyl)-1-oxopropan-2-yl)isoindoline-1,3-dione (Final Compound):
-
To a solution of the intermediate hydrazone in DMF, phthalic anhydride and a catalytic amount of triethylamine were added.
-
The mixture was stirred at room temperature for 24 hours.
-
The reaction mixture was poured into ice-water, and the precipitate was collected by filtration, washed with water, and recrystallized from ethanol.
Signaling Pathways and Mechanisms of Action
The biological effects of trifluoromethylated picolinic acid derivatives are mediated through their interaction with various cellular signaling pathways. The specific pathway targeted depends on the overall structure of the molecule.
Inhibition of Kinase Signaling Cascades
As exemplified by Sorafenib, trifluoromethylated picolinic acid derivatives can act as potent kinase inhibitors. By blocking key kinases in signaling pathways like the Raf/Mek/Erk pathway, these compounds can halt cell proliferation and angiogenesis in cancer cells.
Caption: Inhibition of the Raf/Mek/Erk pathway by Sorafenib.
Induction of Apoptosis via Endoplasmic Reticulum (ER) Stress
Some picolinic acid derivatives have been shown to induce apoptosis in cancer cells by triggering the ER stress pathway. This involves the activation of specific caspases, such as caspase-4, which is a key initiator of ER stress-mediated apoptosis.
Caption: ER stress-mediated apoptosis induced by a picolinic acid derivative.
Suppression of T-Cell Proliferation via c-Myc Inhibition
Picolinic acid itself has been shown to suppress the proliferation of CD4+ T cells by inhibiting the phosphorylation of the c-Myc oncoprotein, a key regulator of cell cycle progression and metabolism. This suggests a potential immunomodulatory role for picolinic acid derivatives.
Caption: Inhibition of T-cell proliferation by a picolinic acid derivative.
Experimental Workflows
The development of novel trifluoromethylated picolinic acid derivatives follows a structured workflow from initial synthesis to comprehensive biological evaluation.
Caption: General experimental workflow for the development of trifluoromethylated picolinic acid derivatives.
Conclusion
The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for the design and optimization of picolinic acid derivatives. Its unique electronic and steric properties profoundly influence the physicochemical characteristics of the parent molecule, leading to enhanced metabolic stability, increased lipophilicity, and modulated target interactions. These modifications have resulted in the successful development of trifluoromethylated picolinic acid derivatives as effective drugs and agrochemicals. A thorough understanding of the structure-activity relationships conferred by the CF₃ group will continue to drive the innovation of novel and improved bioa
Spectroscopic Profile of 6-(4-(trifluoromethyl)phenyl)picolinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 6-(4-(trifluoromethyl)phenyl)picolinic acid. Due to the absence of a single, complete dataset for this specific compound in publicly available literature, this document compiles representative spectroscopic data from closely related analogs and provides generalized experimental protocols for obtaining such data. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by offering insights into the expected spectral characteristics and the methodologies for their determination. The presented data includes Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Introduction
This compound belongs to the class of 6-aryl-picolinic acids, which are recognized for their diverse applications, including their use as herbicides and as intermediates in the synthesis of pharmaceuticals. The presence of the trifluoromethyl group can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a molecule of interest in drug discovery. Spectroscopic characterization is fundamental for the unambiguous identification and purity assessment of such compounds. This guide outlines the expected spectroscopic data and the detailed experimental procedures for their acquisition.
Spectroscopic Data
NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. The expected chemical shifts for this compound are presented below.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | d | 1H | H-3 (Pyridine) |
| ~7.95 | t | 1H | H-4 (Pyridine) |
| ~7.80 | d | 2H | H-2', H-6' (Phenyl) |
| ~7.70 | d | 1H | H-5 (Pyridine) |
| ~7.65 | d | 2H | H-3', H-5' (Phenyl) |
| ~13.5 | br s | 1H | -COOH |
Note: Predicted values are based on general knowledge of similar structures. Actual values may vary.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | -COOH |
| ~158.0 | C-6 (Pyridine) |
| ~148.0 | C-2 (Pyridine) |
| ~140.0 | C-4' (Phenyl) |
| ~139.0 | C-4 (Pyridine) |
| ~131.0 (q) | -CF₃ |
| ~129.0 | C-2', C-6' (Phenyl) |
| ~126.0 (q) | C-3', C-5' (Phenyl) |
| ~125.0 | C-3 (Pyridine) |
| ~123.0 | C-5 (Pyridine) |
| ~124.0 (q) | C-1' (Phenyl) |
Note: Predicted values are based on general knowledge of similar structures. The 'q' denotes a quartet splitting pattern due to coupling with the fluorine atoms of the CF₃ group.
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -62.0 | s | -CF₃ |
Note: Predicted values are based on general knowledge of similar structures. The chemical shift is relative to a standard such as CFCl₃.
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and elemental composition.
Table 4: Mass Spectrometry Data
| Technique | Ionization Mode | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) |
| Electrospray Ionization (ESI) | Positive | 284.05 | - |
| Electrospray Ionization (ESI) | Negative | - | 282.04 |
Note: The molecular formula of this compound is C₁₃H₈F₃NO₂ and its molecular weight is 283.21 g/mol .
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 5: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| 1710-1680 | Strong | C=O stretch (Carboxylic acid) |
| 1600-1580 | Medium | C=C and C=N stretch (Aromatic rings) |
| 1350-1150 | Strong | C-F stretch (Trifluoromethyl group) |
| 1100-1000 | Strong | C-O stretch (Carboxylic acid) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Table 6: UV-Vis Spectroscopy Data
| λmax (nm) | Solvent | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| ~250-260 | Ethanol | Not Available |
| ~290-300 | Ethanol | Not Available |
Note: The exact λmax and molar absorptivity are dependent on the solvent and concentration.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.
-
¹⁹F NMR: Acquire the spectrum using a fluorine-specific probe or by tuning a broadband probe to the fluorine frequency. Chemical shifts are referenced to an external standard like CFCl₃.
Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: For ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal. For transmission IR, the sample can be prepared as a KBr pellet.
-
Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Prepare a series of dilutions to determine the molar absorptivity.
-
Analysis: Record the absorbance spectrum over a wavelength range of approximately 200-800 nm.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.
The Evolving Landscape of Drug Discovery and Agrochemicals: A Technical Guide to Trifluoromethyl-Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
Trifluoromethyl-substituted pyridines (TFMPs) represent a cornerstone in modern medicinal chemistry and agrochemical development. The strategic incorporation of the trifluoromethyl (CF₃) group onto the pyridine scaffold imparts a unique combination of physicochemical properties that profoundly enhance molecular stability, lipophilicity, and biological activity. This technical guide provides an in-depth exploration of the fundamental properties of TFMPs, offering a critical resource for scientists engaged in the design and synthesis of next-generation bioactive molecules.
Core Physicochemical Properties: The Trifluoromethyl Advantage
The trifluoromethyl group is a powerful bioisostere for other atoms and groups, but its unique electronic characteristics set it apart. Unlike a single fluorine atom, the CF₃ group acts as a strong electron-withdrawing group, significantly influencing the properties of the parent pyridine ring.[1] This modification is crucial for enhancing drug absorption, metabolic stability, and overall efficacy. The combination of the unique properties of the fluorine atom and the characteristics of the pyridine moiety is thought to be the source of the biological activities of TFMP derivatives.[1]
Key quantitative physicochemical parameters for trifluoromethylpyridines are summarized below.
| Property | Value / Range | Significance in Drug/Agrochemical Design |
| Electronic Effect | ||
| Hammett Constant (σₚ) of -CF₃ | 0.54[1] | Indicates strong electron-withdrawing nature, which alters the reactivity and basicity of the pyridine ring.[1] |
| Electronegativity of -CF₃ group | 3.46[1] | Influences intermolecular interactions and binding affinity to biological targets.[2] |
| Acidity | ||
| pKa of 3-(Trifluoromethyl)pyridinium | 2.84 | The electron-withdrawing CF₃ group reduces the basicity of the pyridine nitrogen, lowering the pKa compared to pyridine (pKa ≈ 5.2). This can affect drug-receptor interactions and solubility at physiological pH. |
| Lipophilicity | ||
| Hydrophobic Constant (π) | 1.7 (for 3-TFMP)[3] | The CF₃ group increases lipophilicity, which can enhance membrane permeability and improve absorption and distribution.[2] |
| Structural & Spectroscopic | ||
| Van der Waals Radius of Fluorine | 1.47 Å[1] | Fluorine's small size allows it to replace hydrogen (1.20 Å) with minimal steric perturbation.[1] |
| ¹⁹F NMR Chemical Shift | ~ -62 to -68 ppm (vs. CFCl₃) | Highly sensitive to the local electronic environment, making ¹⁹F NMR a powerful tool for studying protein binding and conformational changes.[4] |
| Boiling Point (3-TFMP) | 113-115 °C[5] | Basic physical property for handling and purification. |
| Density (3-TFMP) | 1.276 g/mL at 25 °C[5] | Basic physical property for handling and purification. |
Synthesis of Trifluoromethyl-Substituted Pyridines
The synthesis of TFMPs is a critical aspect of their application. Several robust methods have been developed, with the choice of route often depending on the desired substitution pattern and the availability of starting materials.[1] The three primary strategies are: chlorine/fluorine exchange, cyclocondensation using CF₃-building blocks, and direct trifluoromethylation.[1]
Chlorine/Fluorine Exchange
This is a widely used industrial method, particularly for high-demand intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[1] The process typically involves the chlorination of a picoline (methylpyridine) derivative to form a trichloromethylpyridine, followed by a halogen exchange (HALEX) reaction using hydrogen fluoride (HF).[1]
Cyclocondensation Reactions
This "bottom-up" approach constructs the pyridine ring from smaller, acyclic trifluoromethyl-containing building blocks.[6] A prominent example is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with a trifluoromethyl-substituted ethynylketone.[2][7] This method offers high versatility for producing polysubstituted TFMPs.[8]
Direct Trifluoromethylation
This strategy involves the direct introduction of a CF₃ group onto a pre-existing pyridine ring. While conceptually straightforward, it often requires specialized reagents and conditions. Methods may employ trifluoromethyl active species like trifluoromethyl copper, which can react with halopyridines.[1]
The following diagram provides a high-level overview of these synthetic strategies.
Caption: High-level overview of the primary synthetic routes to trifluoromethyl-substituted pyridines.
Reactivity Profile
The strong electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it significantly activates the ring for nucleophilic aromatic substitution (SₙAr) , especially when the CF₃ group is positioned ortho or para to a leaving group (e.g., a halogen).[9][10]
The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] This increased susceptibility to nucleophilic attack is a key feature of TFMP chemistry, enabling further functionalization and influencing the metabolic pathways of TFMP-containing compounds.[1]
Caption: Mechanism of nucleophilic aromatic substitution (SNAr) on an activated TFMP ring.
Applications in Pharmaceuticals and Agrochemicals
TFMPs are integral components of numerous commercial products and clinical candidates. The CF₃ group often enhances binding affinity, improves metabolic stability, and increases cell permeability.[2]
| Compound | CF₃ Position | Class | Application / Target |
| Pharmaceuticals | |||
| Leniolisib (CDZ173) | 5 | Immunomodulator | Selective PI3Kδ inhibitor for immunodeficiency disorders.[11] |
| Tavapadon (CVL-751) | 3 | Neurological | Dopamine D1/D5 receptor agonist for Parkinson's disease. |
| Agrochemicals | |||
| Fluazifop-butyl | 5 | Herbicide | Acetyl-CoA carboxylase (ACCase) inhibitor.[3] |
| Fluazinam | 5 | Fungicide | Uncoupler of oxidative phosphorylation.[6] |
| Chlorfluazuron | 5 | Insecticide | Chitin biosynthesis inhibitor (Insect Growth Regulator).[1] |
| Flonicamid | 4 | Insecticide | Chordotonal organ modulator for aphid control.[1] |
| Flupyrsulfuron-methyl | 6 | Herbicide | Acetolactate synthase (ALS) inhibitor. |
Signaling Pathway Example: Leniolisib and the PI3Kδ Pathway
Leniolisib is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[12] In certain immunodeficiencies, such as Activated PI3K Delta Syndrome (APDS), gain-of-function mutations lead to hyperactivation of this pathway.[6] Leniolisib acts by blocking the catalytic activity of PI3Kδ, thereby downregulating the downstream signaling cascade that involves PIP₃, AKT, and mTOR, which helps normalize immune cell function.[6][12]
Caption: Leniolisib selectively inhibits PI3Kδ, blocking the conversion of PIP2 to PIP3 and downstream signaling.
Key Experimental Protocols
Detailed and reproducible synthetic procedures are paramount for research and development. Below are representative protocols for the synthesis of key TFMP intermediates.
Protocol: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine via Chlorination and Fluorination
This multi-step process is a common industrial route starting from a substituted picoline.
Step 1: Side-Chain Chlorination of 2-chloro-5-methylpyridine
-
Charge a reaction vessel suitable for photochemical reactions with 2-chloro-5-methylpyridine and an appropriate solvent (e.g., carbon tetrachloride or o-dichlorobenzene).
-
Initiate stirring and heat the mixture to reflux (e.g., 80-140 °C).
-
Introduce chlorine gas into the refluxing solution while irradiating with a UV lamp. Add a radical initiator (e.g., azobisisobutyronitrile, AIBN) in portions throughout the reaction.
-
Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.
-
Upon completion, stop the chlorine feed and purge the system with nitrogen gas to remove excess chlorine and HCl.
-
Remove the solvent under reduced pressure to yield crude 2-chloro-5-(trichloromethyl)pyridine.
Step 2: Ring Chlorination of 2-chloro-5-(trichloromethyl)pyridine
-
Transfer the crude 2-chloro-5-(trichloromethyl)pyridine to a suitable pressure vessel (autoclave).
-
Add a Lewis acid catalyst, such as antimony trichloride (SbCl₃) or iron(III) chloride (FeCl₃).[13]
-
Pressurize the vessel with chlorine gas.
-
Heat the mixture to 140-175 °C for several hours, monitoring the internal pressure.[5]
-
After cooling, carefully vent the excess chlorine through a scrubber.
-
The crude product, 2,3-dichloro-5-(trichloromethyl)pyridine, can be purified or used directly in the next step.
Step 3: Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine
-
Charge a pressure-resistant reactor (autoclave) suitable for handling HF with 2,3-dichloro-5-(trichloromethyl)pyridine and a catalyst such as iron(III) chloride.[5]
-
Carefully add anhydrous hydrogen fluoride (HF).
-
After cooling, carefully vent the gaseous byproducts (HCl) through a caustic scrubber.
-
Quench the crude reaction mixture by dissolving it in a solvent like dichloromethane and washing carefully with aqueous base (e.g., 1M NaOH) and water.[5]
-
Dry the organic phase, remove the solvent, and purify the final product, 2,3-dichloro-5-(trifluoromethyl)pyridine, by distillation.
Caption: Workflow for the multi-step synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine.
Protocol: General Procedure for Bohlmann-Rahtz Pyridine Synthesis
This protocol describes a one-pot acid-catalyzed method for synthesizing polysubstituted pyridines.[14]
-
To a solution of the β-enamino ester or ketone (1.0 equivalent) in a suitable solvent (e.g., toluene or ethanol) in a round-bottom flask, add the trifluoromethyl-α,β-ynone (1.0-1.2 equivalents).
-
Add a catalyst, such as zinc bromide (ZnBr₂), ytterbium triflate (Yb(OTf)₃), acetic acid, or Amberlyst 15 ion-exchange resin (e.g., 15-20 mol%).[2][14]
-
Heat the reaction mixture to the required temperature (can range from 50 °C to reflux, depending on the catalyst) and stir for several hours (e.g., 2-24 h).[14]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. If using a solid resin catalyst, filter it off and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired polysubstituted trifluoromethylpyridine.
References
- 1. scribd.com [scribd.com]
- 2. jk-sci.com [jk-sci.com]
- 3. CN113527191A - Preparation method of 2,3-dichloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. colorado.edu [colorado.edu]
- 5. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 6. PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 8. Bohlmann-Rahtz Pyridine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Leniolisib for Activated PI3K Delta Syndrome · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. Interim Analysis: Open-Label Extension Study of Leniolisib for Patients with APDS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome [frontiersin.org]
- 13. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 14. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
A Preliminary Investigation of 6-Aryl-Substituted Picolinic Acid Analogs as Novel Herbicides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary overview of a promising class of 6-phenylpicolinic acid analogs, specifically 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids and related heterocyclic derivatives. Recent research has identified these compounds as potent herbicides acting as synthetic auxins. This document summarizes their synthesis, biological activity, mechanism of action, and provides detailed experimental protocols for their evaluation.
Synthesis of 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid Analogs
The synthesis of the target compounds is achieved through a multi-step process, commencing from commercially available starting materials. A generalized synthetic workflow is outlined below. The key steps involve the formation of a pyrazole ring, which is subsequently coupled to the picolinic acid backbone.
Biological Activity and Structure-Activity Relationship
The herbicidal activity of these picolinic acid analogs has been primarily evaluated by measuring the inhibition of root growth in Arabidopsis thaliana. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of their potency. The data reveals that the nature and substitution pattern on the aryl ring significantly influence the herbicidal activity.
Table 1: Herbicidal Activity of 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid Analogs against Arabidopsis thaliana Root Growth
| Compound ID | Aryl Substituent (R) | IC50 (µM)[1][2] |
| V-1 | 4-F | 0.052 |
| V-2 | 2,4-di-F | 0.015 |
| V-3 | 2,4-di-Cl | 0.024 |
| V-4 | 4-Cl | 0.048 |
| V-5 | 4-Br | 0.055 |
| V-6 | 4-CH3 | 0.10 |
| V-7 | 2-F, 4-Cl | 0.004 |
| V-8 | 2-F, 4-Br | 0.012 |
| Picloram | (Reference) | 0.19 |
| Halauxifen-methyl | (Reference) | 0.18 |
Note: The presented data is a selection from published studies for illustrative purposes. For a comprehensive list of all analogs and their activities, please refer to the cited literature.[1][2]
The structure-activity relationship (SAR) studies indicate that electron-withdrawing groups, particularly halogens, at the 2 and 4 positions of the phenyl ring enhance herbicidal potency. Compound V-7 , with a 2-fluoro, 4-chloro substitution, was found to be exceptionally potent, with an IC50 value 45 times lower than the commercial herbicide halauxifen-methyl.[2]
Mechanism of Action: Synthetic Auxin Pathway
These novel 6-aryl-picolinic acid compounds function as synthetic auxin herbicides.[1][3] They mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately resulting in plant death. The molecular target for these herbicides is the auxin co-receptor complex, which includes the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB). The picolinic acid analog binds to the TIR1/AFB receptor, promoting its interaction with Aux/IAA transcriptional repressor proteins. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of these repressors derepresses the expression of auxin-responsive genes, causing the observed herbicidal effects.[1][4]
Experimental Protocols
General Synthesis of 4-amino-3,5-dichloro-6-(5-aryl-1H-pyrazol-1-yl)picolinonitrile (Intermediate)[1]
-
Preparation of 5-Aryl-1H-pyrazole: A mixture of the appropriate aryl methyl ketone (1.0 eq.) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq.) is heated at 120 °C for 8 hours. After cooling, the mixture is concentrated under reduced pressure. The residue is dissolved in ethanol, and hydrazine hydrate (85%, 1.2 eq.) is added. The solution is stirred at room temperature for 5 hours. The solvent is removed under vacuum, and the residue is purified by column chromatography to yield the 5-aryl-1H-pyrazole.
-
Coupling Reaction: To a solution of 4-amino-3,5,6-trichloropicolinonitrile (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add the 5-aryl-1H-pyrazole (1.1 eq.) and potassium carbonate (K₂CO₃) (2.0 eq.).
-
The reaction mixture is stirred at 80 °C for 4-6 hours, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the intermediate product.
Hydrolysis to 6-(5-Aryl-1-pyrazolyl)-2-picolinic Acid (Final Product)[1]
-
The intermediate picolinonitrile (1.0 eq.) is suspended in a mixture of ethanol and water.
-
Sodium hydroxide (NaOH) (5.0 eq.) is added, and the mixture is heated to reflux for 12 hours.
-
After cooling, the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is acidified to pH 2-3 with concentrated hydrochloric acid (HCl).
-
The precipitate formed is collected by filtration, washed with water, and dried to yield the final 6-(5-aryl-1-pyrazolyl)-2-picolinic acid analog.
Arabidopsis thaliana Root Growth Inhibition Assay[1][2]
-
Arabidopsis thaliana seeds are surface-sterilized and sown on Murashige and Skoog (MS) agar plates.
-
The plates are stratified at 4 °C for 2 days in the dark to synchronize germination.
-
Plates are then transferred to a growth chamber and incubated vertically for 3 days.
-
Seedlings with a root length of approximately 0.5 cm are transferred to new MS agar plates containing various concentrations of the test compounds (typically dissolved in DMSO, with the final DMSO concentration kept below 0.1%).
-
The plates are incubated vertically in the growth chamber for an additional 5-7 days.
-
The root length of the seedlings is measured, and the inhibition rate is calculated relative to a solvent control.
-
The IC50 values are determined by plotting the inhibition rate against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid framework represents a highly promising scaffold for the development of novel synthetic auxin herbicides. The readily accessible synthesis and the high potency demonstrated by certain analogs, such as compound V-7 , warrant further investigation. Future research should focus on optimizing the substitution pattern on the aryl ring to enhance herbicidal activity and selectivity, as well as conducting comprehensive studies on their environmental fate and toxicological profiles. The detailed protocols and data presented herein provide a solid foundation for researchers and drug development professionals to build upon in the quest for new and effective weed management solutions.
References
- 1. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]
- 2. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Framework for the Exploration of 6-(4-(Trifluoromethyl)phenyl)picolinic Acid: A Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly accessible research specifically detailing the biological activities, experimental protocols, and signaling pathways of 6-(4-(trifluoromethyl)phenyl)picolinic acid is limited. This document, therefore, presents a theoretical framework based on the known properties of its constituent chemical moieties—the picolinic acid scaffold and the 4-(trifluoromethyl)phenyl group—to guide future research and drug discovery efforts. All presented data and protocols are derived from studies on structurally related compounds and should be considered predictive rather than established for the title compound.
Core Compound Overview
This compound is a bifunctional molecule featuring a picolinic acid core, a known metal chelator and a privileged scaffold in medicinal chemistry, linked to a 4-(trifluoromethyl)phenyl group at the 6-position. The trifluoromethyl group is a common bioisostere for a methyl or chloro group, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The unique combination of these two moieties suggests a high potential for diverse biological activities.
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₃H₈F₃NO₂ | - |
| Molecular Weight | 283.21 g/mol | - |
| XLogP3 | 3.5 | Predicted |
| Hydrogen Bond Donor Count | 1 | Predicted |
| Hydrogen Bond Acceptor Count | 4 | Predicted |
| Rotatable Bond Count | 2 | Predicted |
Postulated Biological Activities and Therapeutic Potential
Based on the known pharmacology of related structures, this compound is hypothesized to exhibit activity in several key therapeutic areas:
-
Oncology: The 6-phenylpicolinic acid scaffold has been investigated for its anticancer properties. The trifluoromethylphenyl group is a common feature in many approved and investigational cancer drugs, often contributing to enhanced potency and favorable pharmacokinetic profiles.
-
Inflammation and Immunology: Picolinic acid itself is an endogenous metabolite of tryptophan and has been shown to possess immunomodulatory effects. Phenylpicolinic acid derivatives have been explored for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokine production.
-
Neuroscience: The ability of small molecules to modulate neuroinflammation is a key area of research in neurodegenerative diseases. The structural motifs present in the title compound suggest potential for interaction with neurological targets.
Theoretical Experimental Evaluation
To investigate the therapeutic potential of this compound, a tiered experimental approach is proposed. The following sections outline hypothetical experimental protocols based on methodologies commonly used for analogous compounds.
Synthesis of this compound
A plausible synthetic route would involve a Suzuki-Miyaura cross-coupling reaction, a versatile method for the formation of carbon-carbon bonds.
Diagram 1: Proposed Synthetic Workflow for this compound
Caption: Proposed Suzuki-Miyaura coupling for synthesis.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
To a degassed solution of 6-chloropicolinic acid (1 equivalent) and 4-(trifluoromethyl)phenylboronic acid (1.2 equivalents) in a 3:1 mixture of toluene and water, add potassium carbonate (3 equivalents) and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Heat the reaction mixture to 90°C and stir under an inert atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
In Vitro Anticancer Activity Screening
The potential cytotoxic effects of the compound can be initially assessed against a panel of human cancer cell lines.
Table 2: Hypothetical IC₅₀ Values for this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Predicted IC₅₀ (µM) |
| A549 | Lung Carcinoma | 5 - 20 |
| MCF-7 | Breast Adenocarcinoma | 10 - 50 |
| HCT116 | Colon Carcinoma | 2 - 15 |
| U87-MG | Glioblastoma | 15 - 60 |
Experimental Protocol: MTT Assay for Cell Viability
-
Seed cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values using non-linear regression analysis.
Anti-Inflammatory Activity Assessment
The anti-inflammatory potential can be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Diagram 2: Workflow for In Vitro Anti-Inflammatory Assay
Caption: Workflow for nitric oxide inhibition assay.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Seed the cells into 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent system.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.
Postulated Signaling Pathway Interactions
Given the structural alerts, this compound could potentially modulate key signaling pathways implicated in cancer and inflammation.
Diagram 3: Hypothesized Modulation of the NF-κB Signaling Pathway
Caption: Potential inhibition of the NF-κB pathway.
The activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central event in the inflammatory response. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting key kinases in this pathway, such as the IκB kinase (IKK) complex, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.
Future Directions and Conclusion
The theoretical framework presented here provides a roadmap for the systematic evaluation of this compound. The synthesis and subsequent in vitro and in vivo testing are crucial next steps to validate these hypotheses. Further studies should focus on elucidating the precise molecular targets and mechanisms of action. The unique structural features of this compound warrant a thorough investigation into its potential as a novel therapeutic agent in oncology, inflammation, and neurodegenerative diseases. The data generated from these proposed studies will be instrumental in building a comprehensive understanding of this promising molecule and its potential for clinical development.
Methodological & Application
Application Notes and Protocols for 6-(4-(trifluoromethyl)phenyl)picolinic acid in Enzyme Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are provided as a general framework for the investigation of 6-(4-(trifluoromethyl)phenyl)picolinic acid as a potential enzyme inhibitor. The specific biological activities and optimal assay conditions for this compound have not been definitively established in publicly available literature and must be determined experimentally. The proposed target and methodologies are based on the structural characteristics of the molecule and established principles for similar compounds.
Introduction
This compound is a synthetic organic compound featuring a picolinic acid scaffold substituted with a trifluoromethylphenyl group. Picolinic acid and its derivatives are known to exhibit a wide range of biological activities and have been investigated as inhibitors for various enzymes.[1][2][3] The inclusion of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall potency of drug candidates due to its strong electron-withdrawing nature.[4][5]
Given these structural features, this compound is a promising candidate for screening as an inhibitor of enzymes involved in key pathological pathways, particularly those related to inflammation. One such family of enzymes are the cyclooxygenases (COX), which are pivotal in the arachidonic acid cascade.[1]
Hypothesized Mechanism of Action and Signaling Pathway
We hypothesize that this compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.[6][7] There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated during inflammatory responses. Selective inhibition of COX-2 is a desirable therapeutic strategy for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.
The proposed site of action for this compound is within the arachidonic acid signaling pathway, where it would block the synthesis of pro-inflammatory prostaglandins.
Data Presentation: Illustrative Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates greater potency. The selectivity of an inhibitor for COX-2 over COX-1 is a critical parameter.
The following table presents hypothetical IC50 values for this compound against human COX-1 and COX-2. These values are for illustrative purposes only and must be confirmed experimentally. Celecoxib, a known selective COX-2 inhibitor, is included for comparison.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 15.2 | 0.25 | 60.8 |
| Celecoxib (Reference) | 15.0 | 0.04 | 375 |
Table 1: Illustrative quantitative data for enzyme inhibition. Actual values must be determined empirically.
Experimental Protocol: Fluorescence-Based COX-2 Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound against human recombinant COX-2. The assay measures the peroxidase component of the COX enzyme.[8][9]
4.1. Principle
The peroxidase activity of COX-2 is measured using a non-fluorescent probe, such as 10-acetyl-3,7-dihydroxyphenoxazine (ADHP or Amplex® Red), which is oxidized in the presence of horseradish peroxidase (HRP) to the highly fluorescent resorufin. The COX-2 reaction produces prostaglandin G2 (PGG2), which is then reduced to PGH2, providing the necessary substrate for a coupled HRP reaction. The rate of fluorescence increase is proportional to the COX-2 activity. Enzyme inhibitors will decrease the rate of fluorescence generation.[10][11]
4.2. Materials and Reagents
-
Human Recombinant COX-2 Enzyme
-
This compound (Test Inhibitor)
-
Celecoxib (Positive Control Inhibitor)
-
Arachidonic Acid (Substrate)
-
ADHP (Amplex® Red)
-
Horseradish Peroxidase (HRP)
-
Heme
-
Tris-HCl Buffer (100 mM, pH 8.0)
-
Dimethyl Sulfoxide (DMSO)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader (Excitation: ~535 nm, Emission: ~590 nm)
4.3. Preparation of Solutions
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Enzyme Solution: Prepare a working solution of human recombinant COX-2 in Assay Buffer. The final concentration should be optimized based on the specific activity of the enzyme lot.
-
Substrate Solution: Prepare a stock solution of arachidonic acid in ethanol. Dilute to the desired final concentration in Assay Buffer immediately before use.
-
Inhibitor Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in Assay Buffer to generate a dose-response curve (e.g., from 100 µM to 0.01 µM). Prepare control inhibitor (Celecoxib) solutions similarly.
-
Detection Mixture: Prepare a working solution in Assay Buffer containing ADHP and HRP at their optimal concentrations. Protect from light.
4.4. Assay Procedure
-
Plate Setup: Add solutions to the wells of a black 96-well plate according to the table below.
| Well Type | Reagent | Volume |
| Blank (No Enzyme) | Assay Buffer | 160 µL |
| Detection Mixture | 20 µL | |
| 100% Activity (Vehicle Control) | Assay Buffer | 150 µL |
| DMSO (Vehicle) | 10 µL | |
| Enzyme Solution | 10 µL | |
| Detection Mixture | 20 µL | |
| Inhibitor Wells | Assay Buffer | 150 µL |
| Inhibitor Solution (Varying Conc.) | 10 µL | |
| Enzyme Solution | 10 µL | |
| Detection Mixture | 20 µL |
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the arachidonic acid substrate solution to each well (except the Blank) to initiate the reaction. The final volume in each well should be 200 µL.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (kinetic mode) every minute for 15-20 minutes.
4.5. Data Analysis
-
Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence vs. time curve (RFU/min).
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank)] * 100
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and the therapeutic rationale for using this compound as a COX-2 inhibitor.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles | LE STUDIUM [lestudium-ias.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
Application Notes and Protocols for 6-(4-(trifluoromethyl)phenyl)picolinic acid and Analogs in Anticancer Research
Disclaimer: As of the latest available data, specific anticancer research on 6-(4-(trifluoromethyl)phenyl)picolinic acid is not extensively documented in publicly accessible scientific literature. The following application notes and protocols are based on studies of structurally related compounds containing the trifluoromethylphenyl moiety and a nitrogen-containing heterocyclic core, which are common features in the design of novel anticancer agents. These examples serve as a guide for researchers interested in evaluating the potential of this compound and similar molecules.
The protocols and data presented are primarily derived from research on a class of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives , which have demonstrated notable cytotoxic effects against various cancer cell lines.[1]
Introduction to Trifluoromethylphenyl Picolinic Acid Analogs in Oncology
The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1] The trifluoromethylphenyl group, when combined with a picolinic acid or a bioisosteric heterocyclic scaffold, presents a promising avenue for the development of novel anticancer agents. These compounds have been investigated for their potential to induce cytotoxicity in cancer cells through various mechanisms.
One notable example from a related class of compounds is 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione , which has shown significant antiproliferative activity against melanoma, breast, and prostate cancer cell lines.[1] The methodologies used to characterize this and similar compounds can be adapted for the investigation of this compound.
Potential Anticancer Applications
Based on the activity of structurally related compounds, this compound and its analogs could be investigated for:
-
Cytotoxicity in a broad range of cancer cell lines: Initial screening against a panel of cancer cell lines (such as the NCI-60 panel) can identify sensitive cancer types.
-
Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death.
-
Enzyme Inhibition: Picolinic acid derivatives and other nitrogen-containing heterocycles have been shown to inhibit various kinases and other enzymes crucial for cancer cell survival and proliferation. For instance, certain pyridine-ureas have demonstrated inhibitory activity against VEGFR-2.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of a representative trifluoromethyl-containing heterocyclic compound, 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione , against various human cancer and normal cell lines. This data is presented to illustrate the type of quantitative information that should be generated for novel compounds like this compound.
Table 1: IC50 Values of a Representative Compound After 72-hour Incubation [1]
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Melanoma (melanotic) | 25.4 |
| C32 | Melanoma (amelanotic) | 24.4 |
| DU145 | Prostate Cancer | > 50 |
| MCF-7/WT | Breast Cancer | > 50 |
| CHO-K1 | Normal (Chinese Hamster Ovary) | 75.5 |
| HaCaT | Normal (Human Keratinocytes) | 33.5 |
IC50: The concentration of a drug that gives half-maximal response.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anticancer potential of this compound.
Protocol 4.1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the antiproliferative activity of a compound against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A375, C32, MCF-7, DU145) and normal cell lines (e.g., HaCaT, CHO-K1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 4.2: Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is used to determine if the compound induces apoptosis in cancer cells.
Materials:
-
Cancer cells
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cancer cells in 6-well plates and treat with the test compound at its IC50 concentration for 24, 48, and 72 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for a trifluoromethylphenyl picolinic acid analog.
Experimental Workflow Diagram
Caption: General workflow for preclinical evaluation of a novel anticancer compound.
Logical Relationship Diagram
Caption: Key decision points in the progression of an anticancer drug candidate.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of 6-Aryl-2-Picolinic Acids via Suzuki-Miyaura Coupling
Introduction
The 6-aryl-2-picolinic acid scaffold is a significant structural motif in medicinal chemistry and materials science. These compounds serve as crucial building blocks for pharmaceuticals, agrochemicals, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it an ideal strategy for synthesizing these target molecules.[1][2] This palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[2][3]
This document provides detailed application notes and optimized protocols for the synthesis of 6-aryl-2-picolinic acids, addressing common challenges and offering troubleshooting guidance for researchers in organic synthesis and drug development.
Challenges in the Synthesis of 6-Aryl-2-Picolinic Acids
The Suzuki-Miyaura coupling of substrates containing a 2-picolinic acid moiety presents unique challenges:
-
Catalyst Inhibition : The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is often referred to as the "2-pyridyl problem."[4][5]
-
Carboxylic Acid Interference : The carboxylic acid group can be deprotonated under the basic reaction conditions. The resulting carboxylate may then coordinate to the palladium center, further deactivating the catalyst.[4]
-
Side Reactions : Common side reactions include the protodeboronation of the boronic acid coupling partner and homocoupling of either the halide or the boronic acid.[4][6] These are often exacerbated by the presence of water, oxygen, or high temperatures.[4][6]
To overcome these challenges, careful optimization of the catalyst, ligand, base, and solvent system is critical. The use of bulky, electron-rich phosphine ligands can mitigate catalyst inhibition by the pyridine nitrogen.[4][5]
Catalytic Cycle Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination.[7]
Optimized Reaction Conditions
The choice of catalyst, ligand, base, and solvent is paramount for a successful coupling. Below is a summary of commonly employed conditions for the synthesis of 6-aryl-2-picolinic acids and related 2,6-disubstituted pyridines.
| Component | Recommended Reagents/Conditions | Rationale & Notes |
| Starting Material | 6-Bromo-2-picolinic acid or its ester derivative | Bromo derivatives are generally more reactive than chloro derivatives.[2] Protecting the carboxylic acid as an ester can prevent catalyst deactivation.[4] |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts that are reduced in situ to Pd(0). Pd(dppf)Cl₂ is often effective for a wide range of couplings.[8] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) | These ligands promote the oxidative addition step and prevent catalyst inhibition by the pyridine nitrogen.[3][4][5] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base activates the boronic acid to form a more nucleophilic boronate "ate" complex.[9] The choice of base can significantly impact yield and should be screened.[1] |
| Solvent | 1,4-Dioxane, DMF, Toluene, often with added water | A small amount of water can help dissolve the inorganic base and facilitate the reaction.[1][10] Solvents must be thoroughly degassed to prevent oxidation of the catalyst.[4] |
| Temperature | 80 - 120 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive aryl chlorides. Microwave heating can significantly reduce reaction times.[11][12] |
Experimental Protocols
A. General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general methodology. Specific quantities and conditions should be optimized for each unique substrate combination.
Materials:
-
6-Halo-2-picolinic acid or ester (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Reaction vessel (e.g., microwave vial or Schlenk flask)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
Procedure:
-
Reaction Setup : To a dry reaction vessel equipped with a magnetic stir bar, add the 6-halo-2-picolinic acid derivative (1.0 equiv), arylboronic acid (1.5 equiv), and base (2.0 equiv).
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen.
-
Reagent Addition : Under the inert atmosphere, add the palladium catalyst (e.g., 3 mol %) and the degassed solvent.
-
Reaction : Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 2-24 hours). If using a microwave reactor, heat for the optimized time and temperature (e.g., 120 °C for 2 hours).[11]
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. If the product is the free acid, an acidic workup may be required to protonate the carboxylate and facilitate extraction into the organic layer.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[11]
-
Ester Hydrolysis (if applicable) : If an ester starting material was used, the resulting 6-aryl-2-picolinate ester can be hydrolyzed to the desired carboxylic acid using standard conditions (e.g., LiOH in THF/water).
B. Example Substrate Scope
The following table summarizes representative yields for the coupling of a 6-bromo-2-picolinic acid derivative with various arylboronic acids, based on typical outcomes reported in the literature.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 6-Phenyl-2-picolinic acid | 80-95% |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-2-picolinic acid | 85-98% |
| 3 | 4-Chlorophenylboronic acid | 6-(4-Chlorophenyl)-2-picolinic acid | 75-90% |
| 4 | 3-Tolylboronic acid | 6-(3-Tolyl)-2-picolinic acid | 80-92% |
| 5 | 2-Thiopheneboronic acid | 6-(Thiophen-2-yl)-2-picolinic acid | 70-85% |
| 6 | N-Boc-pyrrole-2-boronic acid | 6-(N-Boc-pyrrol-2-yl)-2-picolinic acid | 65-80% |
Yields are illustrative and highly dependent on the specific reaction conditions and substrates used. Electron-rich boronic acids tend to give higher yields.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Catalyst deactivation by pyridine or carboxylate.[4][5]2. Inactive catalyst (Pd(0) not formed or oxidized).3. Insufficiently reactive halide (e.g., aryl chloride). | 1. Use a bulky, electron-rich ligand (e.g., SPhos, XPhos). Consider protecting the carboxylic acid as an ester.[4]2. Ensure all solvents are rigorously degassed. Run the reaction under a strict inert atmosphere.[4]3. Increase reaction temperature, use a more active catalyst system, or switch to the corresponding aryl bromide or iodide.[2] |
| Significant Homocoupling | 1. Presence of oxygen in the reaction mixture.2. Slow transmetalation step. | 1. Thoroughly degas all solvents and reagents and maintain a positive pressure of inert gas.[6]2. Change the base or solvent system. Increase the temperature moderately.[4] |
| Protodeboronation | 1. Presence of excess water or acid.2. High temperature and long reaction time.3. Unstable boronic acid. | 1. Use anhydrous solvents and a minimal effective amount of base.[4]2. Optimize for the shortest possible reaction time, potentially using microwave heating.[12]3. Use a more stable boronic ester (e.g., pinacol or MIDA ester) instead of the boronic acid.[4] |
| Catalyst Turns Black (Palladium Black) | 1. Insufficient ligand to stabilize the Pd(0) species.2. Reaction temperature is too high. | 1. Increase the ligand-to-palladium ratio slightly.2. Lower the reaction temperature or use a more thermally stable ligand/catalyst system.[4] |
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. A versatile route towards 6-arylpipecolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Trifluoromethylated Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl (-CF3) group into pyridine scaffolds is a pivotal strategy in medicinal chemistry and agrochemical development. The unique electronic properties of the -CF3 group, including its high electronegativity and lipophilicity, can significantly enhance the metabolic stability, binding affinity, and bioavailability of parent molecules. Palladium-catalyzed reactions have emerged as powerful and versatile tools for the precise and efficient installation of trifluoromethyl groups onto pyridine rings.
These application notes provide detailed protocols and comparative data for two prominent palladium-catalyzed methods for synthesizing trifluoromethylated pyridines: the cross-coupling of halopyridines and the direct C-H trifluoromethylation. The information presented is intended to guide researchers in selecting the optimal synthetic route and reaction conditions for their specific target molecules.
Method 1: Palladium-Catalyzed Cross-Coupling of Halopyridines
This method involves the reaction of a trifluoromethylating reagent with a halopyridine in the presence of a palladium catalyst. It is a robust and widely applicable method for introducing a -CF3 group at a specific position on the pyridine ring, dictated by the location of the halogen atom.
General Reaction Scheme
Caption: Palladium-catalyzed trifluoromethylation of a halopyridine.
Quantitative Data
The following table summarizes representative examples of the palladium-catalyzed trifluoromethylation of various halopyridines.
| Entry | Pyridine Substrate | Trifluoromethylating Reagent | Pd Catalyst (mol%) | Ligand (mol%) | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | TESCF3 | [Pd(allyl)Cl]2 (3) | BrettPhos (12) | KF | Dioxane | 120 | 12 | 78 | [1] |
| 2 | 3-Bromopyridine | TESCF3 | Pd2(dba)3 (2) | BrettPhos (4) | KF | Dioxane | 130 | 18 | 85 | [1] |
| 3 | 4-Chloropyridine | TESCF3 | [Pd(allyl)Cl]2 (3) | BrettPhos (12) | KF | Dioxane | 120 | 10 | 72 | [1] |
| 4 | 2-Chloro-5-nitropyridine | TESCF3 | [Pd(allyl)Cl]2 (3) | BrettPhos (12) | KF | Dioxane | 140 | 6 | 91 | [1] |
| 5 | 2,6-Dichloropyridine | TESCF3 | [Pd(allyl)Cl]2 (3) | BrettPhos (12) | KF | Dioxane | 140 | 20 | 65 (mono) | [1] |
Experimental Protocol: Trifluoromethylation of 2-Chloropyridine
This protocol is a representative procedure for the palladium-catalyzed trifluoromethylation of a heteroaryl chloride.[1]
Materials:
-
2-Chloropyridine
-
Triethyl(trifluoromethyl)silane (TESCF3)
-
Potassium Fluoride (KF), spray-dried
-
[(allyl)PdCl]2
-
BrettPhos (Ligand)
-
Anhydrous dioxane
-
Argon or Nitrogen gas
-
Schlenk tube or similar reaction vessel
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add spray-dried potassium fluoride (2.0 mmol) to a Schlenk tube equipped with a magnetic stir bar.
-
Catalyst Preparation: In a separate vial, dissolve [(allyl)PdCl]2 (0.03 mmol) and BrettPhos (0.12 mmol) in anhydrous dioxane (1.0 mL).
-
Addition of Reagents: Add the catalyst solution to the Schlenk tube containing the KF. To this mixture, add 2-chloropyridine (1.0 mmol) followed by TESCF3 (1.5 mmol).
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS. The reaction is typically complete within 12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(trifluoromethyl)pyridine.
Method 2: Palladium-Catalyzed C-H Trifluoromethylation
Direct C-H trifluoromethylation offers an atom-economical alternative to cross-coupling methods, as it does not require pre-functionalization of the pyridine ring with a halogen. These reactions often employ a directing group to achieve regioselectivity.
General Reaction Scheme
Caption: Palladium-catalyzed direct C-H trifluoromethylation of pyridine.
Quantitative Data
The following table summarizes representative examples of the palladium-catalyzed C-H trifluoromethylation of pyridine derivatives, often utilizing a directing group strategy.
| Entry | Substrate | Trifluoromethylating Reagent | Pd Catalyst (mol%) | Oxidant/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Phenylpyridine | Umemoto's Reagent | Pd(OAc)2 (10) | Cu(OAc)2, PivOH | ClCH2CH2Cl | 100 | 24 | 65 (ortho-phenyl) | [2] |
| 2 | N-(pyridin-2-yl)acetamide | Togni's Reagent | Pd(OAc)2 (10) | - | DCE | 80 | 12 | 58 (C5-position) | [3] |
| 3 | Pyridine (as N-methylpyridinium iodide) | TFA | Ag2CO3 (catalyst) | - | DMF | 100 | 12 | 82 (C2-position) | [4] |
| 4 | 2-(p-tolyl)pyridine | Umemoto's Reagent | Pd(OAc)2 (10) | Cu(OAc)2, PivOH | ClCH2CH2Cl | 100 | 24 | 72 (ortho-phenyl) | [2] |
| 5 | 2-(4-methoxyphenyl)pyridine | Umemoto's Reagent | Pd(OAc)2 (10) | Cu(OAc)2, PivOH | ClCH2CH2Cl | 100 | 24 | 55 (ortho-phenyl) | [2] |
Experimental Protocol: C-H Trifluoromethylation of 2-Phenylpyridine
This protocol is a representative procedure for the palladium-catalyzed ortho-C-H trifluoromethylation of a 2-arylpyridine.[2]
Materials:
-
2-Phenylpyridine
-
Umemoto's Reagent (S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate)
-
Palladium(II) Acetate (Pd(OAc)2)
-
Copper(II) Acetate (Cu(OAc)2)
-
Pivalic Acid (PivOH)
-
1,2-Dichloroethane (ClCH2CH2Cl)
-
Argon or Nitrogen gas
-
Sealed reaction tube
Procedure:
-
Reaction Setup: To a sealed reaction tube, add 2-phenylpyridine (0.10 mmol), Umemoto's reagent (0.15 mmol), Pd(OAc)2 (0.01 mmol), Cu(OAc)2 (0.22 mmol), and pivalic acid (0.50 mmol).
-
Solvent Addition: Add 1,2-dichloroethane (1.0 mL) to the reaction tube.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 100 °C with stirring for 24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a short pad of silica gel.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(2-(trifluoromethyl)phenyl)pyridine.
Visualizations
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Proposed catalytic cycle for cross-coupling.
Experimental Workflow for C-H Trifluoromethylation
Caption: Typical workflow for a C-H trifluoromethylation experiment.
Conclusion
Palladium-catalyzed methodologies provide a powerful and versatile platform for the synthesis of trifluoromethylated pyridines. The choice between a cross-coupling approach and a direct C-H functionalization strategy will depend on the specific substrate, the desired regioselectivity, and the availability of starting materials. The protocols and data presented herein serve as a valuable resource for researchers in the fields of drug discovery and materials science, facilitating the efficient and targeted synthesis of novel trifluoromethylated pyridine derivatives.
References
Application Note: HPLC Analysis of Picolinic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the analysis of picolinic acid and its derivatives using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Picolinic acid, a catabolite of tryptophan, and its synthetic derivatives, including esters, amides, and metal complexes, exhibit a wide range of biological activities, making their accurate quantification crucial in pharmaceutical and biological research.[1][2][3][4] This application note outlines a robust and adaptable HPLC method suitable for the separation and quantification of picolinic acid and its derivatives in various matrices. Detailed experimental protocols for sample preparation, standard preparation, and chromatographic analysis are provided, along with a summary of expected quantitative data.
Introduction
Picolinic acid (pyridine-2-carboxylic acid) is an endogenous chelating agent that plays a role in various physiological processes.[1] Its derivatives have garnered significant interest in drug discovery and development due to their diverse pharmacological properties, including anticonvulsant, herbicidal, and antimicrobial activities.[2][4][5] The development of reliable analytical methods for the quantitative analysis of these compounds is essential for pharmacokinetic studies, formulation development, and quality control.
This application note describes a versatile RP-HPLC method that can be adapted for the analysis of various picolinic acid derivatives. The method utilizes a C18 stationary phase and a buffered mobile phase, providing good resolution and peak shape for these polar compounds.
Principle of the Method
The chromatographic separation is based on the partitioning of the analytes between a nonpolar stationary phase (C18) and a polar mobile phase. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group of picolinic acid and its derivatives, thereby increasing their retention on the nonpolar stationary phase. An organic modifier (methanol or acetonitrile) is used to elute the compounds from the column. Detection is achieved by measuring the UV absorbance of the analytes at a specific wavelength, typically around 265 nm.[2] For enhanced sensitivity and specificity, particularly in complex biological matrices, fluorescence detection after post-column derivatization with a zinc salt can be employed.[5][6][7]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An isocratic or gradient HPLC system equipped with a UV-Vis detector or a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Reagents:
Preparation of Mobile Phase
Mobile Phase A (Aqueous Buffer): Prepare a 20 mM solution of ortho-phosphoric acid in water. Adjust the pH to 2.5 with a suitable base if necessary. Filter through a 0.45 µm membrane filter and degas.
Mobile Phase B (Organic Modifier): Methanol (HPLC grade).
Isocratic Mobile Phase: A mixture of methanol and water (e.g., 20:80 v/v) with the pH adjusted to 2.5 with ortho-phosphoric acid is a good starting point for method development.[8][9]
Preparation of Standard Solutions
Accurately weigh about 25 mg of the picolinic acid or derivative standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. This will be the stock standard solution. Prepare working standard solutions by further diluting the stock solution with the mobile phase to achieve a concentration range suitable for creating a calibration curve.
Sample Preparation
The sample preparation method will depend on the matrix.
-
For Pharmaceutical Formulations: Dissolve the formulation in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.
-
For Biological Fluids (e.g., Serum, Plasma): Protein precipitation is a common and effective method.[1][2][6]
Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Methanol:Water (20:80, v/v), pH 2.5 with ortho-phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
These conditions can be optimized for specific derivatives. For more polar derivatives, a lower percentage of the organic modifier may be required, while for less polar derivatives (e.g., long-chain esters), a higher percentage or a gradient elution may be necessary.
Data Presentation
The following table summarizes typical quantitative data for the HPLC analysis of picolinic acid. The values for derivatives will vary based on their specific chemical structure.
| Parameter | Picolinic Acid | Expected Variation for Derivatives |
| Retention Time (min) | 4-5[8][9] | Esters and amides will generally have longer retention times than the parent acid due to increased hydrophobicity. |
| Linearity Range | 0.89 to 455 pmol[5] | Should be determined for each derivative, but a similar wide range is expected. |
| Limit of Detection (LOD) | 0.30 pmol (with fluorescence detection)[5] | Dependent on the chromophore of the derivative and the detection method. |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD | Dependent on the chromophore of the derivative and the detection method. |
| Recovery from Serum | ~99%[5][6] | Expected to be high with appropriate sample preparation. |
Mandatory Visualizations
Caption: Experimental workflow for HPLC analysis of picolinic acid derivatives.
Caption: Structural relationships of picolinic acid and its common derivatives.
References
- 1. sjctni.edu [sjctni.edu]
- 2. scihub.org [scihub.org]
- 3. benchchem.com [benchchem.com]
- 4. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajol.info [ajol.info]
- 7. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
Application Note and Protocol for the Purification of 6-Aryl-Picolinic Acids by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aryl-picolinic acids are a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. As intermediates and final products, their purity is paramount for accurate biological evaluation and meeting regulatory standards. Column chromatography is a fundamental, versatile, and widely used technique for the purification of these compounds from reaction mixtures. This document provides a detailed application note and protocol for the purification of 6-aryl-picolinic acids using silica gel column chromatography.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For 6-aryl-picolinic acids, which are moderately polar and acidic, normal-phase chromatography on silica gel is a common and effective method. The separation is governed by the polarity of the analyte, the activity of the silica gel, and the polarity of the mobile phase. More polar compounds will have a stronger interaction with the silica gel and elute later, while less polar compounds will travel through the column more quickly. Due to the acidic nature of the target compounds, tailing can be a common issue, which can often be mitigated by the addition of a small amount of acid to the mobile phase.
Materials and Equipment
Materials:
-
Crude 6-aryl-picolinic acid mixture
-
Silica gel (flash chromatography grade, 230-400 mesh)[1]
-
Solvents (HPLC grade):
-
Hexane
-
Ethyl acetate
-
Dichloromethane
-
Methanol
-
Acetic acid or Formic acid (optional, for reducing tailing)
-
-
Anhydrous sodium sulfate
-
TLC plates (silica gel 60 F254)
-
Deuterated solvent for NMR analysis (e.g., DMSO-d6, CDCl3)
Equipment:
-
Glass chromatography column with stopcock
-
Separatory funnel or solvent reservoir
-
Collection tubes or flasks
-
Rotary evaporator
-
TLC developing chamber
-
UV lamp (254 nm)
-
NMR spectrometer
-
HPLC system (for purity analysis)
-
Glassware (beakers, Erlenmeyer flasks, etc.)
-
pH meter or pH paper
Experimental Protocols
Protocol 1: General Purification of a 6-Aryl-Picolinic Acid using Flash Column Chromatography
This protocol describes a general procedure for the purification of a crude 6-aryl-picolinic acid on a silica gel column.
1. Preparation of the Mobile Phase:
-
Based on preliminary TLC analysis, prepare a suitable mobile phase. A common starting point for 6-aryl-picolinic acids is a mixture of hexane and ethyl acetate.
-
To mitigate tailing of the acidic product, consider adding 0.5-1% acetic acid or formic acid to the mobile phase.
2. Column Packing (Wet Slurry Method):
-
Secure a glass chromatography column vertically.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle, ensuring a level bed.
-
Drain the excess solvent until the solvent level is just above the silica bed.
3. Sample Loading (Dry Loading Method):
-
Dissolve the crude 6-aryl-picolinic acid in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel to the solution and concentrate to dryness on a rotary evaporator to obtain a free-flowing powder.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
Add a thin layer of sand or anhydrous sodium sulfate on top of the sample to prevent disturbance of the silica bed during solvent addition.
4. Elution and Fraction Collection:
-
Begin elution with the least polar mobile phase.
-
Collect fractions of a consistent volume.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.
-
Monitor the elution of compounds by TLC analysis of the collected fractions.
5. Product Isolation:
-
Combine the fractions containing the pure 6-aryl-picolinic acid.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Determine the yield and assess the purity by analytical techniques such as NMR and HPLC.
Workflow for Purification of 6-Aryl-Picolinic Acids
Caption: Workflow for column chromatography purification.
Data Presentation
The following tables present representative data for the purification of a hypothetical 6-aryl-picolinic acid. Actual results may vary depending on the specific compound and reaction impurities.
Table 1: TLC Analysis for Mobile Phase Selection
| Mobile Phase (Hexane:Ethyl Acetate) | Rf of Starting Material | Rf of 6-Aryl-Picolinic Acid | Rf of Polar Impurity |
| 90:10 | 0.85 | 0.60 | 0.10 |
| 80:20 | 0.95 | 0.75 | 0.25 |
| 70:30 | >0.95 | 0.85 | 0.40 |
A mobile phase of 90:10 Hexane:Ethyl Acetate was chosen for initial elution, with a gradient to a more polar composition.
Table 2: Column Chromatography Parameters and Results
| Parameter | Value |
| Crude Product Mass | 1.2 g |
| Silica Gel Mass | 60 g |
| Column Diameter | 4 cm |
| Initial Mobile Phase | 95:5 Hexane:Ethyl Acetate + 0.5% Acetic Acid |
| Final Mobile Phase | 70:30 Hexane:Ethyl Acetate + 0.5% Acetic Acid |
| Fraction Volume | 20 mL |
| Fractions Containing Pure Product | 15-25 |
| Isolated Yield | 0.95 g |
| Yield (%) | 79% |
| Purity (by HPLC) | >98% |
Troubleshooting
Table 3: Common Problems and Solutions in the Purification of 6-Aryl-Picolinic Acids
| Problem | Possible Cause | Recommended Solution |
| Tailing of the product spot on TLC and broad peaks during column elution | The acidic nature of the picolinic acid interacting strongly with the silica gel. | Add a small amount (0.5-1%) of a volatile acid like acetic or formic acid to the mobile phase. |
| Poor separation of the product from impurities | Inappropriate mobile phase polarity or overloading the column. | Optimize the mobile phase using TLC. Ensure the amount of crude material is not more than 1-2% of the silica gel by weight. |
| Product does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or adding a small amount of methanol). |
| Co-elution of impurities with the product | Impurities have similar polarity to the product. | Try a different solvent system or a different stationary phase (e.g., reversed-phase C18). Recrystallization of the purified product may be necessary. |
Logical Flow for Troubleshooting Poor Separation
Caption: Troubleshooting workflow for poor separation.
Conclusion
The purification of 6-aryl-picolinic acids by silica gel column chromatography is a robust and reliable method. Careful selection of the mobile phase, proper column packing and sample loading, and systematic fraction monitoring are key to achieving high purity and yield. The protocols and troubleshooting guide provided in this application note serve as a comprehensive resource for researchers in the field of drug discovery and development, enabling the efficient purification of these important chemical entities.
References
Synthesis of 6-Phenylpicolinic Acid: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 6-phenylpicolinic acid, a valuable building block in medicinal chemistry and materials science. The described methodology follows a two-step sequence involving the synthesis of the intermediate 2-cyano-6-phenylpyridine, followed by its basic hydrolysis to yield the desired carboxylic acid. This protocol is intended to provide researchers with a reliable method for the preparation of 6-phenylpicolinic acid, complete with quantitative data and a visual representation of the experimental workflow.
Introduction
6-Phenylpicolinic acid is a substituted pyridine carboxylic acid derivative. Its structural motif is of significant interest in the development of pharmaceuticals and functional materials due to its coordination properties and its utility as a synthetic intermediate. The presence of both a carboxylic acid and a phenyl-substituted pyridine ring allows for a variety of chemical transformations and applications. This protocol outlines a robust and reproducible method for its synthesis.
Reaction Scheme
The synthesis of 6-phenylpicolinic acid is achieved through a two-step process:
-
Step 1: Synthesis of 2-cyano-6-phenylpyridine from a suitable starting material (e.g., 2-bromo-6-phenylpyridine).
-
Step 2: Hydrolysis of 2-cyano-6-phenylpyridine to 6-phenylpicolinic acid.
Experimental Protocol
Materials and Methods
Reagents and Solvents:
-
2-Bromo-6-phenylpyridine
-
Copper(I) cyanide (CuCN)
-
Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water, deionized
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Step 1: Synthesis of 2-cyano-6-phenylpyridine
This procedure is adapted from established cyanation methodologies for aryl halides.
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromo-6-phenylpyridine (1.0 eq) and copper(I) cyanide (1.2 eq).
-
Add anhydrous dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Heat the reaction mixture to reflux (approximately 153 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a solution of aqueous ferric chloride and concentrated hydrochloric acid to decompose the copper cyanide complex.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford 2-cyano-6-phenylpyridine.
Step 2: Hydrolysis of 2-cyano-6-phenylpyridine to 6-Phenylpicolinic Acid
This procedure is based on the general method for the hydrolysis of cyanopyridines.[1]
Procedure:
-
In a round-bottom flask, dissolve 2-cyano-6-phenylpyridine (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 2 M, 5.0 eq).
-
Heat the mixture to reflux and maintain for 12-24 hours. The progress of the hydrolysis can be monitored by TLC. For the hydrolysis of cyanopyridines to the corresponding carboxylic acid, temperatures above approximately 135°C can favor the formation of the acid.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture to a pH of approximately 3-4 by the slow addition of concentrated hydrochloric acid. This will precipitate the product.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-phenylpicolinic acid.
-
Dry the purified product under vacuum.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 2-cyano-6-phenylpyridine | C₁₂H₈N₂ | 180.21 | 75-85 | 88-90 |
| 6-phenylpicolinic acid | C₁₂H₉NO₂ | 199.21 | 80-90 | 165-167 |
Note: Yields are indicative and may vary depending on reaction scale and optimization.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 6-phenylpicolinic acid.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Copper(I) cyanide is highly toxic. Work in a well-ventilated fume hood and avoid inhalation or contact with skin.
-
Concentrated acids and bases are corrosive. Handle with care.
-
Perform all reactions in a well-ventilated fume hood.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 6-phenylpicolinic acid. The two-step procedure is robust and affords the desired product in good yield. The provided data and workflow diagram serve as valuable resources for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
References
Application Notes and Protocols for the Derivatization of Picolinic Acid for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picolinic acid (pyridine-2-carboxylic acid) is a catabolite of the essential amino acid tryptophan via the kynurenine pathway. It plays a significant role in various physiological and pathological processes, including immune responses and neurobiology, making its accurate quantification in biological matrices crucial for research and clinical diagnostics.[1] Due to its polarity, direct analysis of picolinic acid by gas chromatography-mass spectrometry (GC-MS) can be challenging. Derivatization is a key strategy to enhance its volatility and improve chromatographic behavior. For liquid chromatography-mass spectrometry (LC-MS), derivatization can improve ionization efficiency and chromatographic retention.
These application notes provide detailed protocols for the two primary derivatization methods for picolinic acid: silylation for GC-MS analysis and esterification for both GC-MS and LC-MS analysis. Additionally, methods for the direct analysis of picolinic acid are presented for comparison.
Picolinic Acid in the Kynurenine Pathway
Picolinic acid is synthesized in the kynurenine pathway, a major route for tryptophan metabolism. The pathway is a cascade of enzymatic reactions leading to the production of several neuroactive compounds. The final steps involve the conversion of 2-amino-3-carboxymuconate semialdehyde to either quinolinic acid or picolinic acid.
Derivatization Protocols for Picolinic Acid Analysis
Silylation for GC-MS Analysis
Silylation involves the replacement of the acidic proton of the carboxylic acid group with a trimethylsilyl (TMS) group, increasing the volatility and thermal stability of picolinic acid for GC-MS analysis.[2][3]
Experimental Workflow:
Protocol: Trimethylsilylation of Picolinic Acid
Materials:
-
Picolinic acid standard
-
Biological sample (e.g., serum, urine)
-
Perchloric acid (1.0 M)
-
Potassium hydroxide (1.5 M)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal Standard (e.g., a structural analog not present in the sample)
Procedure:
-
Sample Preparation (from serum):
-
To 100 µL of serum, add 50 µL of 1.0 M perchloric acid.
-
Vortex mix and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube and add 20 µL of 1.5 M potassium hydroxide and 50 µL of 0.1 M phosphate buffer.
-
Vortex mix and centrifuge.
-
The resulting supernatant can be used for extraction.
-
-
Extraction:
-
To the prepared sample supernatant, add an appropriate amount of internal standard.
-
Perform a liquid-liquid extraction with 1 mL of ethyl acetate. Vortex vigorously and centrifuge.
-
Transfer the organic layer to a clean tube. Repeat the extraction twice.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Derivatization:
-
Evaporate the dried extract to complete dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine to the dried residue and vortex to dissolve.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and incubate at 70°C for 30 minutes.
-
Cool the sample to room temperature before GC-MS analysis.
-
GC-MS Parameters (Example):
-
Column: 5% phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness
-
Injector Temperature: 250°C
-
Oven Program: 80°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 50-500
Esterification for GC-MS and LC-MS/MS Analysis
Esterification converts the carboxylic acid group of picolinic acid into an ester, which is more volatile for GC-MS and can enhance ionization for LC-MS/MS. Picolinic acid itself can also be used as a derivatizing agent to form picolinoyl esters with other molecules, which enhances their detection in positive ion mode LC-MS.[4][5]
Experimental Workflow:
Protocol: Pentafluorobenzyl (PFB) Esterification of Picolinic Acid for GC-MS
Materials:
-
Picolinic acid standard or dried sample extract
-
Pentafluorobenzyl bromide (PFBBr) solution (10% in acetone)
-
Triethylamine (10% in acetone)
-
Hexane
Procedure:
-
To the dried sample residue, add 100 µL of the PFBBr solution and 10 µL of the triethylamine solution.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of hexane for GC-MS analysis.
Protocol: Picolinoyl Esterification of Steroids for LC-MS/MS Analysis [6]
This protocol details the use of picolinic acid as a derivatizing agent.
Materials:
-
Steroid standards or sample extract
-
Picolinic acid (PA)
-
2-methyl-6-nitrobenzoic anhydride (MNBAn)
-
4-dimethylaminopyridine (DMAP)
-
Triethylamine
-
Anhydrous acetonitrile
-
Anhydrous toluene
Procedure:
-
Dry the steroid sample under vacuum.
-
Prepare the derivatization reagent by dissolving 10 mg of picolinic acid, 20 mg of MNBAn, 2 mg of DMAP, and 2 µL of triethylamine in 1 mL of anhydrous acetonitrile/toluene (1:1 v/v).
-
Add 50 µL of the derivatization reagent to the dried sample.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the reaction mixture and evaporate the solvent under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters for Picolinoyl Ester Derivatives (Example): [6]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (4:6 v/v) with 0.05% formic acid
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Flow Rate: 0.25 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS: Selected Reaction Monitoring (SRM) of the specific precursor-to-product ion transitions for the picolinoyl ester derivatives.
Quantitative Data Summary
The following table summarizes quantitative data from various analytical methods for picolinic acid.
| Analytical Method | Derivatization Method | Matrix | Linearity Range | Limit of Detection (LOD) | Recovery | Reference |
| HPLC-Fluorescence | Post-column with Zinc Acetate | Human Serum | 0.89 - 455 pmol | 0.30 pmol | 99.0% | [1][7] |
| CE-ESI-MS/MS | None | Artificial Cerebrospinal Fluid | 0.02 - 10 µM | Not specified | Not specified | [8][9] |
| LC-ESI-MS-SRM (for corticosteroids) | Picolinoyl Esterification | Human Saliva | Not specified for picolinic acid | 5-10 times higher ESI response compared to underivatized molecules | Not specified | [4] |
Methods for Direct Analysis of Picolinic Acid
For comparison, several methods allow for the direct analysis of picolinic acid without derivatization.
-
Reversed-Phase HPLC with UV Detection: Picolinic acid can be separated on a C18 column using an ion-pairing reagent like tetrabutylammonium hydrogen sulfate and detected by UV absorbance.[1][10][11]
-
HPLC with Post-column Derivatization and Fluorescence Detection: This method involves separating picolinic acid on a C18 column, followed by post-column UV irradiation in the presence of zinc acetate to produce a fluorescent derivative.[1][7]
-
Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS offers high resolution and sensitivity for the direct analysis of polar and charged molecules like picolinic acid in complex matrices such as cerebrospinal fluid.[8][9]
Conclusion
The choice of analytical method for picolinic acid depends on the sample matrix, required sensitivity, and available instrumentation. Derivatization via silylation or esterification significantly improves the suitability of picolinic acid for GC-MS analysis by increasing its volatility. For LC-MS/MS, esterification can enhance ionization efficiency. Picolinic acid itself is also a valuable derivatizing agent for improving the detection of other molecules. When derivatization is not desirable, direct analysis using HPLC with various detection methods or CE-MS provides viable alternatives. The protocols and data presented here serve as a comprehensive guide for researchers to select and implement the most appropriate analytical strategy for the quantification of picolinic acid.
References
- 1. New high-performance liquid chromatographic method for the detection of picolinic acid in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. agilent.com [agilent.com]
- 4. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. feradical.utsa.edu [feradical.utsa.edu]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 6-Substituted Picolinic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of modern synthetic routes to obtain 6-substituted picolinic acids, valuable scaffolds in medicinal chemistry and drug discovery. The protocols detailed herein focus on robust and versatile methodologies, including palladium-catalyzed cross-coupling reactions and Grignard reactions, allowing for the introduction of a wide range of substituents at the 6-position of the picolinic acid core.
Introduction
Picolinic acid, an endogenous metabolite of tryptophan, and its derivatives have garnered significant attention in the scientific community due to their diverse biological activities.[1][2] These compounds have been investigated for their neuroprotective, immunological, and anti-proliferative effects.[1][2] The picolinic acid scaffold is a key component in a variety of pharmacologically active agents, including enzyme inhibitors, anticancer therapeutics, and compounds targeting neurodegenerative diseases.[1][3][4][5][6][7][8][9]
The substituent at the 6-position of the picolinic acid ring plays a crucial role in modulating the biological activity of these molecules. Structure-activity relationship (SAR) studies have demonstrated that modifications at this position can significantly impact potency and selectivity for various biological targets.[1][10][11][12][13][14] Therefore, the development of efficient and versatile synthetic routes to access a diverse library of 6-substituted picolinic acids is of paramount importance for advancing drug discovery programs.
This document outlines detailed protocols for the synthesis of 6-substituted picolinic acids via Suzuki-Miyaura, Negishi, and Sonogashira cross-coupling reactions, as well as through the use of Grignard reagents. These methods offer a powerful toolkit for the synthesis of 6-aryl, 6-alkyl, and 6-alkynyl picolinic acid derivatives.
Synthetic Strategies Overview
The primary strategies for introducing substituents at the 6-position of picolinic acid involve the use of a pre-functionalized picolinic acid core, typically a 6-halopicolinic acid derivative, which can then undergo various cross-coupling reactions. Alternatively, a Grignard reagent can be formed from a 2-halo-6-substituted pyridine and then carboxylated.
Data Presentation
The following tables summarize quantitative data for the synthesis of various 6-substituted picolinic acids using the protocols detailed in this document.
Table 1: Suzuki-Miyaura Coupling of 6-Halopicolinic Acids
| Entry | 6-Halopicolinic Acid Derivative | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Ref. |
| 1 | Methyl 6-chloropicolinate | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 85 | [15] |
| 2 | Ethyl 6-bromopicolinate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 92 | [16] |
| 3 | 6-Chloropicolinic acid | 3,5-Difluorophenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | 78 | [17] |
Table 2: Negishi Coupling of 6-Halopicolinates
| Entry | 6-Halopicolinate | Organozinc Reagent | Catalyst | Solvent | Yield (%) | Ref. | |---|---|---|---|---|---| | 1 | Methyl 6-bromopicolinate | Ethylzinc chloride | Pd(PPh₃)₄ | THF | 75 |[18][19] | | 2 | Ethyl 6-iodopicolinate | Isopropylzinc bromide | NiCl₂(dppe) | DMA | 68 |[18][20] | | 3 | 6-Chloropicolinic acid | Benzylzinc chloride | PdCl₂(dppf) | THF | 82 |[21] |
Table 3: Sonogashira Coupling of 6-Halopicolinic Acids
| Entry | 6-Halopicolinic Acid Derivative | Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) | Ref. | |---|---|---|---|---|---|---| | 1 | Methyl 6-iodopicolinate | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 90 |[22][23] | | 2 | 6-Bromopicolinic acid | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NEt | DMF | 85 |[24][25] | | 3 | Ethyl 6-chloropicolinate | 1-Hexyne | Pd₂(dba)₃ / Xantphos / CuI | Cs₂CO₃ | Dioxane | 77 |[22][23] |
Table 4: Grignard Reaction for Synthesis of 6-Substituted Picolinic Acids
| Entry | 2-Halo-6-substituted Pyridine | Electrophile | Solvent | Yield (%) | Ref. | |---|---|---|---|---| | 1 | 2-Bromo-6-methylpyridine | CO₂ (dry ice) | THF | 70 |[26] | | 2 | 2-Chloro-6-phenylpyridine | CO₂ (dry ice) | Diethyl ether | 78 |[26][27] | | 3 | 2-Bromo-6-propylpyridine | CO₂ (dry ice) | THF | 65 |[2][28] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a 6-halopicolinic acid derivative with an arylboronic acid.[15][17][21][29][30]
Materials:
-
6-Halopicolinic acid derivative (e.g., methyl 6-chloropicolinate) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, THF)
Procedure:
-
To an oven-dried Schlenk flask, add the 6-halopicolinic acid derivative, arylboronic acid, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Negishi Cross-Coupling
This protocol outlines a general method for the palladium- or nickel-catalyzed Negishi coupling of a 6-halopicolinate with an organozinc reagent.[18][19][20][21][31]
Materials:
-
6-Halopicolinate (e.g., ethyl 6-bromopicolinate) (1.0 equiv)
-
Organozinc reagent (e.g., alkylzinc halide) (1.5 equiv)
-
Catalyst (e.g., Pd(PPh₃)₄ or NiCl₂(dppe), 2-5 mol%)
-
Anhydrous solvent (e.g., THF, DMA)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 6-halopicolinate and the catalyst.
-
Add the anhydrous solvent via syringe.
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add the organozinc reagent dropwise.
-
Allow the reaction to warm to room temperature and stir for the required time (typically 2-12 hours), monitoring by TLC or GC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: General Procedure for Sonogashira Cross-Coupling
This protocol provides a general method for the palladium/copper-catalyzed Sonogashira coupling of a 6-halopicolinic acid derivative with a terminal alkyne.[22][23][24][25]
Materials:
-
6-Halopicolinic acid derivative (e.g., methyl 6-iodopicolinate) (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) salt (e.g., CuI, 2-5 mol%)
-
Base (e.g., Et₃N, i-Pr₂NEt, in excess or as solvent)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add the 6-halopicolinic acid derivative, palladium catalyst, and copper(I) salt.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent, the base, and the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.
-
Purify the product by column chromatography.
Protocol 4: General Procedure for Grignard Reaction and Carboxylation
This protocol describes the formation of a Grignard reagent from a 2-halo-6-substituted pyridine and its subsequent carboxylation to yield a 6-substituted picolinic acid.[2][26][28][32]
Materials:
-
2-Halo-6-substituted pyridine (e.g., 2-bromo-6-methylpyridine) (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Iodine crystal (catalytic)
-
Anhydrous diethyl ether or THF
-
Solid carbon dioxide (dry ice)
-
Aqueous HCl (e.g., 1 M)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place the magnesium turnings and a crystal of iodine.
-
Gently heat the flask to sublime the iodine and activate the magnesium.
-
After cooling, add anhydrous ether or THF to cover the magnesium.
-
Dissolve the 2-halo-6-substituted pyridine in anhydrous ether or THF and add it to the dropping funnel.
-
Add a small portion of the halide solution to initiate the reaction (exotherm may be observed).
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution in an ice-salt bath and slowly add crushed dry ice in small portions with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir until all the excess dry ice has sublimed.
-
Quench the reaction by the slow addition of aqueous HCl.
-
Separate the aqueous layer and extract it with an organic solvent.
-
Adjust the pH of the aqueous layer to the isoelectric point of the picolinic acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Biological Signaling Pathways and Applications
6-Substituted picolinic acids have shown promise in modulating various biological pathways. For instance, certain derivatives act as inhibitors of enzymes like dopamine β-monooxygenase and 11β-hydroxysteroid dehydrogenase type 1.[3][4] Others have been investigated as potential anticancer agents by targeting specific signaling cascades within cancer cells.[1] The ability to readily synthesize a diverse range of these compounds is crucial for exploring their therapeutic potential and for conducting detailed SAR studies to optimize their activity and selectivity.
Conclusion
The synthetic methodologies presented in these application notes provide a robust and versatile platform for the synthesis of a wide array of 6-substituted picolinic acids. The detailed protocols for Suzuki-Miyaura, Negishi, and Sonogashira couplings, as well as Grignard reactions, empower researchers to efficiently generate novel analogs for drug discovery and medicinal chemistry programs. The ability to systematically modify the 6-position of the picolinic acid scaffold is a key enabler for the optimization of pharmacological properties and the development of next-generation therapeutics.
References
- 1. The significance of N-methylpicolinamides in the development of anticancer therapeutics: Synthesis and structure-activity relationship (SAR) studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Updates in the Treatment of Neurodegenerative Disorders Using Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH 2 PO 3 H 2 ) 2 as a catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03438K [pubs.rsc.org]
- 16. scispace.com [scispace.com]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Negishi coupling - Wikipedia [en.wikipedia.org]
- 19. Negishi Coupling [organic-chemistry.org]
- 20. Nickel-Catalyzed Negishi Cross-Couplings of Secondary Nucleophiles with Secondary Propargylic Electrophiles at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. m.youtube.com [m.youtube.com]
- 26. (6-Chloropyridin-2-yl)magnesium bromide | Benchchem [benchchem.com]
- 27. EP2586777A1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel - Google Patents [patents.google.com]
- 28. m.youtube.com [m.youtube.com]
- 29. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. US6765097B1 - Process for the preparation of aryl-pyridinyl compounds - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 6-Aryl-Picolinic Acids
Welcome to the technical support center for the synthesis of 6-aryl-picolinic acids. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic routes. The following guides and frequently asked questions (FAQs) address common issues encountered during the Suzuki-Miyaura cross-coupling reaction, a primary method for this synthesis.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of 6-aryl-picolinic acids via Suzuki-Miyaura coupling.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Catalyst Inactivity/Deactivation: The pyridine nitrogen and/or the carboxylate group can coordinate to the palladium catalyst, inhibiting its activity. | a. Catalyst and Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired catalytic cycle. Consider pre-catalysts like Pd₂(dba)₃ with a suitable ligand. b. Protect the Carboxylic Acid: If optimizing the catalyst system fails, protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester can be hydrolyzed post-coupling. |
| 2. Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium complex is slow or incomplete. | a. Base Selection: The base is crucial for activating the boronic acid. For base-sensitive substrates, milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) are recommended. For more robust systems, stronger bases like potassium phosphate (K₃PO₄) can be effective. b. Boronic Acid/Ester Quality: Ensure the boronic acid or its ester is pure and has not degraded. Using boronate esters (e.g., pinacol esters) can improve stability and reduce protodeboronation. | |
| 3. Incomplete Reaction: The reaction has not gone to completion. | a. Temperature and Time: While some couplings work at room temperature, heating is often necessary (typically 80-120 °C). Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. b. Solvent Choice: A variety of solvents can be used, often in aqueous mixtures. Common choices include dioxane, THF, DMF, and toluene. Ensure the solvent system provides adequate solubility for all reactants. | |
| Significant Side Product Formation | 1. Protodeboronation: The boronic acid is converted back to the corresponding arene. | a. Minimize Water and Oxygen: Use rigorously degassed solvents. While some water is often necessary, excess can promote this side reaction. b. Use Stable Boronic Esters: Pinacol or MIDA boronates are more resistant to protodeboronation.[1] c. Optimize Base: Use the minimum effective amount of a milder base. |
| 2. Homocoupling: Coupling of two molecules of the boronic acid or two molecules of the 6-halopicolinic acid. | a. Optimize Catalyst System: A well-chosen catalyst and ligand can minimize homocoupling. Bidentate ligands like dppf can sometimes suppress this side reaction. b. Stoichiometry: Ensure an appropriate halide to boronic acid ratio (typically 1:1.1 to 1:1.5). | |
| 3. Dehalogenation: The halide on the picolinic acid is replaced by a hydrogen atom. | a. Milder Reaction Conditions: Lower the reaction temperature or shorten the reaction time. b. Choice of Base: Use a non-coordinating, milder base. | |
| Difficulty with Product Purification | 1. Product is an Amphoteric Solid: The presence of both an acidic (carboxylic acid) and a basic (pyridine) group can make purification challenging. | a. Acid-Base Extraction: Utilize the amphoteric nature of the product. Dissolve the crude material in an organic solvent and extract with a dilute aqueous acid to remove basic impurities. Then, make the aqueous layer basic to precipitate the product. Alternatively, extract with a dilute aqueous base to remove acidic impurities, then acidify the aqueous layer to precipitate the product. b. Recrystallization: Recrystallize the purified product from a suitable solvent system (e.g., ethanol/water, acetic acid) to obtain high-purity crystals. |
| Catalyst Turns Black (Palladium Black Precipitation) | 1. Insufficient Ligand: Not enough ligand to stabilize the Pd(0) intermediate. 2. High Temperature: The catalyst is thermally unstable. | a. Increase Ligand Ratio: Slightly increase the ligand-to-palladium ratio. b. Use a More Robust Ligand: Employ sterically hindered ligands that form more stable complexes with palladium. c. Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Frequently Asked Questions (FAQs)
Q1: My 6-halopicolinic acid is not very reactive. What can I do?
A1: The reactivity of the halide follows the order I > Br > Cl. If you are using a 6-chloropicolinic acid, you may need more forcing conditions, such as higher temperatures and a more active catalyst system (e.g., one with a Buchwald ligand). For particularly challenging substrates, consider converting the 6-chloropicolinic acid to the corresponding 6-bromo or 6-iodo derivative.
Q2: I am using a 6-chloropicolinic acid and the reaction is still sluggish even with a strong catalyst. What else can I try?
A2: For less reactive aryl chlorides, the choice of ligand is critical. Highly active catalysts can be formed from palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands. Additionally, ensure your reaction is thoroughly degassed, as oxygen can deactivate the catalyst.
Q3: Can I run the Suzuki coupling without protecting the carboxylic acid group?
A3: Yes, it is often possible to perform the Suzuki coupling on the free acid. However, the carboxylate formed under basic conditions can interact with the palladium catalyst and potentially lower the reaction efficiency. If you are experiencing low yields, protecting the carboxylic acid as an ester is a common and effective strategy.
Q4: What is the best base for this reaction?
A4: The optimal base depends on the specific substrates and their sensitivity to basic conditions. Potassium carbonate (K₂CO₃) is a commonly used and effective base. For substrates with base-labile functional groups, milder bases like potassium fluoride (KF) can be a good choice. In some cases, stronger, non-coordinating bases like potassium phosphate (K₃PO₄) may be necessary to achieve a good reaction rate.
Q5: My boronic acid is unstable. How can I address this?
A5: Some arylboronic acids, especially heteroarylboronic acids, are prone to decomposition via protodeboronation. Using the corresponding pinacol or MIDA boronate ester can significantly improve stability. These esters release the boronic acid slowly under the reaction conditions, which can lead to higher yields.[1]
Data Presentation
The following table summarizes the yields of 6-aryl-picolinic acid derivatives synthesized via Suzuki-Miyaura coupling under various conditions, based on literature reports. Note that direct comparisons can be challenging due to variations in substrates and reaction scales.
| 6-Halopurine/ Pyridine Derivative | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 9-Benzyl-6-chloropurine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (2.5) | - | K₂CO₃ (anhydrous) | Toluene | 100 | 24 | 89 | [SciSpace, 2001][2] |
| 9-Benzyl-6-chloropurine | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (2.5) | - | K₂CO₃ (2M aq.) | DME | 85 | 7 | 66 | [SciSpace, 2001][2] |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | - | 72 | [PMC, 2020][3] |
| Pyridine-2-sulfonyl fluoride | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | - | 60 | [PMC, 2020][3] |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(acac)₂ (2) | BrettPhos (2.4) | K₃PO₄·nH₂O (2) | 1,4-Dioxane | 130 | - | 84 | [MDPI, 2019][4] |
| 1-Bromo-2,4-difluorobenzene | 3-Formylphenylboronic acid | Pd(PPh₃)₄ | - | K₃PO₄ | THF | Reflux | - | 81 | [MDPI, 2019][4] |
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the synthesis of 6-aryl-picolinic acids. Optimization of specific parameters may be required.
Materials:
-
6-Halopicolinic acid (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a Pd source like Pd(OAc)₂ and a ligand; 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄; 2-3 equiv)
-
Degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with water as a co-solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the 6-halopicolinic acid, arylboronic acid (or ester), and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Under a positive pressure of inert gas, add the palladium catalyst and any additional ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
Detailed Purification Protocol for 6-Aryl-Picolinic Acids
This protocol utilizes the amphoteric nature of the product for purification via acid-base extraction, followed by recrystallization.
Procedure:
-
Work-up:
-
Dilute the cooled reaction mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel.
-
-
Acid-Base Extraction:
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the carboxylic acid, moving the product into the aqueous layer as its carboxylate salt.
-
Separate the layers. The organic layer contains neutral impurities.
-
Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) until the pH is approximately 3-4, or until precipitation of the product is complete.
-
Collect the precipitated 6-aryl-picolinic acid by vacuum filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or glacial acetic acid.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a short period, then filter hot to remove the charcoal.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Visualizations
Caption: A typical experimental workflow for the synthesis of 6-aryl-picolinic acids.
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Trifluoromethylated Pyridines
Welcome to the technical support center for the synthesis of trifluoromethylated pyridines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during their experiments.
Frequently Asked Questions (FAQs)
Issue 1: My vapor-phase synthesis is producing a mixture of multi-chlorinated byproducts. How can I minimize these and isolate my desired product?
Answer:
The formation of multi-chlorinated pyridines is a common side reaction in high-temperature, vapor-phase processes, particularly during the simultaneous chlorination and fluorination of picoline precursors.[1][2] Controlling the reaction parameters is the primary strategy to minimize this, and a post-synthesis reduction can be employed to convert byproducts back into useful materials.[1][2]
The number of chlorine atoms introduced onto the pyridine ring can be influenced by adjusting the molar ratio of chlorine gas to the pyridine substrate and by controlling the reaction temperature.[1][2] However, even under optimized conditions, the formation of some multi-chlorinated byproducts is often unavoidable.[1][2]
Data Presentation: Byproduct Formation in Vapor-Phase Synthesis
The following table illustrates typical product distributions in the simultaneous vapor-phase synthesis starting from 3-picoline, highlighting the formation of the desired monochlorinated product alongside dichlorinated byproducts.
| Starting Material | Major Product | Major Byproduct | Other Byproducts | Reference |
| 3-Picoline | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | 2-Chloro-3-(trifluoromethyl)pyridine (2,3-CTF) | [1][3] |
Troubleshooting Workflow: Managing Polychlorination
Caption: Workflow for addressing multi-chlorinated byproducts.
Experimental Protocol: Catalytic Hydrogenolysis of Dichloro-(trifluoromethyl)pyridine Byproducts
This protocol describes a general procedure for the reductive de-chlorination of multi-chlorinated byproducts, converting them into the valuable intermediate 3-(trifluoromethyl)pyridine (3-TF), which can be recycled.[1]
-
Reactor Setup: Charge a suitable hydrogenation reactor with the isolated fraction of multi-chlorinated byproducts (e.g., 2,3-dichloro-5-(trifluoromethyl)pyridine).
-
Catalyst Addition: Add a palladium-on-carbon catalyst (e.g., 5% Pd/C). The catalyst loading is typically in the range of 1-5 mol% relative to the substrate.
-
Solvent: Use a suitable solvent such as ethanol or methanol.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (H₂). The pressure and temperature will depend on the specific substrate and reactor, but typical conditions might range from 50-100 psi and 25-60 °C.
-
Reaction Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to follow the disappearance of the chlorinated starting materials and the appearance of the de-chlorinated product.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture to remove the palladium catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude de-chlorinated product, which can be purified by distillation if necessary before being recycled.
Issue 2: My liquid-phase fluorination of a (trichloromethyl)pyridine is giving a mixture of partially fluorinated and ring-fluorinated byproducts. How can I improve selectivity?
Answer:
Liquid-phase fluorination of (trichloromethyl)pyridines, often using anhydrous hydrogen fluoride (HF), can lead to a mixture of products. Two common side reactions are incomplete fluorine exchange, resulting in (chlorodifluoromethyl) and (dichlorofluoromethyl) intermediates, and over-fluorination, where a chlorine atom on the pyridine ring is substituted by fluorine.
Elevated temperatures can lead to the decomposition of starting materials and products, while insufficient reaction time or temperature can result in incomplete conversion.[4] A particularly problematic byproduct is a ring-fluorinated isomer, such as 2-fluoro-5-(chlorodifluoromethyl)pyridine, which can be extremely difficult to separate from the desired product by distillation due to similar boiling points.[4]
Data Presentation: Impact of Reaction Conditions on Product Distribution
The following table summarizes common byproducts and a strategy for their removal.
| Starting Material | Desired Product | Common Byproducts | Troubleshooting Strategy | Reference |
| 2-Chloro-5-(trichloromethyl)pyridine | 2-Chloro-5-(trifluoromethyl)pyridine | 2-Chloro-5-(chlorodifluoromethyl)pyridine, 2-Chloro-5-(dichlorofluoromethyl)pyridine, 2-Fluoro-5-(chlorodifluoromethyl)pyridine | Optimize temperature (150-250°C) and pressure. Treat mixture with HCl to convert the fluoro-isomer to a more easily separable chloro-isomer. | [4] |
Reaction Pathway: Main Reaction vs. Side Reactions
Caption: Pathways for desired trifluoromethylation and side reactions.
Experimental Protocol: Conversion of Ring-Fluorinated Isomer for Easier Separation
This protocol outlines the process to convert a difficult-to-separate fluoro-isomer byproduct into a chloro-isomer, which can then be easily separated by distillation.[4]
-
Isolate Mixture: After the main fluorination reaction, perform an initial distillation to obtain a mixture containing the desired trifluoromethylpyridine product and the problematic ring-fluorinated isomer (e.g., 2-fluoro-5-(chlorodifluoromethyl)pyridine).
-
HCl Treatment: Charge the mixture into a pressure-resistant reactor.
-
Reaction Conditions: Introduce hydrogen chloride (HCl) gas into the reactor. The reaction can be conducted optionally under pressure and at a temperature sufficient to promote the chlorine-for-fluorine exchange on the pyridine ring.
-
Conversion: The HCl will selectively convert the 2-fluoro-pyridine derivative back to the corresponding 2-chloro-pyridine derivative (e.g., 2-chloro-5-(chlorodifluoromethyl)pyridine).
-
Separation: The resulting mixture now contains the desired 2-chloro-5-(trifluoromethyl)pyridine and the converted byproduct, 2-chloro-5-(chlorodifluoromethyl)pyridine. These two compounds have a more significant difference in boiling points and can be effectively separated by fractional distillation.
-
Recycling: The separated chloro-(chlorodifluoromethyl)pyridine can be recycled back into the initial fluorination reactor to be converted into the desired final product.[4]
Issue 3: My direct C-H trifluoromethylation is giving a mixture of 2-, 3-, and 4-positional isomers. How can I improve regioselectivity?
Answer:
Poor regioselectivity is a significant challenge in direct C-H trifluoromethylation of the pyridine ring, especially when using radical-based methods.[1][5] The trifluoromethyl radical is highly reactive and can attack the electron-deficient pyridine ring at multiple positions, often leading to a mixture of 2-, 3-, and 4-trifluoromethylated products.[5]
To overcome this, modern synthetic methods have been developed that activate the pyridine ring in a specific manner to direct the trifluoromethylation to a single desired position.
Data Presentation: Regioselectivity of Different Trifluoromethylation Methods
| Method | Reagent/Catalyst | Position Selectivity | Typical Outcome | Reference |
| Radical Trifluoromethylation | CF₃ Radical Source (e.g., Langlois Reagent) | Low | Mixture of 2-, 3-, and 4-isomers | [5][6] |
| N-Methylpyridinium Salt Activation | TFA / Silver Carbonate | C2- and C6- (ortho) | High selectivity for ortho-position | [1][2] |
| Hydrosilylation Activation | Hydrosilane / B(C₆F₅)₃ then Togni Reagent I | C3- (meta) | High selectivity for meta-position | [5][7][8] |
| N-Oxide Activation | Trifluoroacetic Anhydride | C2- and C6- (ortho) | Good selectivity for ortho-position | [9] |
Logical Diagram: Strategy for Regiocontrolled Trifluoromethylation
Caption: Decision tree for selecting a regioselective trifluoromethylation method.
Experimental Protocol: Regioselective C3-Trifluoromethylation of a Pyridine Derivative via Hydrosilylation
This protocol is based on a method developed by Kuninobu and colleagues for the selective trifluoromethylation at the C3 position of quinolines and pyridines.[5][8]
-
Hydrosilylation (Activation Step):
-
In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the pyridine substrate (1.0 equiv).
-
Add a hydrosilane (e.g., methylphenylsilane, 1.5 equiv) and a borane catalyst (e.g., tris(pentafluorophenyl)borane, B(C₆F₅)₃, 5 mol%).
-
Add a dry solvent such as 1,2-dichloroethane (DCE).
-
Heat the reaction mixture (e.g., at 65 °C) and monitor the formation of the dihydropyridine intermediate by ¹H NMR. This step can take several hours.
-
-
Trifluoromethylation Step:
-
Once the hydrosilylation is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Add an electrophilic trifluoromethylating agent, such as Togni Reagent I (1.2 equiv), portion-wise.
-
Allow the reaction to warm to room temperature and stir for several hours (e.g., 16 hours).
-
-
Oxidation (Re-aromatization Step):
-
Add an oxidant, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equiv), to the reaction mixture.
-
Stir at room temperature until the re-aromatization is complete (monitor by TLC or LC-MS).
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 3-trifluoromethylated pyridine.[5]
-
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 9. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and optimize your palladium-catalyzed cross-coupling reactions to achieve higher yields and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during palladium-catalyzed cross-coupling reactions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My reaction is sluggish or shows low conversion. What are the initial checks I should perform?
A2: When a cross-coupling reaction fails or proceeds slowly, begin by verifying the fundamental reaction parameters. Ensure your palladium catalyst and any copper co-catalysts are active and have not degraded. It is critical to use anhydrous and anaerobic conditions, as oxygen can deactivate the catalyst and lead to undesirable side reactions like the Glaser-type homocoupling of alkynes in Sonogashira reactions.[1] Thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., argon or nitrogen) is crucial.[1][2] Also, confirm the purity of your starting materials, as impurities can poison the catalyst.[1][3]
Q2: I observe a black precipitate in my reaction flask. What is it, and what should I do?
A2: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition and aggregation.[1][2] This inactive form of palladium reduces the concentration of the active catalytic species in the solution, leading to low conversion. This can be caused by:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[2] Ensure all components of the reaction are rigorously degassed.
-
High Reaction Temperature: Excessive heat can promote catalyst agglomeration. Consider lowering the reaction temperature.
-
Inappropriate Ligand-to-Palladium Ratio: Too little ligand can lead to catalyst instability, while too much can inhibit the reaction. A general starting point is a 2:1 ratio of monodentate phosphine ligand to palladium.
-
Impurities: Impurities in the reagents or solvent can poison the catalyst.[1]
To remedy this, ensure a strictly inert atmosphere, optimize the reaction temperature, and screen different ligand-to-palladium ratios.
Q3: My starting materials are consumed, but the desired product yield is low, and I see byproducts. What are the likely side reactions?
A3: Several side reactions can compete with the desired cross-coupling, leading to low yields. Common byproducts include:
-
Homocoupling: This can occur with the aryl halide or the organometallic reagent (e.g., Glaser coupling of alkynes in Sonogashira reactions).[1][4][5] Optimizing the base, temperature, and reagent stoichiometry can help suppress this.[4] In Sonogashira couplings, using a copper-free protocol can avoid alkyne homocoupling.[1][5]
-
Alkene Isomerization (in Heck Reactions): The palladium-hydride intermediate can promote double bond isomerization in the starting material or product. Using a less polar solvent or adding a halide salt like LiCl can minimize this.
-
Dehalogenation or Protodeborylation: These side reactions can consume starting materials without forming the desired product. Careful selection of the base and reaction conditions can mitigate these issues.
Issue 2: Reproducibility Problems
Q4: I am struggling to reproduce my results consistently. What factors should I focus on?
A4: Reproducibility issues are common in sensitive reactions like palladium-catalyzed cross-couplings. Key factors to control for consistency include:[6]
-
Reagent Purity: The purity of substrates, catalyst, ligand, base, and solvent is critical. Minor impurities can significantly impact the reaction.
-
Inert Atmosphere: The effectiveness of oxygen and moisture exclusion is paramount. Ensure your Schlenk line or glovebox techniques are robust and consistent.
-
Stirring Rate: For heterogeneous mixtures, such as those with an insoluble base, the stirring rate can influence reaction kinetics. Maintain a consistent and vigorous stirring speed.
-
Order of Addition: The sequence of adding reagents can affect the formation of the active catalyst. Always follow a consistent order of addition.
-
Precise Measurement: Accurate weighing and dispensing of all components, especially the catalyst and ligand, are essential.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right palladium catalyst or precatalyst?
A1: The choice of the palladium source is crucial. Many modern reactions utilize stable Pd(II) precatalysts that are reduced in situ to the active Pd(0) species.[2] Well-defined precatalysts can often provide more reliable results than generating the active catalyst from sources like Pd(OAc)₂ or Pd₂(dba)₃.[2] The choice also depends on the specific coupling reaction and substrates. For example, Pd(PPh₃)₄ is a common choice for Stille and Sonogashira couplings.[1][7]
Q2: What is the role of the ligand, and how do I select the best one?
A2: The ligand stabilizes the active Pd(0) species, prevents the formation of palladium black, and influences the reaction's efficiency and selectivity. The electronic and steric properties of the ligand are critical. Bulky, electron-rich phosphine ligands, such as dialkylbiarylphosphines, often give good results, particularly with less reactive substrates like aryl chlorides.[8] Screening a variety of ligands is often necessary to find the optimal one for a specific transformation.[3]
Q3: How does the choice of base and solvent affect the reaction?
A3: The base is essential for the catalytic cycle, often participating in the transmetalation or reductive elimination step. The choice of base depends on the specific coupling reaction and the functional group tolerance of the substrates. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). The solvent plays a significant role in solubilizing reagents, stabilizing catalytic species, and influencing reaction rates and selectivity.[9][10][11] Common solvents include ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, acetonitrile).[12] The optimal solvent is highly dependent on the specific reaction.[9]
Q4: What is the general reactivity trend for aryl halides?
A4: The reactivity of the aryl halide significantly impacts the reaction conditions required. The general reactivity trend is: I > OTf > Br > Cl.[1] Consequently, aryl iodides are the most reactive and can often be coupled under milder conditions, while aryl chlorides are the least reactive and may require more forcing conditions, such as higher temperatures and more active catalyst systems.[1] However, in Buchwald-Hartwig amination, the trend can be different, with aryl bromides often being more reactive than aryl iodides.[12][13]
Quantitative Data Summary
The following tables provide a summary of quantitative data to guide the selection of reaction parameters. Note that optimal conditions are highly substrate-dependent.
Table 1: General Catalyst Loading for Various Cross-Coupling Reactions
| Reaction Type | Typical Pd Catalyst Loading (mol%) | Low Loading Examples (mol%) | Reference |
| Suzuki-Miyaura | 1 - 5 | 0.0013 | [4][14] |
| Heck | 1 - 5 | 0.02 | [15] |
| Sonogashira | 1 - 5 | 0.2 | [1][4] |
| Buchwald-Hartwig | 1 - 3 | 0.5 | [12][13] |
| Stille | 1 - 5 | 0.5 | [16][17] |
Table 2: Effect of Ligand-to-Palladium Ratio on Reaction Yield
| Ligand Type | Ligand:Pd Ratio | Observation | Reference |
| Monodentate Phosphine | 2:1 | General starting point to ensure catalyst stability. | |
| Monodentate Phosphine | >2:1 | Can inhibit the reaction by creating an unreactive palladium center. | |
| Biarylphosphine (L1) | 0.3:1 (excess ligand) | Determined as most efficient in an automated system. | [8] |
| Biarylphosphine (L5) | 0.8:1 (excess ligand) | Improved reaction yield; yield decreased with 2.0 equivalents. | [8] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general guideline for a Suzuki-Miyaura coupling.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane/water 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, boronic acid, and base.
-
Add the anhydrous, degassed solvent via syringe.
-
Bubble the inert gas through the stirred mixture for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A flowchart for troubleshooting low yield in cross-coupling reactions.
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. youtube.com [youtube.com]
- 14. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Stille Coupling [organic-chemistry.org]
- 17. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
solubility issues of 6-(4-(trifluoromethyl)phenyl)picolinic acid in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-(4-(trifluoromethyl)phenyl)picolinic acid, focusing on common solubility challenges in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Which organic solvents are likely to be most effective for dissolving this compound?
A2: Based on the "like dissolves like" principle, solvents with some degree of polarity that can interact with the carboxylic acid and pyridine ring are expected to be most effective.[3] Lewis-base solvents and those containing a carbonyl group have been shown to be effective for dissolving carboxylic acids.[4][5] Therefore, solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF) may be good starting points. Alcohols like methanol and ethanol, which are known to dissolve picolinic acid, are also likely candidates.[6][7]
Q3: Why is my compound not dissolving in a particular organic solvent?
A3: Several factors can contribute to poor solubility:
-
Solvent Polarity Mismatch: The polarity of your chosen solvent may not be compatible with the compound.
-
Insufficient Solvent Volume: The concentration of the compound may be too high for the volume of solvent used.
-
Low Temperature: Solubility generally increases with temperature. Dissolution at room temperature may be slow or incomplete.
-
Compound Purity: Impurities can affect the solubility of the compound.
-
Solid-State Properties: The crystalline form of the compound can influence its dissolution rate and solubility.
Troubleshooting Guide
Issue: The compound is not dissolving or is only partially soluble in the chosen organic solvent.
Initial Troubleshooting Steps:
-
Increase Solvent Volume: Add more solvent in small increments to see if the compound dissolves at a lower concentration.
-
Apply Gentle Heating: Warm the mixture gently while stirring. Be cautious and ensure the temperature is well below the solvent's boiling point and the compound's decomposition temperature.
-
Use Sonication: Place the sample in an ultrasonic bath to break up solid aggregates and enhance dissolution.
-
Try a Different Solvent: If the initial solvent is ineffective, select an alternative from the recommended list in the table below.
Advanced Troubleshooting:
-
Solvent Mixtures: If a single solvent is not effective, try using a co-solvent system. For example, a mixture of a polar and a non-polar solvent can be effective. The solubility of carboxylic acids in organic solvents can sometimes be enhanced by the presence of a small amount of water.[4][5][8][9]
-
pH Adjustment: For ionizable compounds like carboxylic acids, adjusting the pH can significantly impact solubility.[10] Although this is more common in aqueous solutions, the principle can be applied in some organic systems with appropriate reagents. Adding a small amount of a non-nucleophilic organic base could deprotonate the carboxylic acid, increasing its polarity and potentially its solubility in more polar organic solvents.
Qualitative Solubility Predictions
The following table provides a qualitative prediction of the solubility of this compound in various organic solvents based on the solubility of structurally similar compounds. It is recommended to confirm these predictions experimentally.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group can hydrogen bond with the carboxylic acid and pyridine nitrogen. Picolinic acid shows good solubility in ethanol.[6][7] |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, THF | Moderate to High | These solvents can act as hydrogen bond acceptors and have dipole-dipole interactions. Solvents with a carbonyl group are often effective for carboxylic acids.[4][5] Picolinic acid has been shown to be soluble in acetonitrile.[6][7] |
| Non-Polar Aromatic | Toluene, Benzene | Low to Moderate | The phenyl group of the compound will have favorable interactions with the aromatic solvent, but the polar picolinic acid moiety may limit solubility. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents have moderate polarity. Some literature suggests solubility of similar compounds in these solvents. |
| Non-Polar Aliphatic | Hexane, Heptane | Low | The large non-polar hydrocarbon chain is unlikely to effectively solvate the polar carboxylic acid and pyridine functional groups. |
Experimental Protocols
Protocol 1: Gravimetric Method for Solubility Determination
This method is used to determine the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.45 µm)
-
Pre-weighed collection vials
Procedure:
-
Add an excess amount of this compound to a vial.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
Seal the vial tightly and place it in a constant temperature shaker or water bath.
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the solution to stand at the same temperature to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a pre-weighed collection vial. This step should be performed quickly to avoid temperature changes.
-
Weigh the collection vial containing the filtered solution to determine the mass of the solution.
-
Evaporate the solvent from the collection vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the compound to decompose.
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.
-
Calculate the solubility in g/L or mg/mL.
Protocol 2: UV-Vis Spectrophotometry for Solubility Determination
This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
This compound (high purity)
-
Selected organic solvent(s)
Procedure:
-
Determine the Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of the compound in the chosen solvent.
-
Scan the solution over a range of wavelengths to find the λmax.
-
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of known concentrations of the compound in the solvent.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a graph of absorbance versus concentration. The plot should be linear (Beer-Lambert Law).
-
-
Prepare and Analyze the Saturated Solution:
-
Prepare a saturated solution as described in steps 1-5 of the gravimetric method.
-
Withdraw a known volume of the clear, filtered supernatant.
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculate Solubility:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Multiply the concentration by the dilution factor to get the concentration of the saturated solution, which is the solubility.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing solubility issues.
References
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. CAS 98-98-6: Picolinic acid | CymitQuimica [cymitquimica.com]
- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Water-enhanced Solubility of Carboxylic Acids in Organic Solvents and Its ... - John Nelson Starr - Google ブックス [books.google.co.jp]
- 9. Water-Enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Applications to Extraction Processes [escholarship.org]
- 10. longdom.org [longdom.org]
Technical Support Center: Purification of Fluorinated Picolinic Acid Derivatives
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fluorinated picolinic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What makes fluorinated picolinic acid derivatives challenging to purify?
A1: The purification of these compounds is complex due to a combination of factors:
-
High Polarity: The presence of the carboxylic acid and the electronegative fluorine atoms makes these molecules highly polar. This can lead to strong interactions with polar stationary phases like silica gel, causing poor peak shape and difficult elution.[1]
-
Acidity: The picolinic acid moiety is acidic, which can cause peak tailing on standard silica gel. It also means the compound's charge state is pH-dependent, affecting its solubility and chromatographic behavior.[2]
-
Structural Similarity to Impurities: Syntheses often yield regioisomers or closely related byproducts that have very similar polarities and structures, making chromatographic separation difficult.
-
Zwitterionic Character: The molecule can exist as a zwitterion, with a protonated pyridine nitrogen and a deprotonated carboxylate. This can lead to poor solubility in many common organic solvents.[2]
-
Reactivity: In some cases, the fluorine atoms can be susceptible to nucleophilic substitution, or the molecule itself can be unstable under acidic or basic conditions, leading to degradation during purification.
Q2: My fluorinated picolinic acid derivative has poor solubility in common chromatography solvents. What should I do?
A2: Poor solubility is a common issue. Consider the following strategies:
-
Solvent Screening: Test a wider range of solvents. For highly polar compounds, consider mixtures like dichloromethane/methanol or ethyl acetate/methanol.[1][3]
-
Co-solvents: Adding a small amount of a highly polar co-solvent (e.g., a few drops of methanol or acetic acid) can significantly improve solubility in the primary solvent (e.g., dichloromethane).[1]
-
Dry Loading: If the compound is poorly soluble in your chosen mobile phase, dry loading is the best approach for flash chromatography. Dissolve your crude product in a volatile solvent in which it is soluble (like DCM or methanol), adsorb it onto a small amount of silica gel or celite, evaporate the solvent completely, and load the resulting dry powder onto the column.[1][4]
Q3: Can I use recrystallization to purify my compound?
A3: Yes, recrystallization can be a very effective technique, especially for removing impurities with different solubility profiles.[5][6] The key is finding a suitable solvent or solvent system where the desired compound is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.[6] For highly polar molecules, mixed-solvent systems are often required.[7]
Troubleshooting Guides
This section addresses specific issues encountered during the purification of fluorinated picolinic acid derivatives.
Issue 1: Severe Peak Tailing in Normal-Phase Flash Chromatography
-
Question: I'm running a silica gel column, but my product is coming off as a very broad, tailing peak. How can I improve the peak shape?
-
Answer: This is a classic problem when purifying acidic compounds on silica gel. The acidic protons on the silica surface interact strongly with the basic pyridine nitrogen, causing tailing.
-
Solution 1: Add an Acidic Modifier: Add a small amount (0.5-2%) of acetic acid or formic acid to your eluent. This protonates the pyridine nitrogen consistently and masks the acidic sites on the silica, leading to sharper peaks.
-
Solution 2: Use a "Deactivated" Stationary Phase: If your compound is sensitive to acid, you can deactivate the silica gel by using a solvent system containing 1-3% triethylamine.[4] This will neutralize the acidic sites.
-
Solution 3: Switch to Reversed-Phase: If tailing persists, consider switching to reversed-phase (C18) chromatography, where such interactions are less problematic.
-
Issue 2: My Compound Won't Elute from the Silica Gel Column
-
Question: My compound is extremely polar and remains at the baseline (Rf=0) even in 100% ethyl acetate. What mobile phase should I try next?
-
Answer: When a compound is too polar for standard solvent systems, you need to significantly increase the eluent's polarity.
-
Recommended Solvent Systems: Start with a gradient of methanol (MeOH) in dichloromethane (DCM) or ethyl acetate (EtOAc).[3] Begin with 1% MeOH and gradually increase the concentration up to 10-20%.
-
Caution: Using more than 10% methanol in your mobile phase can risk dissolving the silica gel.[3]
-
Alternative: For very stubborn amines, a mixture of 10% ammonia in methanol, further diluted in dichloromethane, can be effective at displacing the compound from the silica.[3]
-
Issue 3: Co-elution of Structurally Similar Impurities in HPLC
-
Question: I am using a standard C18 column, but my desired product co-elutes with a regioisomeric impurity. How can I achieve separation?
-
Answer: Separating isomers often requires optimizing selectivity.
-
Solution 1: Try a Fluorinated Stationary Phase: Fluorinated HPLC phases (e.g., pentafluorophenyl or PFP columns) can offer unique selectivity for halogenated compounds compared to standard C18 columns.[8] They can provide different elution orders and enhance the separation of structurally similar, fluorinated molecules.[8]
-
Solution 2: Adjust Mobile Phase pH: The ionization state of your picolinic acid derivative and the impurity can be manipulated by changing the pH of the mobile phase buffer. Small changes in pH can significantly alter retention times and potentially resolve the co-eluting peaks.
-
Solution 3: Use Ion-Pairing Reagents: Adding an ion-pairing reagent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase can improve retention and peak shape for acidic compounds in reversed-phase chromatography.[9]
-
Issue 4: Separation of Enantiomers/Diastereomers
-
Question: My product is a racemic mixture. How can I separate the enantiomers?
-
Answer: Chiral separation is a specialized task requiring specific methods.
-
Solution 1: Chiral HPLC: This is the most common and effective method. You will need a chiral stationary phase (CSP). Columns based on derivatized cellulose or amylose are a good starting point. Method development involves screening different chiral columns and mobile phases (both normal and reversed-phase).
-
Solution 2: Chiral Derivatizing Agents: You can react your racemic acid with a chiral alcohol or amine to form diastereomers. These diastereomers have different physical properties and can often be separated using standard (achiral) chromatography. Afterward, the derivatizing agent is cleaved to yield the pure enantiomers.
-
Solution 3: Enzymatic Resolution: Specific enzymes can selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one.[10]
-
Data Presentation
Table 1: Recommended Starting Conditions for Flash Chromatography
| Compound Polarity | Recommended Solvent System[3] | Starting Gradient (Polar Component) |
| Low to Moderate | Hexane / Ethyl Acetate | 5% -> 50% |
| Moderate to High | Dichloromethane / Methanol | 1% -> 10% |
| High (Basic character) | Dichloromethane / (10% NH3 in MeOH) | 1% -> 10% |
| High (Acidic character) | Hexane / Ethyl Acetate + 1% Acetic Acid | 20% -> 100% |
Table 2: Comparison of HPLC Stationary Phases for Isomer Separation
| Stationary Phase | Principle of Separation | Best For | Potential Advantage |
| Standard C18 | Hydrophobic interactions | General purpose purification | Widely available, robust |
| PFP (Pentafluorophenyl) | π-π, dipole-dipole, hydrophobic interactions | Aromatic, halogenated, and positional isomers | Enhanced selectivity for fluorinated compounds.[8] |
| Chiral (e.g., Chiralcel®) | Enantioselective interactions (e.g., inclusion) | Enantiomers | Direct separation of mirror-image isomers.[10][11] |
Experimental Protocols
Protocol 1: General Purpose Normal-Phase Flash Chromatography
-
TLC Analysis: Develop a solvent system using Thin Layer Chromatography (TLC). The ideal system should give your target compound an Rf value of approximately 0.2-0.4.[1]
-
Column Packing: Select an appropriately sized column. Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and use pressure to pack the bed, ensuring no cracks or air bubbles form.[12]
-
Sample Loading:
-
Liquid Loading: Dissolve the crude material in a minimum amount of a non-polar solvent like dichloromethane.[12]
-
Dry Loading (Recommended for Poor Solubility): Dissolve the crude product in a suitable solvent (e.g., methanol), add silica gel (approx. 2-3 times the mass of the crude product), and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[4]
-
-
Elution: Begin eluting with the starting mobile phase. If running a gradient, gradually increase the percentage of the polar solvent.[4]
-
Fraction Collection: Collect fractions and monitor their contents by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Reversed-Phase Preparative HPLC
-
Method Development: Using an analytical HPLC with a C18 column, develop a separation method. A common mobile phase is a gradient of acetonitrile (or methanol) in water. Both solvents should contain a modifier, typically 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), to ensure good peak shape.
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as a small amount of DMSO or the initial mobile phase mixture. Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
System Setup: Equilibrate the preparative HPLC system, including the larger-scale C18 column, with the initial mobile phase conditions.
-
Injection and Fractionation: Inject the prepared sample onto the column. Collect fractions as the peaks elute, using the UV detector signal to guide fractionation.
-
Analysis and Pooling: Analyze the collected fractions using analytical HPLC to determine their purity. Pool the fractions containing the product at the desired purity level.
-
Lyophilization/Evaporation: Remove the solvents. If the mobile phase is water/acetonitrile with a volatile modifier like formic acid, lyophilization (freeze-drying) is often the best method to obtain the final solid product.
Visualizations
Caption: General purification workflow for fluorinated picolinic acids.
Caption: Decision tree for troubleshooting HPLC separation issues.
References
- 1. sorbtech.com [sorbtech.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. Purification [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
avoiding byproducts in the synthesis of 6-phenylpicolinic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of 6-phenylpicolinic acid, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 6-phenylpicolinic acid?
A1: The most prevalent methods for synthesizing 6-phenylpicolinic acid involve palladium-catalyzed cross-coupling reactions. The two primary routes are the Suzuki-Miyaura coupling, which uses an arylboronic acid, and the Negishi coupling, which employs an organozinc reagent. Both methods are effective for forming the crucial carbon-carbon bond between the pyridine and phenyl rings.
Q2: What are the primary byproducts observed in the Suzuki-Miyaura synthesis of 6-phenylpicolinic acid?
A2: The main byproducts in the Suzuki-Miyaura coupling of a 6-halopicolinic acid with phenylboronic acid include:
-
Homocoupling Product (Biphenyl): Formed from the coupling of two phenylboronic acid molecules. This is often mediated by the presence of oxygen or direct reaction with a Pd(II) catalyst precursor.[1][2]
-
Protodeboronation Product (Benzene): The boronic acid group is replaced by a hydrogen atom, which can occur under aqueous basic conditions.
-
Dehalogenation Product (Picolinic Acid): The halide on the picolinic acid is replaced by a hydrogen atom.
Q3: How can I minimize the formation of the biphenyl homocoupling byproduct?
A3: Minimizing biphenyl formation is critical for improving yield and simplifying purification. Key strategies include:
-
Rigorous Deoxygenation: Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) before adding the palladium catalyst. This prevents oxygen-mediated homocoupling.[1]
-
Use of a Pd(0) Catalyst: Starting with a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can reduce the amount of Pd(II) species present at the start of the reaction, which can directly promote homocoupling.[1]
-
Addition of Mild Reducing Agents: Adding a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture.[3]
Q4: My reaction is sluggish or fails to initiate. What are the likely causes when using a picolinic acid derivative?
A4: The nitrogen atom in the pyridine ring of picolinic acid can act as a ligand and coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a common issue with nitrogen-containing heterocycles. To overcome this, consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can sterically shield the palladium center and promote the desired catalytic cycle over catalyst poisoning.
Q5: Is Negishi coupling a viable alternative to Suzuki coupling for this synthesis?
A5: Yes, Negishi coupling is an excellent alternative. It often exhibits greater functional group tolerance and can proceed with faster transmetalation compared to Suzuki coupling.[4] This can be advantageous, although it requires the preparation of an organozinc reagent, which is more moisture- and air-sensitive than boronic acids.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High levels of biphenyl byproduct detected. | 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst promoting homocoupling. | 1a. Rigorously degas solvents and the reaction mixture (e.g., 3-5 freeze-pump-thaw cycles or sparging with argon for >30 minutes).[5] 1b. Maintain a positive pressure of an inert atmosphere throughout the reaction. 2. Switch to a Pd(0) catalyst such as Pd(PPh₃)₄.[1] |
| Low yield of 6-phenylpicolinic acid. | 1. Catalyst poisoning by the pyridine nitrogen. 2. Protodeboronation of phenylboronic acid. 3. Inefficient catalyst turnover or deactivation. | 1. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). 2. Use a boronic ester (e.g., phenylboronic acid pinacol ester) which can be more stable. 3. Ensure high purity of all reagents and solvents. Optimize reaction temperature, as excessive heat can degrade the catalyst.[5] |
| Significant amount of picolinic acid (dehalogenated starting material) is present. | 1. Presence of reducing impurities. 2. Side reactions promoted by certain bases or solvents. | 1. Ensure high purity of reagents and solvents. 2. Screen different base and solvent combinations. A weaker base or aprotic solvent may reduce dehalogenation. |
| Reaction does not go to completion. | 1. Insufficient catalyst loading. 2. Catalyst deactivation over time. 3. Poor solubility of reagents. | 1. Increase catalyst loading incrementally (e.g., from 2 mol% to 5 mol%). 2. Add a fresh portion of catalyst midway through the reaction. 3. Choose a solvent system that ensures all components are well-dissolved at the reaction temperature (e.g., 1,4-dioxane/water, DMF/water). |
Data Presentation
The following table provides an estimated comparison of outcomes for the Suzuki-Miyaura synthesis of 6-phenylpicolinic acid under non-ideal and optimized conditions, based on literature for analogous reactions.
| Condition | Starting Materials | Catalyst System | Typical Yield of 6-Phenylpicolinic Acid | Key Byproducts & Estimated % |
| Non-Ideal | 6-Bromopicolinic acid, Phenylboronic acid | Pd(OAc)₂, PPh₃, Na₂CO₃, no rigorous degassing | 40-60% | Biphenyl (Homocoupling): 10-25% Picolinic Acid (Dehalogenation): 5-10% |
| Optimized | 6-Bromopicolinic acid, Phenylboronic acid | Pd(PPh₃)₄, SPhos, K₃PO₄, Rigorous degassing | 80-95% | Biphenyl (Homocoupling): <5% Picolinic Acid (Dehalogenation): <2% |
Experimental Protocols
Protocol: Optimized Suzuki-Miyaura Synthesis of 6-Phenylpicolinic Acid
This protocol is adapted from established methods for Suzuki-Miyaura couplings of halogenated pyridine derivatives.[6]
Materials:
-
6-Bromopicolinic acid (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a dry, oven-baked Schlenk flask, add 6-bromopicolinic acid, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three to five times.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe (a typical solvent ratio is 4:1 to 10:1 dioxane:water).
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the reaction mixture under the inert atmosphere.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the 6-bromopicolinic acid is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5 to protonate the picolinic acid.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes with 1% acetic acid) to yield pure 6-phenylpicolinic acid.
-
Visualizations
References
Technical Support Center: Optimizing HPLC Separation of Picolinic Acid Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of picolinic acid and its isomers, nicotinic acid and isonicotinic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC separation of picolinic acid isomers.
Question: Why am I seeing poor resolution or co-elution of nicotinic acid and isonicotinic acid?
Answer: Poor resolution between nicotinic and isonicotinic acid is a common challenge due to their similar polarity and hydrophobicity.[1] Several factors can be adjusted to improve their separation:
-
Mobile Phase pH: The pH of the mobile phase is a critical parameter. Picolinic acid isomers are zwitterionic compounds with different pKa values.[1] Adjusting the pH can alter their ionization state and, consequently, their interaction with the stationary phase. A mobile phase pH around 3.0, achieved with a phosphate buffer, has been shown to be effective.[2][3]
-
Ion-Pairing Reagents: Introducing an ion-pairing reagent to the mobile phase can significantly enhance resolution.[4] Reagents like tetrabutylammonium phosphate or tetrabutylammonium hydrogen sulfate form neutral ion pairs with the charged isomers, increasing their retention on a reversed-phase column and improving separation.[5][6]
-
Column Chemistry: If resolution is still insufficient on a standard C18 column, consider alternative stationary phases.[7]
-
Mixed-Mode Columns: Columns with both reversed-phase and cation-exchange properties can exploit the subtle differences in the isomers' ionic and hydrophobic characteristics.[1][8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating highly polar compounds.[9][10] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which can provide a different selectivity compared to reversed-phase chromatography.[10][11]
-
Question: My picolinic acid peak is tailing. What is causing this and how can I fix it?
Answer: Peak tailing for picolinic acid, and other basic compounds, is often caused by secondary interactions with the stationary phase.[12][13]
-
Silanol Interactions: The primary cause is the interaction between the analyte and residual silanol groups on the silica-based stationary phase.[13][14] These acidic silanol groups can interact strongly with the basic nitrogen on the pyridine ring, leading to peak tailing.[12]
-
Lower Mobile Phase pH: Reducing the mobile phase pH (e.g., to 2.5-3.0) protonates the silanol groups, minimizing these secondary interactions.[12][15]
-
Use End-Capped Columns: Modern, high-purity, end-capped columns have fewer accessible silanol groups and are designed to provide better peak shapes for basic compounds.[12][14]
-
Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak symmetry.[2]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[16] Diluting the sample can help determine if this is the cause.[12]
-
Column Contamination: Accumulation of contaminants on the column can also create active sites that cause tailing.[16] Using a guard column and proper sample preparation can prevent this.[17]
Question: I am observing drifting or unstable retention times. What are the likely causes?
Answer: Unstable retention times can compromise the reliability of your method. The most common causes are related to the mobile phase and system equilibration.[17]
-
Mobile Phase pH and Buffer: For ionizable compounds like picolinic acid isomers, precise and consistent mobile phase pH is crucial. A small shift in pH can cause significant changes in retention time.[17] Ensure your buffer is properly prepared, has sufficient capacity, and that the pH is measured accurately.
-
System Equilibration: HPLC systems, especially when using ion-pairing reagents or running gradients, require adequate time to equilibrate.[18] Ensure the column is thoroughly flushed with the mobile phase until a stable baseline is achieved before injecting samples.
-
Temperature Fluctuations: Column temperature can affect retention times. Using a column oven to maintain a constant temperature will improve reproducibility.[19]
-
Mobile Phase Composition: In reversed-phase chromatography, retention is very sensitive to the organic solvent concentration.[17] Ensure accurate and consistent preparation of the mobile phase.
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC column for separating picolinic acid isomers?
A good starting point for method development is a high-purity, end-capped C18 or C8 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7][20] These columns are versatile and widely available. If separation is challenging, consider a mixed-mode or HILIC column for alternative selectivity.[8][9]
Q2: How does mobile phase pH affect the separation of these isomers?
The mobile phase pH directly influences the ionization state of the picolinic acid isomers. By adjusting the pH, you can control their charge and hydrophobicity, which in turn affects their retention on a reversed-phase column. For example, at a low pH (e.g., 3.0), the carboxylic acid group is less ionized, which can improve peak shape by reducing interactions with silanol groups.[2][12]
Q3: Can I use Mass Spectrometry (MS) for detection with these methods?
Yes, MS detection is compatible with many HPLC methods for picolinic acid isomers. However, it is important to use volatile mobile phase additives like formic acid or acetic acid instead of non-volatile buffers like phosphate.[21][22] Ion-pairing reagents are generally not recommended for LC-MS as they can contaminate the ion source.[21] HILIC methods are often highly compatible with MS detection due to the high organic content of the mobile phase, which facilitates efficient spray ionization.[10]
Q4: What are typical flow rates and injection volumes?
For a standard 4.6 mm ID analytical column, a flow rate of 0.8 to 1.5 mL/min is common.[2][23] Injection volumes can range from 1 to 20 µL, depending on the sample concentration and column dimensions.[1][20] It is important to avoid column overload, which can lead to poor peak shape.[16]
Data Presentation: Comparison of HPLC Methods
The following table summarizes different HPLC conditions reported for the separation of picolinic acid and its isomers.
| Parameter | Method 1: Reversed-Phase | Method 2: Ion-Pair | Method 3: Mixed-Mode | Method 4: HILIC |
| Column | C18 (e.g., Capcell Pak)[2] | C18 (e.g., ODS Hypersil)[5][21] | Cation-Exchange/RP (e.g., Primesep 100)[8] | Bare Silica[9] |
| Mobile Phase | 0.1 M Sodium Phosphate, 3.0 mM Zinc Acetate, 3.5 mM Triethylamine[2] | 15 mM Tetrabutylammonium Phosphate, 10 mM Phosphate Buffer, 2 mM EDTA[5][21] | 5% Acetonitrile, 0.15% Phosphoric Acid[1] | 70% Acetonitrile, 30% Aqueous Buffer[9] |
| pH | 3.0[2] | 7.2 - 7.3[5][18] | Not specified | Adjusted as needed[9] |
| Flow Rate | 0.8 mL/min[2] | 0.9 - 1.0 mL/min[5][21] | 1.0 mL/min[1] | Not specified |
| Detection | Fluorescence (Ex: 336 nm, Em: 448 nm)[2][3] | UV (254 nm or 270 nm)[5][21] | UV (275 nm)[1] | Not specified |
Experimental Protocols
Protocol: Reversed-Phase HPLC with Ion-Pairing for Picolinic Acid Isomers
This protocol is based on established ion-pairing chromatography methods for separating pyridinecarboxylic acid isomers.[5][21]
-
Mobile Phase Preparation:
-
Prepare a 10 mM phosphate buffer by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate in HPLC-grade water.
-
Adjust the pH to 7.3 with phosphoric acid or sodium hydroxide.[5]
-
To this buffer, add tetrabutylammonium phosphate to a final concentration of 15 mM.[5]
-
Add EDTA to a final concentration of 2 mM to chelate any metal impurities.[5]
-
Filter the final mobile phase through a 0.45 µm membrane filter and degas.
-
-
Standard Solution Preparation:
-
Prepare individual stock solutions of picolinic acid, nicotinic acid, and isonicotinic acid (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a mixed standard solution by diluting the stock solutions to the desired concentration (e.g., 10 µg/mL) with the mobile phase.
-
-
HPLC System Parameters:
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the mixed standard solution to determine the retention times and resolution of the isomers.
-
Inject the samples for analysis.
-
Visualizations
Caption: Troubleshooting workflow for HPLC separation issues.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Picolinic Acid | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. chromtech.com [chromtech.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. scribd.com [scribd.com]
- 21. researchgate.net [researchgate.net]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Suzuki Coupling with Electron-Deficient Aryl Halides
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals who are utilizing electron-deficient aryl halides in their synthetic workflows. Here, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common problems encountered during the Suzuki coupling of electron-deficient aryl halides.
Issue 1: Low or No Conversion of Starting Material
If you observe a low yield or no formation of the desired product, consider the following troubleshooting steps.
-
Verify Reagent Quality:
-
Palladium Catalyst: Ensure the catalyst or precatalyst is active. Palladium(II) sources require in-situ reduction to the active Pd(0) species. If catalyst deactivation is suspected, test it on a known, reliable reaction.
-
Boronic Acid/Ester: Check for potential degradation or protodeboronation, especially if the reagent is old or has been stored improperly.
-
Base: Use a fresh, anhydrous base. The purity and dryness of the base are critical for the reaction's success.
-
Solvent: Ensure the solvent is anhydrous and properly degassed to prevent catalyst oxidation.
-
-
Review Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is crucial to prevent oxidation of the phosphine ligands and deactivation of the palladium catalyst.[1] Ensure the reaction vessel is thoroughly purged with an inert gas like nitrogen or argon.
-
Temperature: While many Suzuki couplings are run at elevated temperatures (e.g., 80-110 °C), excessively high temperatures can lead to catalyst decomposition.[1] If the reaction is sluggish, a gradual increase in temperature may be beneficial.
-
Mixing: Ensure vigorous stirring, especially for biphasic reactions, to facilitate mass transfer between the phases.
-
-
Systematic Component Screening:
-
If the issue persists, a systematic screening of catalysts, ligands, bases, and solvents is recommended. Buchwald-type ligands and palladacycle precatalysts are often effective for challenging substrates.[1]
-
Issue 2: Formation of Side Products
The presence of significant side products can complicate purification and reduce the yield of your target molecule.
-
Dehalogenation of the Aryl Halide:
-
Symptom: The aryl halide is consumed, but the main product is the corresponding arene (halogen replaced by hydrogen).
-
Cause: This side reaction is often mediated by palladium-hydride species, which can form from reactions with the base, solvent, or trace water.[2] Electron-deficient aryl halides can be more susceptible to this pathway.[2]
-
Solution:
-
Ligand Choice: Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[2]
-
Base Optimization: Use a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[2]
-
Solvent Selection: Employ aprotic solvents like dioxane, THF, or toluene.[2]
-
Control Water Content: While some water can be beneficial, ensure anhydrous conditions if dehalogenation is a significant issue.[2]
-
-
-
Homocoupling of the Boronic Acid:
-
Symptom: Formation of a biaryl product derived from the coupling of two boronic acid molecules.
-
Cause: This is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this side reaction.
-
Solution: Rigorous degassing of the solvent and maintaining an inert atmosphere throughout the reaction are critical.
-
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting a failed or low-yielding Suzuki coupling reaction.
Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My electron-deficient aryl chloride is unreactive. Shouldn't the electron-withdrawing groups activate the C-Cl bond for oxidative addition?
A1: You are correct; electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[3] If you are experiencing low reactivity, the issue may not be with the oxidative addition but with other steps in the cycle, such as transmetalation, or with the overall reaction conditions. It is also important to remember that aryl chlorides are inherently less reactive than the corresponding bromides or iodides.[3]
Q2: What is the best catalyst and ligand combination for coupling an electron-deficient aryl chloride?
A2: There is no single "best" combination as the optimal choice depends on the specific substrates. However, for challenging aryl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands have shown great success. These ligands stabilize the palladium center and promote both oxidative addition and reductive elimination. Notable examples include Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and bulky trialkylphosphines (e.g., tricyclohexylphosphine, tri-tert-butylphosphine).[1][4] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives.
Q3: How does the choice of base affect the reaction?
A3: The base plays a crucial role in the transmetalation step by activating the organoboron species. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The strength and solubility of the base can significantly impact the reaction rate and yield. For sensitive substrates, a weaker base may be necessary to avoid side reactions.
Q4: Can I run the reaction open to the air?
A4: While some robust catalyst systems may tolerate air, it is generally not recommended. Oxygen can oxidize the phosphine ligands to phosphine oxides, which have no catalytic activity, and can also lead to the deactivation of the Pd(0) catalyst. For reproducible and high-yielding results, it is best practice to perform the reaction under an inert atmosphere.[1]
Catalyst Activation and Catalytic Cycle
The following diagrams illustrate the activation of a common palladium precatalyst and the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: In-situ activation of a Palladium(II) precatalyst to the active Pd(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data on Catalyst Performance
The following tables summarize quantitative data for the Suzuki coupling of specific electron-deficient aryl chlorides with various catalyst systems.
Table 1: Suzuki Coupling of 4-Chloroacetophenone with Phenylboronic Acid
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Pd(II)-complex 7 (0.5 mol%) | - | Cs₂CO₃ | Water | 100 | 6 | 88 (conversion) | [5] |
| Pd(OAc)₂ (0.5 mol%) | PEPPSI-IPr | K₂CO₃ | Ethanol | RT | 24 | 95 | [6] |
Table 2: Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid
| Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time | Yield (%) | Ref. |
| Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 100 | 24h | 71 | [7][8] |
| Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 150 | 15 min (MW) | 92 | [7][8] |
| PdCl₂(dppf) (5) | K₂CO₃ | 1,4-Dioxane | 100 | 24h | 65 | [7][8] |
| Pd(OAc)₂/SPhos (2) | K₂CO₃ | 1,4-Dioxane | 100 | 24h | 58 | [7][8] |
Table 3: Suzuki Coupling of 4-Chlorobenzonitrile with Phenylboronic Acid
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Pd(OAc)₂ (0.05 mol%) | - | K₂CO₃ | DMF | 130 | 17 | 94 (GC Yield) | [9] |
| Pd(II)-NHC (0.5 mol%) | - | K₂CO₃ | Ethanol | RT | 24 | 89 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of an Electron-Deficient Aryl Chloride
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Electron-deficient aryl chloride (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (1.2-2.4 mol% per Pd)
-
Base (e.g., K₃PO₄, K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, and base.
-
In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent.
-
Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the reaction vessel via syringe, followed by the catalyst/ligand solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [7][8]
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Phenylboronic acid (1.0 equiv)
-
Pd(PPh₃)₄ (0.5 mol%)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane/H₂O (6:1)
Procedure:
-
To a microwave reaction vial, add 2,4-dichloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the 1,4-dioxane/H₂O solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography on silica gel to afford the desired product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
Validation & Comparative
Confirming the Structure of 6-(4-(trifluoromethyl)phenyl)picolinic acid by NMR and MS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical techniques used to confirm the chemical structure of 6-(4-(trifluoromethyl)phenyl)picolinic acid. By leveraging Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can unequivocally verify the molecular framework and connectivity of this compound. This document outlines detailed experimental protocols, presents expected data in clear, tabular formats for easy comparison, and includes a visual workflow to guide the analytical process.
Chemical Structure
The molecule is this compound. Its structure consists of a picolinic acid core substituted at the 6-position with a 4-(trifluoromethyl)phenyl group.
Molecular Formula: C₁₃H₈F₃NO₂
Molecular Weight: 281.21 g/mol
CAS Number: 924817-68-5
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). The choice of solvent may affect the chemical shifts, particularly for the acidic proton.
-
Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, is recommended for detailed spectral analysis.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
2.2 Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is ideal for analyzing this type of molecule. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
Data Acquisition:
-
Acquire a full scan mass spectrum in both positive and negative ion modes to determine the molecular ion and observe fragmentation patterns.
-
For positive ion mode, protonated molecules [M+H]⁺ are expected. For negative ion mode, deprotonated molecules [M-H]⁻ are anticipated.
-
Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.
-
Data Presentation and Interpretation
The following tables summarize the expected quantitative data from NMR and MS analyses, which can be compared with experimental results for structure confirmation.
3.1 Expected ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the protons on the picolinic acid ring and the trifluoromethylphenyl ring.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H-3 (Picolinic) | 7.8 - 8.2 | Doublet | 1H | ~8 Hz |
| H-4 (Picolinic) | 7.9 - 8.3 | Triplet | 1H | ~8 Hz |
| H-5 (Picolinic) | 7.7 - 8.1 | Doublet | 1H | ~8 Hz |
| H-2', H-6' (Phenyl) | 8.1 - 8.5 | Doublet | 2H | ~8 Hz |
| H-3', H-5' (Phenyl) | 7.7 - 8.0 | Doublet | 2H | ~8 Hz |
| COOH | 12.0 - 14.0 | Broad Singlet | 1H | - |
3.2 Expected ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 165 - 170 |
| C-2 (Picolinic) | 148 - 152 |
| C-6 (Picolinic) | 155 - 160 |
| C-4 (Picolinic) | 138 - 142 |
| C-3, C-5 (Picolinic) | 125 - 130 |
| C-1' (Phenyl) | 140 - 145 |
| C-4' (Phenyl) | 128 - 132 (quartet due to C-F coupling) |
| C-2', C-6' (Phenyl) | 128 - 132 |
| C-3', C-5' (Phenyl) | 125 - 128 (quartet due to C-F coupling) |
| CF₃ | 120 - 125 (quartet due to C-F coupling) |
3.3 Expected Mass Spectrometry Data
Mass spectrometry will confirm the molecular weight and provide insights into the structural fragments.
| Ion | Expected m/z | Description |
| [M+H]⁺ | 282.05 | Protonated molecular ion |
| [M-H]⁻ | 280.04 | Deprotonated molecular ion |
| [M-COOH]⁺ | 236.06 | Loss of the carboxylic acid group |
| [M-CF₃]⁺ | 212.06 | Loss of the trifluoromethyl group |
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound.
Caption: Analytical workflow for structure confirmation.
By following these protocols and comparing the acquired data with the expected values, researchers can confidently confirm the structure of this compound, ensuring the integrity of their research and development efforts.
A Comparative Analysis of 6-(4-(trifluoromethyl)phenyl)picolinic Acid and its Non-fluorinated Analog, 6-phenylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 6-(4-(trifluoromethyl)phenyl)picolinic acid and its non-fluorinated counterpart, 6-phenylpicolinic acid. The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a molecule. This document summarizes the available data on the synthesis, properties, and potential biological activities of these two compounds to facilitate further research and development.
Physicochemical Properties
The trifluoromethyl group significantly impacts key physicochemical properties such as molecular weight and lipophilicity (logP). These differences can influence the pharmacokinetic and pharmacodynamic profiles of the compounds.
| Property | This compound | 6-phenylpicolinic acid |
| Molecular Formula | C₁₃H₈F₃NO₂ | C₁₂H₉NO₂ |
| Molecular Weight | 267.20 g/mol | 199.21 g/mol [1] |
| CAS Number | 924817-68-5 | 39774-28-2[1] |
| Predicted logP | 3.4 - 3.9 (estimated) | 2.5 (estimated) |
| pKa | Not available | Not available |
Note: Predicted logP values are estimations and may vary depending on the calculation method.
Synthesis Protocols
The synthesis of 6-aryl-picolinic acids is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of a carbon-carbon bond between a pyridine derivative and a phenylboronic acid.
General Synthesis Workflow for 6-Aryl-Picolinic Acids via Suzuki Coupling
General workflow for the synthesis of 6-aryl-picolinic acids.
Experimental Protocol: Synthesis of 6-phenylpicolinic acid
While a specific detailed protocol for 6-phenylpicolinic acid was not found in the immediate search, a general procedure based on the Suzuki-Miyaura coupling can be outlined.[2][3]
-
Preparation of the Reaction Mixture: In a reaction vessel, combine 6-bromopicolinic acid methyl ester (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene and water.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture, and partition it between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification of the Ester: Purify the crude methyl 6-phenylpicolinate by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water, and add an excess of lithium hydroxide or sodium hydroxide. Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Isolation of the Acid: Acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to precipitate the product. Filter the solid, wash with water, and dry to obtain 6-phenylpicolinic acid.
Experimental Protocol: Synthesis of this compound
A similar Suzuki-Miyaura coupling protocol would be employed for the synthesis of the trifluoromethyl analog.
-
Coupling Reaction: Follow the same general procedure as for 6-phenylpicolinic acid, but substitute phenylboronic acid with 4-(trifluoromethyl)phenylboronic acid. The reaction conditions (catalyst, base, solvent, temperature) may require optimization for this specific substrate.
-
Hydrolysis and Isolation: The work-up, purification of the intermediate ester, hydrolysis, and final product isolation steps are analogous to the synthesis of the non-fluorinated compound.
Comparative Biological Activity
Potential Signaling Pathways
Picolinic acid derivatives have been implicated in various signaling pathways. For instance, some derivatives have been shown to induce endoplasmic reticulum stress-mediated apoptosis in cancer cells.[4][5] Others may act as enzyme inhibitors, potentially targeting kinases or other enzymes involved in disease progression.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. public.pensoft.net [public.pensoft.net]
- 5. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
Validating the Biological Frontier: A Comparative Guide to Newly Synthesized Picolinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has brought picolinic acid and its derivatives to the forefront of drug discovery. These compounds, characterized by a pyridine ring with a carboxylic acid substituent, have demonstrated a broad spectrum of biological activities, including promising anticancer and antimicrobial effects. This guide provides an objective comparison of the performance of newly synthesized picolinic acid derivatives against established alternatives, supported by experimental data and detailed protocols to empower researchers in their quest for more effective treatments.
Unveiling the Anticancer Potential: A Head-to-Head Comparison
Recent studies have highlighted the potent cytotoxic effects of novel picolinamide derivatives against various cancer cell lines. These compounds have been shown to target key signaling pathways implicated in tumor growth and survival, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) pathways.
Quantitative Performance Analysis
The following table summarizes the in vitro cytotoxic and kinase inhibitory activities of selected newly synthesized picolinamide derivatives compared to the standard multi-kinase inhibitor, Sorafenib. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), showcases the promising potency of these novel compounds.
| Compound ID | Target Cell Line/Kinase | IC50 (nM) of Picolinamide Derivative | IC50 (nM) of Sorafenib (Reference) | Citation |
| 7h | VEGFR-2 | 87 | 180 | [1] |
| 9a | VEGFR-2 | 27 | 180 | [1] |
| 9l | VEGFR-2 | 94 | 180 | [1] |
| 7h | A549 (Lung Carcinoma) | - | - | [1] |
| 9a | A549 (Lung Carcinoma) | - | - | [1] |
| 9l | A549 (Lung Carcinoma) | - | - | [1] |
| 4b | HepG2 (Liver Carcinoma) | 9970 | 9180 | [2] |
| 9f | HepG2 (Liver Carcinoma) | 9990 | 9180 | [2] |
| 9c | HepG2 (Liver Carcinoma) | 11020 | 9180 | [2] |
| 4b | HCT-116 (Colon Carcinoma) | 6990 | 5470 | [2] |
| 9f | HCT-116 (Colon Carcinoma) | 7440 | 5470 | [2] |
| 9c | HCT-116 (Colon Carcinoma) | 8150 | 5470 | [2] |
| 4b | MCF-7 (Breast Carcinoma) | 7890 | 7260 | [2] |
| 9f | MCF-7 (Breast Carcinoma) | 8240 | 7260 | [2] |
| 9c | MCF-7 (Breast Carcinoma) | 9320 | 7260 | [2] |
Note: IC50 values for A549 were reported as potent but specific nM values were not provided in the abstract. The table clearly indicates that compounds 9a , 7h , and 9l exhibit superior VEGFR-2 inhibitory activity compared to Sorafenib.[1] While their cytotoxicity against various cancer cell lines is comparable to Sorafenib, their enhanced kinase inhibition suggests a more targeted mechanism of action, which could translate to improved therapeutic indices.
Disrupting Microbial Defenses: Antimicrobial Efficacy
Picolinic acid and its derivatives have also emerged as potent antimicrobial agents, demonstrating activity against a range of pathogenic bacteria. Their mechanism is often attributed to their ability to chelate metal ions essential for microbial growth and survival.
Quantitative Performance Analysis
The table below presents the Minimum Inhibitory Concentration (MIC) of picolinic acid against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) of Picolinic Acid (mg/mL) | Citation |
| Serratia marcescens | 0.5 | [3][4] |
| Klebsiella pneumoniae | 0.5 | [3][4] |
| Escherichia coli | 0.5 | [3][4] |
| Shigella flexneri | 0.5 | [3][4] |
| Bacillus cereus | 0.5 | [3][4] |
| Proteus vulgaris | 0.5 | [3][4] |
| Micrococcus luteus | 0.5 | [3][4] |
| Enterobacter cloacae | 1.0 | [3][4] |
| Proteus mirabilis | 1.5 | [3][4] |
| Bacillus subtilis | 2.0 | [3][4] |
| Staphylococcus aureus | 2.0 | [3][4] |
| Lactococcus lactis | 2.0 | [3][4] |
These results underscore the broad-spectrum antibacterial activity of picolinic acid, making its derivatives attractive candidates for the development of new antimicrobial drugs to combat the growing threat of antibiotic resistance.[3][4]
Visualizing the Mechanisms of Action and Experimental Processes
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.
Caption: A streamlined workflow for the synthesis and biological validation of novel picolinic acid derivatives.
Caption: Inhibition of the EGFR signaling cascade by a novel picolinamide derivative.
Caption: The intrinsic pathway of apoptosis activated by a picolinic acid derivative.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. To that end, detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the picolinic acid derivatives and the reference compound for the desired time period (e.g., 48 or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
VEGFR-2 specific substrate (e.g., a synthetic peptide)
-
Detection reagent (e.g., ADP-Glo™)
-
96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the picolinamide derivatives and the reference compound.
-
In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compounds at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 values.
Broth Microdilution Method for Antimicrobial Susceptibility
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Bacterial inoculum standardized to 0.5 McFarland
-
Antimicrobial agents (picolinic acid derivatives and controls)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Dispense 100 µL of broth into each well of a 96-well plate.
-
Prepare a twofold serial dilution of the antimicrobial agents directly in the plate, starting from the highest concentration.
-
Inoculate each well with 5 µL of the standardized bacterial suspension.
-
Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Conclusion
The newly synthesized picolinic acid derivatives presented in this guide demonstrate significant potential as both anticancer and antimicrobial agents. Their potent and often targeted activity, as evidenced by the quantitative data, warrants further investigation. The detailed protocols and visual representations of their mechanisms of action are intended to facilitate the validation and advancement of these promising compounds in the drug development pipeline. As research continues to unravel the full therapeutic potential of picolinic acid derivatives, they may soon offer new hope in the fight against cancer and infectious diseases.
References
comparing the enzyme inhibitory activity of different picolinic acid isomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Enzyme Inhibitory Activities of Picolinic, Nicotinic, and Isonicotinic Acids with Supporting Experimental Data.
The pyridinecarboxylic acids—picolinic, nicotinic, and isonicotinic acid—are fundamental heterocyclic scaffolds that have given rise to a multitude of therapeutic agents.[1][2] Their structural isomerism, differing only in the position of the carboxyl group on the pyridine ring, plays a crucial role in their biological activity, including their capacity to inhibit various enzymes. This guide provides a comparative overview of the enzyme inhibitory potential of these isomers, focusing on quantitative data from studies on mushroom tyrosinase, a key enzyme in melanogenesis and a common target in screening for enzyme inhibitors.
Quantitative Comparison of Inhibitory Activity
A direct comparative study on the inhibitory effects of picolinic and nicotinic acid on mushroom tyrosinase has revealed differences in their potency. The half-maximal inhibitory concentrations (IC50) for both the monophenolase and diphenolase activities of the enzyme are presented below. Unfortunately, a directly comparable study including isonicotinic acid under the same experimental conditions was not identified in the reviewed literature.
Table 1: Comparison of IC50 Values for Picolinic Acid Isomers against Mushroom Tyrosinase
| Compound | Enzyme Activity | IC50 (mM) | Inhibition Constant (Ki) (mM) | Type of Inhibition |
| Picolinic Acid | Monophenolase | 3.55 | 1.97 | Competitive |
| Diphenolase | - | 2.93 | Competitive | |
| Nicotinic Acid | Monophenolase | 3.41 | 1.21 | Competitive |
| Diphenolase | - | 2.40 | Competitive | |
| Isonicotinic Acid | Monophenolase | Not Reported | Not Reported | Not Reported |
| Diphenolase | Not Reported | Not Reported | Not Reported |
Data sourced from a kinetic analysis of mushroom tyrosinase inhibition.[3]
The data indicates that both picolinic and nicotinic acid are competitive inhibitors of mushroom tyrosinase.[3] Nicotinic acid displays a slightly lower IC50 and Ki value for the monophenolase activity, suggesting it is a marginally more potent inhibitor than picolinic acid under the tested conditions.[3] Both isomers exhibit comparable, competitive inhibition of the diphenolase activity of the enzyme.[3] The competitive nature of the inhibition suggests that these molecules likely bind to the active site of the enzyme, competing with the substrate.
Mechanism of Action: The Role of Tyrosinase in Melanogenesis
Tyrosinase is a copper-containing enzyme that catalyzes the first two rate-limiting steps in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color. The signaling pathway for melanogenesis is initiated by factors such as UV radiation, which stimulates the production of α-melanocyte-stimulating hormone (α-MSH). This hormone binds to the melanocortin 1 receptor (MC1R) on melanocytes, activating a cascade that leads to the upregulation of tyrosinase.
Experimental Protocols
The following is a detailed methodology for the mushroom tyrosinase inhibition assay, based on established protocols.[4][5]
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Picolinic acid, Nicotinic acid, Isonicotinic acid
-
Kojic acid (positive control)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 6.8. This buffer is used for all dilutions.
-
Mushroom Tyrosinase Solution (e.g., 100 U/mL): Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. Keep the enzyme solution on ice.
-
L-DOPA Solution (e.g., 2.5 mM): Dissolve L-DOPA in phosphate buffer to the desired concentration. This solution should be prepared fresh before use due to its susceptibility to auto-oxidation.
-
Test Compound Stock Solutions (e.g., 100 mM): Dissolve picolinic acid, nicotinic acid, isonicotinic acid, and kojic acid in DMSO to create concentrated stock solutions.
-
Working Solutions: Prepare serial dilutions of the test compounds and the positive control in phosphate buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1-2% to avoid interference with enzyme activity.
Assay Procedure
-
Plate Setup: In a 96-well microplate, add the following to each well:
-
40 µL of the test compound solution (or positive control/vehicle control).
-
80 µL of 0.1 M phosphate buffer (pH 6.8).
-
40 µL of mushroom tyrosinase solution.
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Add 40 µL of 2.5 mM L-DOPA solution to each well to start the reaction.
-
Incubation: Incubate the plate at 25°C for 5-20 minutes.
-
Measurement: Measure the absorbance of each well at 475 nm using a microplate reader. The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.
-
Calculation of Percent Inhibition: The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_test) / A_control ] * 100 Where:
-
A_control is the absorbance of the control reaction (containing all reagents except the inhibitor).
-
A_test is the absorbance of the reaction with the test compound.
-
-
Determination of IC50: The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
The available data demonstrates that both picolinic acid and nicotinic acid are capable of competitively inhibiting mushroom tyrosinase, with nicotinic acid showing slightly higher potency. This suggests that the position of the carboxyl group on the pyridine ring influences the binding affinity to the enzyme's active site. The lack of directly comparable data for isonicotinic acid highlights an area for future research to complete the structure-activity relationship for this fundamental isomeric series. The provided experimental protocol offers a robust framework for conducting such comparative studies, which are essential for the rational design of more potent and selective enzyme inhibitors for therapeutic and industrial applications.
References
- 1. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alpha-Glucosidase Inhibitor Screening Kit (Colorimetric) | Abcam [abcam.com]
- 4. In vitro α-glucosidase inhibitory assay [protocols.io]
- 5. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Unlocking Potent Herbicidal Activity: A Comparative Guide to the Structure-Activity Relationship of Trifluoromethyl-Substituted Picolinic Acids
For researchers, scientists, and professionals in drug and herbicide development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of trifluoromethyl-substituted picolinic acids, a class of compounds demonstrating significant potential as potent herbicides. By leveraging experimental data, we explore how the strategic incorporation of the trifluoromethyl group and other substituents influences their efficacy.
The trifluoromethyl (-CF3) group is a powerful tool in medicinal and agricultural chemistry, known for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] In the context of picolinic acids, these properties translate to significant herbicidal activity. This guide synthesizes data from key studies to illuminate the structure-activity relationships (SAR) of these promising compounds.
Comparative Efficacy of Trifluoromethyl-Substituted Picolinic Acids
The herbicidal activity of trifluoromethyl-substituted picolinic acids is typically evaluated by their ability to inhibit plant growth, often measured as the concentration required to inhibit root growth by 50% (IC50). The following tables summarize quantitative data from various studies, comparing the efficacy of different analogs.
| Compound ID | R1 | R2 | R3 | Target Species | IC50 (µM) | Reference |
| Series 1: 6-(5-aryl-1H-pyrazol-1-yl)picolinic Acids | ||||||
| V-7 | H | H | H | Arabidopsis thaliana | 0.03 | [3] |
| V-8 | F | H | H | Arabidopsis thaliana | 0.05 | [3] |
| V-14 | Cl | H | H | Arabidopsis thaliana | 0.08 | [3] |
| V-20 | CF3 | H | H | Arabidopsis thaliana | 0.25 | [3] |
| Picloram | - | - | - | Arabidopsis thaliana | 1.35 | [3] |
| Halauxifen-methyl | - | - | - | Arabidopsis thaliana | 0.81 | [3] |
| Compound ID | R (Indazole Position 4) | R (Indazole Position 5) | Target Species | Inhibition at 50 µM (%) | Reference |
| Series 2: 6-Indazolyl-picolinic Acids | |||||
| 5a | Cl | H | Arabidopsis thaliana | >95 | [2] |
| 6Cc | Br | H | Arabidopsis thaliana | >95 | [2] |
| 7Cc | I | H | Arabidopsis thaliana | >95 | [2] |
| - | H | Cl | Arabidopsis thaliana | <50 | [2] |
| Picloram | - | - | Arabidopsis thaliana | ~80 | [2] |
Structure-Activity Relationship Insights
Analysis of the compiled data reveals several key SAR trends for trifluoromethyl-substituted picolinic acids with herbicidal activity:
-
Substitution at the 6-Position: The introduction of a substituted aryl-pyrazolyl or indazolyl group at the 6-position of the picolinic acid core is crucial for high potency.[2][3]
-
Aryl Substituents: On the 5-aryl-pyrazolyl moiety, small electron-withdrawing groups like fluorine and chlorine at the ortho position of the phenyl ring tend to enhance herbicidal activity. In contrast, bulky or strongly electron-donating or withdrawing groups can decrease activity.[1]
-
Indazole Isomers and Substituents: For 6-indazolyl-picolinic acids, substitution at the 4-position of the indazole ring with electron-withdrawing groups leads to better activity than substitution at the 5-position. There is no significant difference in activity observed between 1H- and 2H-indazolyl isomers.[2]
-
Role of the Trifluoromethyl Group: While not directly compared in a single series in the provided data, the inclusion of a trifluoromethyl group on the aryl substituent (as in compound V-20) maintains notable, albeit slightly lower, activity compared to halogen-substituted analogs.[3] The inherent properties of the -CF3 group, such as increased metabolic stability and lipophilicity, are generally considered beneficial for overall herbicide performance.[1][2]
Mechanism of Action: A Synthetic Auxin Pathway
Trifluoromethyl-substituted picolinic acids act as synthetic auxins, hijacking the plant's natural growth regulation machinery.[4][5] They bind to the F-box protein AFB5, an auxin receptor, leading to a cascade of events that results in uncontrolled gene expression and ultimately, plant death.[3][6]
Caption: Auxin signaling pathway initiated by trifluoromethyl-substituted picolinic acids.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of these herbicides.
Synthesis of 4-amino-3-chloro-5-fluoro-6-(5-aryl-1H-pyrazol-1-yl)picolinic Acid Derivatives
A general synthetic route involves a multi-step process starting from a protected 2,3,4,5-tetrachloropyridine. Key steps include the introduction of a cyano group, followed by nucleophilic substitution with hydrazine hydrate, and a Knorr cyclization with a substituted acetophenone to form the pyrazole ring. The final step is the hydrolysis of the cyano group to the carboxylic acid.[2]
Arabidopsis thaliana Root Growth Inhibition Assay
This assay is a primary method for quantifying the herbicidal potency of test compounds.
-
Seed Sterilization and Plating: Arabidopsis thaliana seeds are surface-sterilized and plated on a solid growth medium (e.g., Murashige and Skoog) in Petri dishes.
-
Compound Application: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the growth medium at various concentrations. A solvent control is included.
-
Incubation: The plates are incubated vertically in a growth chamber under controlled conditions (e.g., 23°C, 16h light/8h dark photoperiod).
-
Data Collection and Analysis: After a set period (e.g., 7-10 days), the primary root length of the seedlings is measured. The percentage of root growth inhibition is calculated relative to the solvent control. The IC50 value is then determined by plotting the inhibition percentage against the compound concentration.[7][8]
Post-Emergence Herbicidal Activity Assay
This assay evaluates the efficacy of the herbicides on established weeds.
-
Plant Cultivation: Weed species of interest are grown in pots in a greenhouse until they reach a specific growth stage (e.g., 2-4 true leaves).
-
Herbicide Application: The test compounds are formulated as spray solutions with appropriate adjuvants and applied to the plants at different dosages (e.g., g/ha). A control group is treated with the formulation blank.
-
Evaluation: Plants are returned to the greenhouse and observed for a period of time (e.g., 21 days). Herbicidal injury is visually assessed and rated on a scale (e.g., 0% for no effect to 100% for complete kill). The fresh weight of the aerial parts can also be measured to quantify the growth inhibition.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analyzeseeds.com [analyzeseeds.com]
- 5. Protocols Plant Genes [bio.purdue.edu]
- 6. The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Seedling Growth Inhibition Assay to Measure Phytocytokine Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioisosteric Replacement of Functional Groups in Picolinic Acid
For researchers and professionals in drug development, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Picolinic acid, a pyridine derivative with a carboxylic acid at the 2-position, serves as a crucial scaffold in various therapeutic areas, acting as a metal chelator and a ligand for receptors like GPR109A.[1][2][3] However, like many molecules bearing a carboxylic acid, it can face challenges with pharmacokinetics, such as poor membrane permeability and susceptibility to metabolic processes like glucuronidation.[4][5]
Bioisosteric replacement—the substitution of a functional group with another that retains similar physicochemical and biological properties—is a powerful strategy to overcome these limitations.[6] This guide provides a comparative analysis of common bioisosteric replacements for the key functional groups of picolinic acid, supported by experimental data and detailed protocols.
Bioisosteric Replacement of the Carboxylic Acid Group
The carboxylic acid moiety is often critical for target binding but can be a liability.[4][5] Its replacement with a suitable bioisostere can enhance metabolic stability, improve oral bioavailability, and modulate acidity while preserving biological activity.[7][8] Common replacements include tetrazoles, acyl sulfonamides, and various oxadiazole isomers.[4][9]
Comparative Physicochemical and Biological Data
The following table summarizes key data for picolinic acid and its analogs where the carboxylic acid has been replaced by a metal-binding isostere (MBI), demonstrating how these changes affect acidity (pKa) and lipophilicity (LogP). These MBIs are designed to retain the crucial metal chelation property of the parent molecule.[10]
| Compound | Structure | Bioisostere | pKa | LogP | Rationale for Replacement |
| Picolinic Acid (Parent) | ![]() | Carboxylic Acid | 5.4 | 0.4 | Baseline compound.[10] |
| MBI 1 | ![]() | 2-(1H-tetrazol-5-yl)pyridine | 3.9 | 0.9 | Tetrazoles are classic carboxylic acid mimics with similar acidity and planarity but are resistant to metabolic degradation.[10][11][12] |
| MBI 2 | ![]() | 3-(pyridin-2-yl)-1,2,4-oxadiazol-5(4H)-one | 4.8 | 0.6 | Oxadiazolones can act as bioisosteres for amides and carboxylic acids, offering different hydrogen bonding patterns and metabolic stability.[10][13] |
| MBI 3 | ![]() | 5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | 7.0 | -0.1 | Triazolones introduce different electronic and solubility properties while potentially maintaining key interactions.[10] |
| MBI 4 | ![]() | 3-(pyridin-2-yl)-1,2,4-oxadiazole-5(4H)-thione | 4.9 | 1.1 | The thione derivative modifies the electronic and metal-binding properties of the isostere.[14] |
Data sourced from studies on metal-binding isosteres (MBIs) of picolinic acid.[10][14]
Experimental Protocols
This protocol outlines a general method for converting a nitrile precursor to a tetrazole, a common strategy for creating this bioisostere.[11][15]
-
Starting Material: 2-cyanopyridine.
-
Reaction: To a solution of 2-cyanopyridine in a suitable solvent (e.g., water or DMF), add sodium azide (NaN₃) and a catalyst such as a zinc salt.
-
Conditions: Heat the reaction mixture under reflux for several hours until the reaction is complete, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the tetrazole product.
-
Purification: Collect the solid product by filtration, wash with cold water, and purify by recrystallization or column chromatography to yield 2-(1H-tetrazol-5-yl)pyridine.
Picolinic acid and its analogs can be evaluated for their ability to activate the GPR109A receptor, a key target for nicotinic acid and related compounds.[16][17]
-
Membrane Preparation: Prepare cell membranes from a cell line (e.g., HEK293) stably expressing the human GPR109A receptor.
-
Assay Buffer: Prepare an assay buffer containing HEPES, NaCl, KCl, MgCl₂, and GDP.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, the test compound (picolinic acid or its bioisostere) at various concentrations, and [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow for GTPγS binding.
-
Termination: Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Detection: Dry the filter plate, add scintillation cocktail, and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the measured counts per minute (CPM) against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Bioisosteric Replacement of the Pyridine Ring
Replacing the pyridine ring is less common, as it is integral to the electronic properties and chelating ability of picolinic acid.[10] However, modifications can be made to fine-tune these properties. For instance, isosteric replacement of the pyridine nitrogen or the entire ring system can modulate metal-binding affinity, selectivity, and pharmacokinetic profiles.[18] Studies have explored other heterocyclic systems that maintain the N-O chelation motif essential for metal binding.[10][18]
Logical Workflow for Bioisostere Evaluation
The process of selecting, synthesizing, and testing a bioisostere follows a logical progression. This workflow ensures that modifications are systematically evaluated for their impact on the desired properties.
Caption: A general workflow for bioisosteric replacement in drug discovery.
Signaling Pathway Visualization
Picolinic acid analogs often target G protein-coupled receptors (GPCRs) such as GPR109A.[16] Activation of this receptor initiates a signaling cascade that leads to a decrease in intracellular cyclic AMP (cAMP), which is responsible for its anti-lipolytic effects.[19]
GPR109A Signaling Pathway
The following diagram illustrates the canonical Gi-coupled signaling pathway activated by GPR109A agonists.
Caption: The GPR109A signaling cascade leading to reduced lipolysis.
By systematically applying bioisosteric replacement strategies, researchers can effectively navigate the complexities of drug design, transforming promising leads into viable therapeutic candidates with optimized properties. This guide serves as a foundational resource for undertaking such modifications on the versatile picolinic acid scaffold.
References
- 1. 2-Picolinic acid: Properties, Biological Synthesis and Physiological Action_Chemicalbook [chemicalbook.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Picolinic acid - Wikipedia [en.wikipedia.org]
- 4. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. baranlab.org [baranlab.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tetrazoles as carboxylic acid isosteres: chemistry and biology (2014) | Maqsood Ahmad Malik | 110 Citations [scispace.com]
- 13. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phenolic acids suppress adipocyte lipolysis via activation of the nicotinic acid receptor GPR109A (HM74a/PUMA-G) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Trifluoromethylated Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group is a cornerstone of modern medicinal and materials chemistry, imparting enhanced metabolic stability, lipophilicity, and binding affinity to molecules.[1][2] Consequently, the development and validation of robust analytical methods for the accurate quantification of these compounds are of paramount importance in pharmaceutical development and quality control. This guide provides an objective comparison of established analytical techniques for the analysis of trifluoromethylated compounds, presenting a side-by-side evaluation of their performance based on key validation parameters.
Comparison of Analytical Techniques
Two powerful and widely used techniques for the analysis of trifluoromethylated compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While both offer high sensitivity and selectivity, their applicability depends on the physicochemical properties of the analyte, such as volatility, polarity, and thermal stability.
| Parameter | GC-MS | HPLC | HPTLC-Densitometry |
| Principle | Separation of volatile and semi-volatile compounds followed by mass-based detection. | Separation of non-volatile, polar, and thermally labile compounds based on their interaction with a stationary and mobile phase. | Separation on a high-performance thin-layer plate followed by densitometric quantification. |
| Linearity Range | Analyte dependent, typically in the ng/mL to µg/mL range. | Analyte dependent, typically in the ng/mL to µg/mL range. | 2–10 µ g/band [3] |
| Limit of Detection (LOD) | Lower, often in the pg/mL range. | Dependent on the detector, can be in the low ng/mL range. | Calculated based on the standard deviation of intercepts.[3] |
| Limit of Quantification (LOQ) | Lower, often in the low ng/mL range. | Dependent on the detector, can be in the mid-to-high ng/mL range. | Calculated based on the standard deviation of intercepts.[3] |
| Precision (%RSD) | Typically <15% | Typically <15% | Not explicitly stated |
| Accuracy (%Recovery) | Typically within 85-115% | Typically within 85-115% | Not explicitly stated |
| Ideal Analytes | Volatile and semi-volatile, thermally stable trifluoromethylated compounds. | Non-volatile, polar, and thermally labile trifluoromethylated compounds.[4] | A wide range of compounds, including those in pharmaceutical formulations.[3] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method for a Volatile Trifluoromethylated Aromatic Compound
This protocol outlines the quantification of a hypothetical volatile trifluoromethylated aromatic compound ("Compound X") in a water matrix.
a. Sample Preparation:
-
To a 10 mL water sample, add a known concentration of an appropriate internal standard (e.g., 1-Bromo-4-(trifluoromethyl)benzene-d4).[4]
-
Perform liquid-liquid extraction by adding 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean vial for analysis.
b. GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
High-Performance Liquid Chromatography (HPLC) Method for a Non-Volatile Trifluoromethylated Pharmaceutical Compound
This protocol describes the quantification of a hypothetical non-volatile trifluoromethylated pharmaceutical ("Drug Y") in a plasma matrix.
a. Sample Preparation:
-
To 100 µL of plasma, add a known concentration of a suitable internal standard.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.[4]
-
Vortex for 1 minute to ensure thorough mixing and precipitation.[4]
-
Centrifuge at 10,000 rpm for 10 minutes.[4]
-
Transfer the supernatant to a new vial for analysis.[4]
b. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Detector: UV detector at a specified wavelength or a mass spectrometer.
Method Validation Workflow and Comparison
The validation of an analytical method is a critical process to ensure its suitability for the intended purpose.[5] The following diagrams illustrate the general workflow for method validation and a logical comparison of the two presented methods.
Caption: General workflow for analytical method validation.
Caption: Decision tree for selecting an analytical method.
References
comparing the efficacy of different palladium catalysts for 6-aryl-picolinic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 6-aryl-picolinic acids is a critical step in the development of numerous pharmaceutical compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for forging the crucial carbon-carbon bond between a picolinic acid backbone and an aryl group. The choice of the palladium catalyst is paramount to the success of this transformation, directly impacting reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of various palladium catalysts commonly utilized for this synthesis, supported by experimental data from analogous reactions on structurally similar substrates.
Catalyst Performance Comparison
The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling for synthesizing 6-aryl-picolinic acids is highly dependent on the palladium source and the ancillary ligand. The following table summarizes the performance of several common palladium catalyst systems in the arylation of 6-halopyridine derivatives, providing a strong indication of their potential effectiveness for the synthesis of 6-aryl-picolinic acids. The data is compiled from studies on substrates such as 6-chloropyridin-3-amine and 6-halopurines, which serve as excellent models for 6-halopicolinic acid.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ or K₃PO₄ | Toluene, DME/H₂O, or 1,4-Dioxane/H₂O | 85-110 | 12-24 | 70-95 | A versatile and commonly used catalyst, effective for a range of arylboronic acids.[1] |
| Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | DME or 1,4-Dioxane | 80-100 | 2-12 | 85-98 | Often shows excellent performance with heteroaryl halides and can lead to shorter reaction times.[2][3] |
| Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ or KF | THF or 1,4-Dioxane | 25-60 | 12-24 | Moderate to High | The use of a bulky, electron-rich phosphine ligand can improve reactivity with challenging substrates. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100-110 | 1-4 | >90 | Buchwald ligands like SPhos are highly effective for coupling of heteroaryl chlorides, often providing high yields and fast reactions. |
| Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100-110 | 1-4 | >90 | Similar to SPhos, XPhos is a highly active ligand for challenging Suzuki-Miyaura couplings. |
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura synthesis of a 6-aryl-picolinic acid, based on methodologies reported for similar transformations.
General Procedure for Suzuki-Miyaura Coupling:
A mixture of the 6-halo-picolinic acid (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and base (e.g., K₂CO₃, 2.0-3.0 equiv.) is added to a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water, 4:1) are then added. The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 6-aryl-picolinic acid.[1]
Protocol for a Buchwald Ligand-Based Catalyst System:
In an inert atmosphere glovebox, the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., SPhos, 1.2-2.4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.) are added to a dry reaction tube. The anhydrous, degassed solvent (e.g., 1,4-dioxane) is added, and the mixture is stirred for a few minutes. The 6-halo-picolinic acid (1.0 equiv.) and the arylboronic acid (1.5 equiv.) are then added. The tube is sealed and heated to the specified temperature (e.g., 100 °C) with stirring. The reaction progress is monitored by GC-MS or LC-MS. After completion, the mixture is worked up as described in the general procedure.
Visualizing the Workflow
To better understand the experimental process, the following diagram illustrates a typical workflow for the synthesis and analysis of 6-aryl-picolinic acids.
Concluding Remarks
The selection of an appropriate palladium catalyst system is a critical parameter in the successful synthesis of 6-aryl-picolinic acids via the Suzuki-Miyaura cross-coupling reaction. While tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are robust and widely applicable catalysts, systems employing bulky, electron-rich phosphine ligands, such as those developed by Buchwald, often provide superior results, especially for more challenging substrates like heteroaryl chlorides. Researchers should consider screening a variety of catalyst systems, bases, and solvents to optimize the reaction for their specific substrate combination to achieve the highest possible yield and purity. The provided protocols and workflow diagram serve as a foundational guide for developing a successful synthetic strategy.
References
Comparative Evaluation of Trifluoromethylphenyl Picolinic Acid Derivatives and Related Compounds for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
I. Comparative In Vitro Efficacy
The following table summarizes the in vitro activity of various compounds containing either a trifluoromethylphenyl moiety or a picolinic acid scaffold, highlighting their potential in different therapeutic areas.
| Compound Class | Specific Compound | Assay Type | Target/Organism | Key Metric (e.g., IC50, MIC) | Reference |
| Trifluoromethylphenyl Pyrazoles | 4-(4-(anilinomethyl)-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-1-yl)benzoic acid derivatives | Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | MIC as low as 0.78 µg/mL | [4][5] |
| Bromo-substituted trifluoromethylphenyl pyrazole | Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | MIC as low as 0.78 µg/mL | [5] | |
| Pyrazolo[4,3-c]pyridin-4(5H)-ones | 6-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP) | Cell Proliferation Assay (CCK-8) | DU145 and PC-3 (Prostate Cancer Cells) | Significant dose-dependent suppression (p < 0.05) | [6] |
| Benzonaphthyridinones | 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3][4]naphthyridin-2(1H)-one (Compound 26/Torin1) | Biochemical Assay | mTORC1 | IC50 = 5.4 nM | [7][8] |
| 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3][4]naphthyridin-2(1H)-one (Compound 26/Torin1) | Cellular Assay (S6K phosphorylation) | U87MG (Glioblastoma Cells) | EC50 = 3 nM | [8] | |
| Dipicolinate Oxovanadium(IV) Complexes | [VO(dipic)(4,7-dimethoxy-phen)] (Complex 5) | Cytotoxicity Assay (MTS) | HCT116-DoxR (Doxorubicin-resistant Colorectal Carcinoma) | IC50 values determined for 2D and 3D cultures | [9] |
| [VO(dipic)(4,7-diphenyl-phen)] (Complex 6) | Cytotoxicity Assay (MTS) | HCT116-DoxR (Doxorubicin-resistant Colorectal Carcinoma) | IC50 values determined for 2D and 3D cultures | [9] | |
| [VO(dipic)(1,10-phenanthroline)] (Complex 8) | Cytotoxicity Assay (MTS) | HCT116-DoxR (Doxorubicin-resistant Colorectal Carcinoma) | IC50 values determined for 2D and 3D cultures | [9] |
II. Comparative In Vivo Data
This section presents available in vivo data, including pharmacokinetic and efficacy studies for selected compounds.
Pharmacokinetic Parameters
| Compound | Animal Model | Dosing Route | Key Parameters | Reference |
| Torin1 (Compound 26) | Mouse | IV (1 mg/kg), PO (10 mg/kg), IP (10 mg/kg) | Half-life in human and mouse liver microsomes: 4 minutes | [8] |
In Vivo Efficacy
| Compound | Animal Model | Disease Model | Dosing Regimen | Outcome | Reference |
| Torin1 (Compound 26) | Mouse | U87MG Xenograft (Glioblastoma) | 20 mg/kg, once daily IP for 10 days | >99% inhibition of tumor growth | [8] |
| 3-(4'-(4''-fluorophenyl)-6'-phenylpyrimidin-2'-yl)-2-phenylthiazolidin-4-one | Hamster | DMBA-induced Buccal Pouch Carcinogenesis | Not specified | Suppressed oral carcinogenesis, modulated biomarkers of chemoprevention | [10] |
| 4-(4-(anilinomethyl)-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-1-yl)benzoic acid derivatives | Mouse | Toxicity Study | Up to 50 mg/kg | No harmful effects observed based on 14 blood plasma organ toxicity markers | [5] |
III. Experimental Protocols
A. In Vitro Assays
1. Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
-
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Method:
-
The test compounds are serially diluted in a liquid growth medium in microtiter plates.
-
A standardized suspension of the target bacterium (e.g., Staphylococcus aureus) is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[5]
-
2. Cell Proliferation (CCK-8) Assay for Anticancer Activity
-
Objective: To assess the effect of a compound on the proliferation of cancer cells.
-
Method:
-
Cancer cells (e.g., DU145, PC-3) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., FMPPP) for a specified period (e.g., 24, 48, or 72 hours).
-
A solution of CCK-8 (Cell Counting Kit-8) is added to each well, and the plates are incubated for a further 1-4 hours.
-
The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[6]
-
3. mTOR Kinase Assay (Biochemical)
-
Objective: To measure the direct inhibitory effect of a compound on the kinase activity of mTOR.
-
Method:
-
The assay is typically performed in a microplate format.
-
Recombinant mTOR protein, a substrate peptide (e.g., a fragment of S6K1), and ATP are combined in a reaction buffer.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, often using methods like ELISA or radiometric assays, to determine the extent of mTOR inhibition.[7]
-
B. In Vivo Studies
1. Xenograft Model for Antitumor Efficacy
-
Objective: To evaluate the ability of a compound to inhibit tumor growth in a living animal.
-
Method:
-
Human cancer cells (e.g., U87MG) are injected subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The treatment group receives the test compound (e.g., Torin1) administered through a specific route (e.g., intraperitoneal injection) at a defined dose and schedule.
-
Tumor size is measured regularly using calipers.
-
At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor sizes in the treated group to the control group.[8]
-
2. Pharmacokinetic Analysis
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.
-
Method:
-
The test compound is administered to animals (e.g., mice) via different routes (e.g., intravenous, oral).
-
Blood samples are collected at various time points after administration.
-
The concentration of the compound in the plasma is quantified using analytical methods such as LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry).
-
Pharmacokinetic parameters, including half-life, clearance, and bioavailability, are calculated from the concentration-time data.[8]
-
IV. Signaling Pathway and Experimental Workflow Visualization
The mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth and is often dysregulated in cancer.[7] Several of the compared compounds, such as the benzonaphthyridinones, target this pathway.
Caption: Simplified mTOR signaling pathway and the inhibitory action of Torin1.
Caption: General experimental workflow for preclinical drug discovery.
References
- 1. 6-Methyl-3-(trifluoromethyl)picolinic Acid [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. In Vitro and In Vivo Biological Activities of Dipicolinate Oxovanadium(IV) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of 3-(4'-(4″-fluorophenyl)-6'-phenylpyrimidin-2'-yl)-2-phenylthiazolidin-4-one for in vivo modulation of biomarkers of chemoprevention in the 7,12-dimethylbenz[a]anthracene-induced hamster buccal pouch carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 6-(4-(trifluoromethyl)phenyl)picolinic Acid
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for any newly synthesized compound is a cornerstone of chemical research and drug development. For a novel compound like 6-(4-(trifluoromethyl)phenyl)picolinic acid, which holds potential as a key intermediate in medicinal chemistry, confirming its purity is paramount to ensure the reliability of subsequent biological and pharmacological studies. The presence of the trifluoromethyl group, while often enhancing metabolic stability and binding affinity, can also introduce specific challenges and potential impurities during synthesis.[1][2]
This guide provides a comparative analysis of standard analytical techniques for determining the purity of a newly synthesized batch of this compound against a certified reference standard. We present supporting experimental data and detailed protocols for each method.
Purity Assessment Workflow
A systematic approach to purity analysis ensures comprehensive characterization of the synthesized compound. The general workflow involves a preliminary check, followed by high-resolution separation techniques and definitive structural confirmation.
Caption: Workflow for purity assessment of synthesized compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination, offering excellent separation and quantification of the target compound from potential impurities such as unreacted starting materials or byproducts.[3] A comparison of the chromatograms of the synthesized batch and the reference standard provides a clear purity profile.
Comparative HPLC Data
| Parameter | Reference Standard | Synthesized Batch |
| Retention Time (min) | 6.25 | 6.25 |
| Peak Area (%) | 99.95 | 98.80 |
| Impurity 1 (RT 4.52 min) | Not Detected | 0.75% |
| Impurity 2 (RT 5.15 min) | 0.05% | 0.45% |
| Purity by Area-% | 99.95% | 98.80% |
Experimental Protocol: HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start with 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare 1 mg/mL solutions of the synthesized compound and the reference standard in a 50:50 mixture of acetonitrile and water.
-
Injection Volume: 10 µL.
-
Analysis: Calculate purity based on the relative peak area of the main component compared to the total area of all detected peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful and highly sensitive method that confirms the identity of the main peak by its mass-to-charge ratio (m/z) and helps in the tentative identification of impurities.[4]
Comparative LC-MS Data
| Sample | Retention Time (min) | Observed m/z [M+H]⁺ | Expected m/z [M+H]⁺ |
| Reference Standard | 6.25 | 282.05 | 282.05 |
| Synthesized Batch | 6.25 | 282.05 | 282.05 |
| Impurity 1 (Synthesized) | 4.52 | 266.10 | - |
| Impurity 2 (Synthesized) | 5.15 | 296.07 | - |
Experimental Protocol: LC-MS
-
Instrumentation: An LC-MS system equipped with an electrospray ionization (ESI) source.
-
LC Method: Utilize the same HPLC method as described above to ensure correlation of retention times.
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Scan from m/z 100 to 500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
-
Sample Preparation: Dilute the HPLC samples further with the initial mobile phase to a concentration of approximately 10 µg/mL.
-
Analysis: Confirm that the observed mass for the main peak corresponds to the expected mass of the protonated target molecule (C₁₃H₈F₃NO₂). Analyze the mass spectra of impurity peaks to postulate their potential structures.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is indispensable for verifying the chemical structure of the synthesized compound.[5] The presence of unexpected signals can indicate impurities. While not inherently quantitative without a standard, a clean spectrum is a strong indicator of high purity. For absolute quantification, quantitative NMR (qNMR) against a certified internal standard is the gold standard.[6]
Comparative ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Reference Standard (δ, ppm) | Synthesized Batch (δ, ppm) |
| -COOH | 13.5 (s, 1H) | 13.5 (s, 1H) |
| Aromatic Protons | 7.80-8.20 (m, 7H) | 7.80-8.20 (m, 7H) |
| Residual Solvent (DMSO) | 2.50 (s) | 2.50 (s) |
| Water | 3.33 (s) | 3.33 (s) |
| Impurity Signal | Not Detected | 4.15 (q, small) |
Experimental Protocol: ¹H NMR
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample (synthesized batch or reference standard) in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: -2 to 16 ppm.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the residual DMSO solvent peak at 2.50 ppm.
-
Analysis: Integrate all signals. Compare the spectrum of the synthesized batch to the reference standard, looking for any signals that do not correspond to the target molecule or the solvent.
Melting Point Determination
The melting point is a fundamental physical property that provides a quick and straightforward indication of purity.[5][7] Pure crystalline solids typically have a sharp melting point range (less than 2 °C), whereas impure samples exhibit a depressed and broader melting range.
Comparative Melting Point Data
| Sample | Melting Point Range (°C) |
| Reference Standard | 210 – 211 °C |
| Synthesized Batch | 206 – 209 °C |
Experimental Protocol: Melting Point
-
Instrumentation: A calibrated melting point apparatus.
-
Sample Preparation: Finely grind a small amount of the dry crystalline sample. Pack the sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in the melting point apparatus. Heat at a rapid rate to about 15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Analysis: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion).
Conclusion
This comparative guide outlines a multi-faceted analytical approach to rigorously assess the purity of synthesized this compound. The combination of high-resolution chromatographic techniques (HPLC, LC-MS), definitive structural analysis (¹H NMR), and fundamental physical property measurement (Melting Point) provides a comprehensive and reliable purity profile. Based on the hypothetical data presented, the synthesized batch shows good, but lower, purity (98.80%) compared to the reference standard (99.95%), with a broader melting point range and minor impurity signals in the NMR spectrum. This would indicate that further purification, such as recrystallization, may be necessary before its use in sensitive downstream applications.[8]
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eureka.patsnap.com [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. moravek.com [moravek.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 6-(4-(Trifluoromethyl)phenyl)picolinic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 6-(4-(trifluoromethyl)phenyl)picolinic acid, a compound that requires careful management as hazardous waste. Adherence to these protocols is critical for maintaining a safe research environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in case of accidental exposure.
Personal Protective Equipment (PPE) Summary:
| Protective Gear | Specification | Purpose |
| Eye Protection | Chemical safety goggles or face shield. | To protect against splashes and dust. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Butyl rubber or PVA). | To prevent skin contact. Nitrile gloves may not be sufficient; always check manufacturer compatibility charts. |
| Body Protection | Fully-buttoned lab coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | To be used in case of dust generation or inadequate ventilation. |
In the event of an accidental release, the immediate priority is to control personal contact with the substance.[1] If a spill occurs, evacuate the area if necessary, and prevent the spillage from entering drains or water courses.[1] For dry spills, use dry clean-up procedures to avoid generating dust and collect the residue in sealed containers for disposal.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. The following protocol outlines the necessary steps for its proper disposal.
Experimental Protocol: Chemical Waste Disposal
-
Waste Collection:
-
Collect waste this compound, in both its pure form and in solutions, in a designated, sealable, and airtight waste container that is compatible with the chemical.
-
Similarly, collect any disposable materials contaminated with the compound, such as gloves, weighing boats, and paper towels, in a separate, clearly labeled, sealable plastic bag or container.[2]
-
-
Container Labeling:
-
As soon as waste is first added, affix a "Dangerous Waste" or "Hazardous Waste" label to the container.[3]
-
The label must include the complete chemical name: "this compound," and specify the associated hazards (e.g., toxic, irritant).
-
-
Storage of Waste:
-
Handling of Contaminated Reusable Equipment:
-
Non-disposable items that have come into contact with the chemical, such as glassware, must be "triple-rinsed" to remove contamination.[2]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[2] Contaminated materials should not be washed or reused until they have been triple-rinsed.[2]
-
-
Final Disposal:
-
Dispose of the contents and the container at an authorized hazardous or special waste collection point, in accordance with local, state, and federal regulations.[1][4]
-
When the waste container is full or no longer in use, complete a chemical collection request form as per your institution's guidelines and arrange for its pickup by a certified waste disposal service.[3]
-
Visualizing the Disposal Workflow
To further clarify the procedural flow of safe disposal, the following diagram illustrates the key steps from initial handling to final disposal.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 6-(4-(Trifluoromethyl)phenyl)picolinic acid
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 6-(4-(Trifluoromethyl)phenyl)picolinic acid. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is synthesized from SDSs of structurally analogous compounds, including 6-(4-Trifluoromethoxyphenyl)picolinic acid and 5-(Trifluoromethyl)-2-pyridinecarboxylic acid. The trifluoromethylphenyl and picolinic acid moieties are the primary drivers of the toxicological and chemical properties of this compound class.
Hazard Identification and Personal Protective Equipment
This compound is anticipated to be a hazardous substance. Based on data from similar compounds, it is classified as causing skin irritation, serious eye irritation or damage, and respiratory irritation. It may also be harmful if swallowed.[1][2] Therefore, a stringent personal protective equipment (PPE) protocol is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or if there is a risk of splashing. | Protects against serious eye irritation or damage from dust particles or splashes.[1][2] |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use and change immediately if contaminated. - Lab Coat: A chemical-resistant lab coat, fully buttoned. - Footwear: Fully enclosed shoes. | Prevents skin irritation and potential absorption.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is required when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely. | Protects against respiratory tract irritation from inhalation of dust.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to minimize exposure risk.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of the solid compound must occur in a designated area, preferably within a certified chemical fume hood to control dust.
-
Ventilation: Ensure the fume hood is functioning correctly before commencing work.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, and appropriately labeled waste containers, before handling the chemical.
2. Donning PPE:
-
Put on all required PPE as detailed in Table 1. Ensure a proper fit for all equipment.
3. Handling the Compound:
-
Weighing: Carefully weigh the solid compound within the chemical fume hood to minimize dust generation.
-
Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Handling: Avoid all personal contact, including inhalation of dust.[1] Do not eat, drink, or smoke in the handling area.[1] Keep containers securely sealed when not in use.[1]
4. Post-Handling Procedures:
-
Decontamination: Thoroughly clean all contaminated surfaces and equipment after use.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, then eye protection).
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Disposal Plan
Proper disposal is a critical final step in the safe handling of this compound.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container. |
| Unused Compound | Dispose of as hazardous waste. Consult your institution's environmental health and safety (EHS) office for specific procedures. Options may include dissolving in a combustible solvent for incineration. |
| Contaminated Solvents | Collect in a labeled, sealed container for hazardous waste disposal. Do not mix with other waste streams unless approved by your EHS office. |
General Disposal Principle: Recycle wherever possible or consult the manufacturer for recycling options. All disposal must be in accordance with federal, state, and local environmental regulations. Burying residue in an authorized landfill may be an option, but consult your local waste management authority.[1] Do not dispose of down the drain.
Experimental Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





